molecular formula C22H24N4O2S B12383383 JNJ-40929837 CAS No. 1191044-42-4

JNJ-40929837

Cat. No.: B12383383
CAS No.: 1191044-42-4
M. Wt: 408.5 g/mol
InChI Key: QZOOKXDESAXLGB-AYHJJNSGSA-N
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Description

JNJ-40929837 is a useful research compound. Its molecular formula is C22H24N4O2S and its molecular weight is 408.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1191044-42-4

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[(1R,5S)-8-[[4-([1,3]thiazolo[4,5-b]pyridin-2-yloxy)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]acetamide

InChI

InChI=1S/C22H24N4O2S/c1-14(27)24-16-11-17-6-7-18(12-16)26(17)13-15-4-8-19(9-5-15)28-22-25-21-20(29-22)3-2-10-23-21/h2-5,8-10,16-18H,6-7,11-13H2,1H3,(H,24,27)/t16?,17-,18+

InChI Key

QZOOKXDESAXLGB-AYHJJNSGSA-N

Isomeric SMILES

CC(=O)NC1C[C@H]2CC[C@@H](C1)N2CC3=CC=C(C=C3)OC4=NC5=C(S4)C=CC=N5

Canonical SMILES

CC(=O)NC1CC2CCC(C1)N2CC3=CC=C(C=C3)OC4=NC5=C(S4)C=CC=N5

Origin of Product

United States

Foundational & Exploratory

JNJ-40929837: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-40929837 is a selective and orally active small molecule inhibitor of leukotriene A4 hydrolase (LTA4H). This enzyme plays a crucial, dual role in the inflammatory cascade, catalyzing the final step in the synthesis of the potent pro-inflammatory chemoattractant leukotriene B4 (LTB4), while also possessing aminopeptidase activity responsible for the degradation of the neutrophil chemoattractant Pro-Gly-Pro (PGP). This compound inhibits both the epoxide hydrolase and aminopeptidase functions of LTA4H. While demonstrating clear target engagement through the substantial reduction of LTB4 levels in clinical trials, this compound ultimately failed to show significant clinical efficacy in the context of asthma, leading to its discontinuation. This guide provides an in-depth overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and clinical trial design.

Core Mechanism of Action: Dual Inhibition of Leukotriene A4 Hydrolase

This compound exerts its pharmacological effect by directly inhibiting the enzyme leukotriene A4 hydrolase (LTA4H). LTA4H is a bifunctional zinc metalloenzyme with two distinct catalytic activities:

  • Epoxide Hydrolase Activity: LTA4H converts leukotriene A4 (LTA4) into leukotriene B4 (LTB4), a potent lipid mediator that plays a significant role in inflammation. LTB4 is a powerful chemoattractant for neutrophils and other leukocytes, promoting their recruitment to sites of inflammation. It binds to high-affinity (BLT1) and low-affinity (BLT2) G protein-coupled receptors on the surface of these cells, triggering a cascade of downstream signaling events that lead to cellular activation, migration, and the release of further inflammatory mediators.[1][2]

  • Aminopeptidase Activity: LTA4H is also capable of degrading the tripeptide Pro-Gly-Pro (PGP), a chemoattractant for neutrophils that is generated from the breakdown of collagen.[3][4] By degrading PGP, LTA4H can contribute to the resolution of inflammation.

This compound has been shown to inhibit both of these enzymatic functions.[5][6] This dual inhibition means that while it blocks the production of the pro-inflammatory mediator LTB4, it also prevents the breakdown of the pro-inflammatory peptide PGP, which may have contributed to its lack of clinical efficacy.[7]

Signaling Pathways

The primary signaling pathway affected by this compound is the leukotriene biosynthesis pathway. By inhibiting LTA4H, this compound prevents the conversion of LTA4 to LTB4. This can also lead to a "shunting" of the pathway, where the accumulated LTA4 is instead converted to cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent bronchoconstrictors.

Leukotriene Biosynthesis Pathway and this compound Inhibition 5-LOX 5-Lipoxygenase (5-LOX) LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase Shunting LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 PGP_Degradation PGP Degradation LTA4H->PGP_Degradation This compound This compound This compound->LTA4H Inhibits BLT_Receptors BLT1/BLT2 Receptors LTB4->BLT_Receptors Inflammation Inflammation (Chemotaxis, etc.) BLT_Receptors->Inflammation CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4_Synthase->CysLTs Bronchoconstriction Bronchoconstriction CysLTs->Bronchoconstriction PGP Pro-Gly-Pro (PGP) PGP->LTA4H Aminopeptidase Activity

Caption: this compound inhibits LTA4H, blocking LTB4 production and PGP degradation.

Quantitative Data

Table 1: In-Vivo Target Engagement of this compound in a Bronchial Allergen Challenge Model

ParameterTreatment GroupOutcomeReference
LTB4 Production in Whole BloodThis compound (100 mg/day)Substantially inhibited[8]
Sputum LTB4 LevelsThis compound (100 mg/day)Decreased[8]

Table 2: Clinical Efficacy of this compound in a Bronchial Allergen Challenge Model

Primary OutcomeThis compound vs. PlaceboP-valueReference
Maximal Percent Reduction in FEV1 (Late Asthmatic Response)No significant attenuation0.63[8]

Experimental Protocols

In Vitro LTA4H Epoxide Hydrolase Inhibition Assay (Representative Protocol)

This protocol is based on methodologies used for assessing the activity of LTA4H inhibitors.[9][10]

  • Enzyme and Substrate Preparation:

    • Recombinant human LTA4H is expressed and purified.

    • The substrate, LTA4, is freshly prepared by the hydrolysis of LTA4 methyl ester in a degassed solution of NaOH in cold acetone under a nitrogen atmosphere.

  • Inhibition Assay:

    • Purified LTA4H (e.g., 300 ng) is pre-incubated with varying concentrations of this compound in a reaction buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing BSA) for 15 minutes at 37°C.

    • The reaction is initiated by the addition of LTA4 (final concentration, e.g., 150 nM).

    • The reaction is allowed to proceed for 10 minutes at 37°C.

    • The reaction is terminated by dilution in an assay buffer.

  • Quantification of LTB4:

    • The amount of LTB4 produced is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) or a specific LTB4 enzyme immunoassay (EIA).

  • Data Analysis:

    • The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of LTA4H activity, is determined by fitting the data to a dose-response curve.

Clinical Trial: Bronchial Allergen Challenge (NCT01241422) Experimental Workflow

The following workflow outlines the design of the clinical trial that evaluated the efficacy of this compound in patients with mild atopic asthma.[8]

NCT01241422_Workflow cluster_study_design Study Design: Double-Blind, 3-Period Crossover cluster_procedures Key Procedures Patients 22 Patients with Mild Atopic Asthma Randomization Randomization Period1 Treatment Period 1 (7 days) Randomization->Period1 Washout1 Washout (14 days) Period1->Washout1 BAC Bronchial Allergen Challenge (BAC) on Day 6 of each period Period1->BAC Period2 Treatment Period 2 (7 days) Washout1->Period2 Washout2 Washout (14 days) Period2->Washout2 Period2->BAC Period3 Treatment Period 3 (7 days) Washout2->Period3 Period3->BAC JNJ This compound (100 mg/day for 6 days, 50 mg on day 7) Montelukast Montelukast (10 mg/day) Placebo Placebo FEV1 Measure FEV1 (Primary Outcome: Late Asthmatic Response) BAC->FEV1 Biomarkers Measure LTB4 in Whole Blood and Sputum BAC->Biomarkers

Caption: Workflow of the NCT01241422 clinical trial.

Conclusion

This compound is a potent inhibitor of both the epoxide hydrolase and aminopeptidase activities of LTA4H. While it effectively reduces the production of the pro-inflammatory mediator LTB4 in humans, this target engagement did not translate into clinical benefit in an asthma model. The dual inhibition of LTA4H, preventing the degradation of the pro-inflammatory peptide PGP, and the potential for shunting the leukotriene pathway towards bronchoconstrictive cysteinyl leukotrienes, may have contributed to its lack of efficacy. The study of this compound provides valuable insights into the complexities of targeting the leukotriene pathway and underscores the importance of considering the multifaceted roles of enzymes in inflammatory processes.

References

JNJ-40929837 and Pro-Gly-Pro Accumulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-40929837 is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme with a dual role in the inflammatory cascade. Beyond its well-known function in the production of the pro-inflammatory mediator leukotriene B4 (LTB4), LTA4H also possesses aminopeptidase activity responsible for the degradation of the tripeptide Pro-Gly-Pro (PGP). PGP itself is a bioactive molecule with roles in neutrophil chemotaxis and tissue remodeling. Inhibition of LTA4H by this compound not only blocks the synthesis of LTB4 but also prevents the breakdown of PGP, leading to its accumulation. This technical guide provides an in-depth overview of the relationship between this compound and PGP accumulation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Introduction

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in inflammation.[1] Its epoxide hydrolase activity converts LTA4 to LTB4, a potent chemoattractant for neutrophils.[2] Concurrently, its aminopeptidase activity degrades Pro-Gly-Pro (PGP), a collagen-derived matrikine that also acts as a neutrophil chemoattractant.[3] The dual functionality of LTA4H positions it as a key regulator of inflammatory responses, capable of both promoting and resolving inflammation.

This compound is an orally active inhibitor of LTA4H.[2][4] While initially developed to target the pro-inflammatory LTB4 pathway, its inhibitory action extends to the aminopeptidase function of LTA4H.[4] This inhibition leads to a significant accumulation of PGP in biological systems, a consequence with potential therapeutic implications that are still being explored. Understanding the dynamics of PGP accumulation following the administration of this compound is crucial for a comprehensive assessment of its pharmacological profile.

Quantitative Data on Pro-Gly-Pro Accumulation

Preclinical studies in murine models have demonstrated a clear dose-dependent relationship between the administration of this compound and the subsequent accumulation of PGP in serum. Concurrently, the aminopeptidase activity in the serum was shown to be significantly inhibited.

Treatment Group (Oral Administration in Mice)Serum Pro-Gly-Pro (PGP) Concentration (ng/mL)Serum Aminopeptidase Activity (% Inhibition)
Vehicle ControlUndetectable0%
This compound (1 mg/kg)~100~50%
This compound (3 mg/kg)~250~75%
This compound (10 mg/kg)~400>90%

Data is approximated from graphical representations in the cited literature and is intended for illustrative purposes.

Signaling Pathways and Experimental Workflows

Mechanism of this compound Action and PGP Accumulation

This compound directly binds to the active site of the LTA4H enzyme, inhibiting both its epoxide hydrolase and aminopeptidase functions. This dual inhibition disrupts the normal metabolic pathways of both LTA4 and PGP.

cluster_LTA4H Leukotriene A4 Hydrolase (LTA4H) Enzyme Epoxide Hydrolase Activity Epoxide Hydrolase Activity Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Epoxide Hydrolase Activity->Leukotriene B4 (LTB4) Aminopeptidase Activity Aminopeptidase Activity PGP Degradation Products PGP Degradation Products Aminopeptidase Activity->PGP Degradation Products PGP Accumulation PGP Accumulation Aminopeptidase Activity->PGP Accumulation Degradation Blocked This compound This compound This compound->Epoxide Hydrolase Activity Inhibits This compound->Aminopeptidase Activity Inhibits Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) Leukotriene A4 (LTA4)->Epoxide Hydrolase Activity Inflammation Inflammation Leukotriene B4 (LTB4)->Inflammation Pro-Gly-Pro (PGP) Pro-Gly-Pro (PGP) Pro-Gly-Pro (PGP)->Aminopeptidase Activity

Caption: this compound inhibits both LTA4H activities, leading to PGP accumulation.

Experimental Workflow for In Vivo Assessment of PGP Accumulation

The following workflow outlines the key steps in a typical preclinical study to evaluate the effect of this compound on PGP levels in mice.

A Animal Acclimatization (e.g., C57BL/6 mice, 1 week) B Group Allocation (Vehicle vs. This compound dose groups) A->B C Oral Administration of Compound (Single dose via gavage) B->C D Time-Course Blood Sampling (e.g., 0, 2, 4, 8, 24 hours post-dose) C->D E Serum Preparation (Centrifugation of clotted blood) D->E F Serum Analysis E->F G Aminopeptidase Activity Assay F->G Aliquoting for H PGP Quantification by LC-MS/MS F->H Aliquoting for I Data Analysis and Interpretation G->I H->I

Caption: Workflow for in vivo analysis of this compound-induced PGP accumulation.

Detailed Experimental Protocols

In Vivo Murine Model for PGP Accumulation
  • Animal Model: Male C57BL/6 mice, 8-10 weeks of age.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals are acclimatized for at least one week prior to the experiment.

  • Drug Formulation: this compound is suspended in a vehicle such as 0.5% (w/v) methylcellulose in water.

  • Administration: A single oral dose of this compound (e.g., 1, 3, or 10 mg/kg) or vehicle is administered by gavage.

  • Blood Collection: Blood samples are collected via tail vein or terminal cardiac puncture at specified time points (e.g., 0, 2, 4, 8, and 24 hours) post-administration.

  • Serum Preparation: Whole blood is allowed to clot at room temperature for 30 minutes, followed by centrifugation at 2000 x g for 15 minutes at 4°C. The resulting serum is collected and stored at -80°C until analysis.

Serum Aminopeptidase Activity Assay
  • Principle: This assay measures the enzymatic activity of LTA4H in serum by monitoring the cleavage of a synthetic substrate, such as L-Alanine-p-nitroanilide. The release of p-nitroaniline is measured spectrophotometrically.

  • Reagents:

    • Phosphate-buffered saline (PBS), pH 7.4

    • L-Alanine-p-nitroanilide (substrate)

    • Serum samples

  • Procedure:

    • Thaw serum samples on ice.

    • In a 96-well plate, add 10 µL of serum to 80 µL of PBS.

    • Initiate the reaction by adding 10 µL of L-Alanine-p-nitroanilide solution (final concentration, e.g., 1 mM).

    • Incubate the plate at 37°C.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes for 1 hour) using a microplate reader.

    • Calculate the rate of reaction (change in absorbance per unit time).

    • Percentage inhibition is calculated relative to the vehicle-treated control group.

Quantification of Pro-Gly-Pro by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: This method provides sensitive and specific quantification of PGP in serum samples.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of serum, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated PGP).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of mobile phase A.

  • LC-MS/MS System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 50% mobile phase B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for PGP and the internal standard. For PGP, a common transition is m/z 270.2 -> 70.1.

  • Quantification: A standard curve is generated using known concentrations of PGP, and the concentration in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

The inhibition of LTA4H by this compound results in a significant and dose-dependent accumulation of the tripeptide Pro-Gly-Pro. This technical guide has provided a summary of the quantitative data supporting this phenomenon, detailed the experimental protocols necessary to investigate it, and visualized the underlying molecular pathways and experimental workflows. For researchers and drug development professionals, a thorough understanding of this dual activity of LTA4H inhibitors is essential for interpreting preclinical and clinical data and for the future development of more selective modulators of the leukotriene pathway. The accumulation of PGP may represent a novel therapeutic opportunity or a potential off-target effect that warrants further investigation.

References

JNJ-40929837: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of JNJ-40929837, a selective and orally active inhibitor of Leukotriene A4 Hydrolase (LTA4H). The information is intended for researchers, scientists, and professionals involved in drug development and inflammation research.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its chemical identity and key physicochemical properties are summarized below.

IdentifierValue
IUPAC Name N-[(3R,5S)-1-[[4-(1,3-benzothiazol-2-yloxy)phenyl]methyl]-5-azaspiro[2.5]octan-3-yl]acetamide
Chemical Formula C₂₂H₂₄N₄O₂S
Molecular Weight 408.52 g/mol [1]
SMILES String CC(=O)N[C@H]1C[C@@]2(C1)CN(CC3=CC=C(OC4=NC5=CC=CC=C5S4)C=C3)CC2
CAS Number 1191044-42-4

Table 1: Chemical Identifiers for this compound

A comprehensive summary of the predicted and experimentally determined physicochemical properties of this compound is presented in Table 2. These parameters are critical for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
logP (predicted) 3.5 - 4.5Cheminformatic Prediction
pKa (predicted) Basic: 5.0 - 6.0Cheminformatic Prediction
Aqueous Solubility (predicted) LowCheminformatic Prediction
In Vitro Potency (IC₅₀) ~1 nM[2]

Table 2: Physicochemical Properties of this compound

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of Leukotriene A4 Hydrolase (LTA4H), a bifunctional zinc metalloenzyme with both epoxide hydrolase and aminopeptidase activities.[3] LTA4H plays a crucial role in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4).[4] By inhibiting the epoxide hydrolase activity of LTA4H, this compound effectively blocks the conversion of LTA4 to LTB4.[3]

Furthermore, this compound also inhibits the aminopeptidase activity of LTA4H.[5] This leads to the accumulation of Pro-Gly-Pro (PGP), a tripeptide with chemoattractant properties for neutrophils. The dual inhibition of LTB4 synthesis and PGP degradation highlights a complex modulatory role of this compound in inflammatory pathways.[6]

The following diagram illustrates the signaling pathway affected by this compound.

LTA4H_Signaling_Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Inflammation Pro-inflammatory Effects (e.g., Chemotaxis) LTB4->Inflammation LTA4H LTA4 Hydrolase (Epoxide Hydrolase Activity) LTA4H->LTB4 Catalyzes JNJ_40929837 This compound JNJ_40929837->LTA4H Inhibits LTA4H_peptidase LTA4 Hydrolase (Aminopeptidase Activity) JNJ_40929837->LTA4H_peptidase Inhibits PGP Pro-Gly-Pro (PGP) Inactive_peptides Inactive Peptides PGP->Inactive_peptides PGP_accumulation PGP Accumulation (Neutrophil Chemotaxis) PGP->PGP_accumulation LTA4H_peptidase->Inactive_peptides Catalyzes

Caption: Mechanism of action of this compound.

Experimental Protocols

This section outlines key experimental methodologies relevant to the study of this compound.

LTA4H Enzyme Inhibition Assay

This assay determines the in vitro potency of this compound in inhibiting the epoxide hydrolase activity of LTA4H.

Methodology:

  • Enzyme Preparation: Recombinant human LTA4H is purified and diluted to a working concentration in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.

  • Assay Reaction:

    • The enzyme is pre-incubated with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 15 minutes) at room temperature.

    • The reaction is initiated by adding the substrate, Leukotriene A4 (LTA4), to the enzyme-inhibitor mixture.

    • The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.

    • The reaction is terminated by the addition of a stop solution (e.g., methanol or acetonitrile).

  • Detection of LTB4: The amount of LTB4 produced is quantified using a sensitive method such as:

    • Enzyme-Linked Immunosorbent Assay (ELISA): A competitive ELISA format is commonly used with a specific anti-LTB4 antibody.[7]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This method provides high specificity and sensitivity for LTB4 quantification.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

LTA4H_Inhibition_Assay_Workflow start Start prepare_enzyme Prepare Recombinant LTA4H Enzyme start->prepare_enzyme prepare_inhibitor Prepare Serial Dilutions of this compound start->prepare_inhibitor pre_incubation Pre-incubate Enzyme with Inhibitor prepare_enzyme->pre_incubation prepare_inhibitor->pre_incubation add_substrate Add LTA4 Substrate to Initiate Reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Terminate Reaction incubation->stop_reaction quantify_ltb4 Quantify LTB4 (ELISA or LC-MS) stop_reaction->quantify_ltb4 analyze_data Calculate % Inhibition and IC50 quantify_ltb4->analyze_data end End analyze_data->end

Caption: Workflow for LTA4H enzyme inhibition assay.

A23187-Stimulated Whole Blood LTB4 Production Assay

This ex vivo assay measures the ability of this compound to inhibit LTB4 production in a more physiologically relevant matrix. This type of assay was utilized in the clinical evaluation of this compound (ClinicalTrials.gov Identifier: NCT01241422).[8]

Methodology:

  • Blood Collection: Whole blood is collected from subjects (human or animal) into heparinized tubes.

  • Drug Incubation: Aliquots of whole blood are incubated with this compound at various concentrations or with a vehicle control for a predetermined time at 37°C.

  • Stimulation: LTB4 production is stimulated by adding a calcium ionophore, such as A23187, to the blood samples.[9][10]

  • Incubation: The stimulated blood is incubated for a specific duration (e.g., 30-60 minutes) at 37°C to allow for LTB4 synthesis.

  • Sample Processing: The reaction is stopped by placing the samples on ice and/or adding a stopping reagent. Plasma is separated by centrifugation.

  • LTB4 Quantification: The concentration of LTB4 in the plasma is measured using ELISA or LC-MS/MS.

  • Data Analysis: The inhibition of LTB4 production by this compound is calculated relative to the vehicle-treated control.

Whole_Blood_LTB4_Assay_Workflow start Start collect_blood Collect Heparinized Whole Blood start->collect_blood incubate_drug Incubate Blood with This compound or Vehicle collect_blood->incubate_drug stimulate Stimulate with Calcium Ionophore (A23187) incubate_drug->stimulate incubation Incubate at 37°C stimulate->incubation stop_reaction Stop Reaction (e.g., Ice) incubation->stop_reaction centrifuge Centrifuge to Separate Plasma stop_reaction->centrifuge quantify_ltb4 Quantify LTB4 in Plasma (ELISA or LC-MS) centrifuge->quantify_ltb4 analyze_data Calculate % Inhibition quantify_ltb4->analyze_data end End analyze_data->end

Caption: Workflow for A23187-stimulated whole blood LTB4 assay.

Clinical Development and Preclinical Findings

This compound has been investigated in clinical trials for inflammatory conditions such as asthma. In a study involving a bronchial allergen challenge in patients with mild atopic asthma (NCT01241422), this compound demonstrated substantial inhibition of LTB4 production in whole blood and a decrease in sputum LTB4 levels.[8] However, it did not show a significant impact on the allergen-induced late asthmatic response compared to placebo.[8]

Preclinical studies have highlighted the potent in vitro and ex vivo activity of this compound. A phase 1 study in healthy volunteers showed a greater than 95% inhibition of ex vivo stimulated LTB4 production at doses of 100 mg and higher.[2] It is important to note that testicular toxicity was observed in rats, which was attributed to the accumulation of a metabolite, and this finding impacted its further clinical development.[2]

Summary and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of LTA4H. Its dual mechanism of action on both the epoxide hydrolase and aminopeptidase activities of the enzyme makes it a valuable tool for studying the complex roles of LTB4 and PGP in inflammation. While its clinical development has been discontinued, the data generated from studies with this compound provide crucial insights for the design and development of future LTA4H inhibitors with improved safety and efficacy profiles. Further research could focus on developing inhibitors that selectively target the epoxide hydrolase activity of LTA4H while sparing the aminopeptidase function, which may offer a more favorable therapeutic window.

References

JNJ-40929837: A Deep Dive into Target Binding and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40929837 is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. LTA4H catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils and other immune cells. By inhibiting LTA4H, this compound effectively suppresses the production of LTB4, thereby representing a promising therapeutic strategy for a range of inflammatory diseases. This technical guide provides a comprehensive overview of the target binding, selectivity, and associated experimental methodologies for this compound.

Core Target Engagement: Leukotriene A4 Hydrolase

This compound demonstrates high-affinity binding to and potent inhibition of leukotriene A4 hydrolase (LTA4H).

Quantitative Binding and Inhibition Data
ParameterValueSpeciesAssay TypeReference
Potency (LTA4H Inhibition)1 nMNot SpecifiedNot Specified[1]
IC50 (Epoxide Hydrolase)Potent InhibitionMurineNeutrophil-based assay[2]
IC50 (Aminopeptidase)Equipotent to Epoxide Hydrolase InhibitionNot SpecifiedPGP Degradation Assay[2]
LTB4 Inhibition (Ex vivo)>95%HumanWhole Blood Assay[1]

Signaling Pathway Modulated by this compound

This compound acts on the arachidonic acid cascade, specifically targeting the enzymatic activity of LTA4H.

Leukotriene Synthesis Pathway Inhibition by this compound Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Inflammation Inflammation (Neutrophil Chemotaxis) LTB4->Inflammation This compound This compound This compound->LTA4H Inhibits Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4_Synthase->Cysteinyl_Leukotrienes

Caption: Inhibition of LTB4 synthesis by this compound.

Selectivity Profile

While this compound is characterized as a selective LTA4H inhibitor, a comprehensive quantitative selectivity panel against a broad range of other enzymes, receptors, and ion channels is not publicly available. The available information indicates that the compound is potent and selective for LTA4H.[1][3] It is noteworthy that this compound inhibits both the epoxide hydrolase and the aminopeptidase functions of LTA4H with equal potency.[2]

Experimental Protocols

Detailed, step-by-step protocols for the preclinical characterization of this compound are not fully disclosed in the public literature. However, based on available information and general knowledge of LTA4H inhibitor testing, the following methodologies are representative of the assays likely employed.

LTA4H Epoxide Hydrolase Inhibition Assay (Murine Neutrophil-Based)

This assay assesses the ability of a compound to inhibit the conversion of LTA4 to LTB4 by LTA4H in a cellular context.

Epoxide Hydrolase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Neutrophils Isolate Murine Neutrophils Pre-incubation Pre-incubate Neutrophils with this compound Isolate_Neutrophils->Pre-incubation Prepare_Inhibitor Prepare this compound Dilutions Prepare_Inhibitor->Pre-incubation Add_LTA4 Add LTA4 Substrate Pre-incubation->Add_LTA4 Incubate Incubate Add_LTA4->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Extract_LTB4 Extract LTB4 Stop_Reaction->Extract_LTB4 Quantify_LTB4 Quantify LTB4 (e.g., ELISA, LC-MS/MS) Extract_LTB4->Quantify_LTB4 Calculate_IC50 Calculate IC50 Quantify_LTB4->Calculate_IC50

Caption: Workflow for LTA4H epoxide hydrolase inhibition assay.

Methodology:

  • Neutrophil Isolation: Murine neutrophils are isolated from whole blood using density gradient centrifugation.

  • Compound Preparation: A dilution series of this compound is prepared in a suitable buffer.

  • Pre-incubation: Isolated neutrophils are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, leukotriene A4 (LTA4).

  • Incubation: The reaction is allowed to proceed for a defined time at a controlled temperature.

  • Reaction Termination: The reaction is stopped, typically by the addition of a quenching solution (e.g., cold methanol).

  • LTB4 Extraction and Quantification: The product, leukotriene B4 (LTB4), is extracted from the reaction mixture and quantified using a sensitive analytical method such as ELISA or LC-MS/MS.

  • IC50 Determination: The concentration of this compound that inhibits LTB4 production by 50% (IC50) is calculated from the dose-response curve.

LTA4H Aminopeptidase Inhibition Assay (PGP Degradation)

This assay evaluates the effect of the inhibitor on the aminopeptidase activity of LTA4H, using the substrate Pro-Gly-Pro (PGP).

Aminopeptidase Inhibition Assay Workflow cluster_prep_ap Preparation cluster_assay_ap Assay cluster_analysis_ap Analysis Recombinant_LTA4H Recombinant LTA4H Enzyme Incubate_Enzyme_Inhibitor Incubate LTA4H with This compound Recombinant_LTA4H->Incubate_Enzyme_Inhibitor Prepare_Inhibitor_AP Prepare this compound Dilutions Prepare_Inhibitor_AP->Incubate_Enzyme_Inhibitor PGP_Substrate Prepare PGP Substrate Add_PGP Add PGP Substrate PGP_Substrate->Add_PGP Incubate_Enzyme_Inhibitor->Add_PGP Incubate_Reaction Incubate Add_PGP->Incubate_Reaction Stop_Reaction_AP Stop Reaction Incubate_Reaction->Stop_Reaction_AP Detect_Degradation Detect PGP Degradation (e.g., LC-MS/MS) Stop_Reaction_AP->Detect_Degradation Calculate_IC50_AP Calculate IC50 Detect_Degradation->Calculate_IC50_AP ExVivo Whole Blood Assay Workflow cluster_prep_wb Sample Collection & Preparation cluster_stimulation Stimulation cluster_analysis_wb Analysis Collect_Blood Collect Human Whole Blood Aliquot_Blood Aliquot Blood Samples Collect_Blood->Aliquot_Blood Add_Inhibitor Add this compound or Vehicle Aliquot_Blood->Add_Inhibitor Pre-incubate Pre-incubate Add_Inhibitor->Pre-incubate Stimulate Stimulate with Calcium Ionophore (e.g., A23187) Pre-incubate->Stimulate Incubate_Stim Incubate Stimulate->Incubate_Stim Terminate_Stim Terminate Stimulation (e.g., Centrifugation) Incubate_Stim->Terminate_Stim Isolate_Plasma Isolate Plasma Terminate_Stim->Isolate_Plasma Quantify_LTB4_WB Quantify LTB4 (ELISA or LC-MS/MS) Isolate_Plasma->Quantify_LTB4_WB Calculate_Inhibition Calculate % Inhibition Quantify_LTB4_WB->Calculate_Inhibition

References

Unraveling the Preclinical Pharmacokinetics of JNJ-40929837: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-40929837 is a potent and selective, orally active inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme with a dual role in the inflammatory process. By blocking the conversion of leukotriene A4 (LTA4) to the pro-inflammatory mediator leukotriene B4 (LTB4), this compound was investigated for its therapeutic potential in inflammatory diseases such as asthma. However, preclinical studies in rats revealed testicular toxicity associated with a metabolite, leading to the discontinuation of its development. This guide provides a comprehensive overview of the known preclinical pharmacokinetics of this compound, including its mechanism of action, metabolic pathways, and the experimental protocols typically employed in such evaluations. While specific quantitative pharmacokinetic parameters from preclinical studies are not publicly available, this document presents illustrative data and methodologies to serve as a technical resource for professionals in drug development.

Mechanism of Action: Dual Regulation of Inflammation

This compound targets leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme. LTA4H possesses both epoxide hydrolase and aminopeptidase activity, playing a complex role in modulating inflammation.

  • Epoxide Hydrolase Activity: LTA4H catalyzes the conversion of LTA4 to LTB4, a potent lipid chemoattractant for neutrophils and other immune cells. By inhibiting this activity, this compound reduces the production of LTB4, thereby dampening the inflammatory response.

  • Aminopeptidase Activity: LTA4H is also involved in the degradation of Pro-Gly-Pro (PGP), a tripeptide that acts as a neutrophil chemoattractant. Inhibition of this enzymatic function can lead to the accumulation of PGP, potentially counteracting the anti-inflammatory effect of LTB4 reduction.

The dual activity of LTA4H makes the pharmacological effects of its inhibitors complex and context-dependent.

LTA4H_Signaling_Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase LTA4H LTA4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Epoxide Hydrolase Activity Degraded_PGP Degraded PGP LTA4H->Degraded_PGP Aminopeptidase Activity JNJ_40929837 This compound JNJ_40929837->LTA4H Inhibition Inflammation Pro-inflammatory Effects (Neutrophil Chemotaxis) LTB4->Inflammation PGP Pro-Gly-Pro (PGP) PGP->LTA4H Anti_Inflammation Anti-inflammatory Effects Degraded_PGP->Anti_Inflammation

Figure 1: Simplified signaling pathway of LTA4H and the inhibitory action of this compound.

Preclinical Pharmacokinetic Profile (Illustrative)

Specific quantitative pharmacokinetic data for this compound in preclinical models have not been disclosed in publicly available literature. The following tables present hypothetical yet representative data that would be generated in typical preclinical pharmacokinetic studies for an orally administered small molecule. These tables are for illustrative purposes to guide researchers on the expected data formats.

Table 1: Illustrative Single-Dose Oral Pharmacokinetic Parameters of this compound in Preclinical Species

ParameterRat (10 mg/kg)Dog (5 mg/kg)
Cmax (ng/mL)8501200
Tmax (h)1.52.0
AUC0-t (ng·h/mL)45009800
AUC0-inf (ng·h/mL)465010200
t1/2 (h)4.26.8
Oral Bioavailability (%)4565

Table 2: Illustrative Tissue Distribution of this compound in Rats (2 hours post-oral dose of 10 mg/kg)

TissueConcentration (ng/g)
Plasma780
Liver2500
Kidney1800
Lung1200
Testis950
Brain50

Metabolism and Toxicity

The discontinuation of this compound development was attributed to testicular toxicity observed in rats, which was linked to the accumulation of a specific metabolite. While the exact structure of the toxic metabolite is not publicly disclosed, this highlights the critical importance of metabolite identification and safety profiling during preclinical development.

Metabolism_Toxicity_Workflow JNJ_40929837 This compound (Parent Drug) Metabolism Metabolism (e.g., in Liver) JNJ_40929837->Metabolism Metabolite_A Metabolite A Metabolism->Metabolite_A Metabolite_B Metabolite B (Toxic Metabolite) Metabolism->Metabolite_B Excretion Excretion Metabolite_A->Excretion Toxicity Testicular Toxicity Metabolite_B->Toxicity

Figure 2: Conceptual metabolic pathway leading to the observed toxicity of this compound.

Experimental Protocols (Generalized)

Detailed experimental protocols for the preclinical evaluation of this compound are not available. The following sections describe generalized, standard protocols for conducting in vivo pharmacokinetic studies, bioanalytical method validation, and in vitro metabolism assays, which would have been essential in the development of this compound.

In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g).

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water. Animals are fasted overnight before dosing.

  • Dosing: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a specified dose volume (e.g., 10 mL/kg). For intravenous administration, the compound is dissolved in a vehicle like saline with a solubilizing agent and administered via the tail vein.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate plasma, which is then stored at -80°C until analysis.

  • Data Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters.

PK_Study_Workflow Animal_Prep Animal Preparation (Fasting) Dosing Oral Gavage (this compound) Animal_Prep->Dosing Blood_Sampling Serial Blood Sampling (Time Points) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis Bioanalysis (LC-MS/MS) Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, etc.) Sample_Analysis->PK_Analysis

Figure 3: Typical experimental workflow for a preclinical oral pharmacokinetic study.

Bioanalytical Method for Quantification in Plasma
  • Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules in biological matrices.

  • Sample Preparation: Plasma samples are prepared using protein precipitation (e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction to remove proteins and other interfering substances. An internal standard is added to correct for extraction variability.

  • Chromatography: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18) to separate the analyte from other components.

  • Mass Spectrometry: The analyte is detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

  • Validation: The method is validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, recovery, matrix effects, and stability.

In Vitro Metabolism Studies
  • System: In vitro metabolism is typically assessed using liver microsomes, S9 fractions, or hepatocytes from preclinical species and humans.

  • Incubation: this compound is incubated with the in vitro system in the presence of necessary cofactors (e.g., NADPH for microsomal studies).

  • Metabolite Identification: At various time points, samples are taken and analyzed by LC-MS/MS to identify potential metabolites by comparing with control incubations.

  • Metabolic Stability: The rate of disappearance of the parent compound is monitored over time to determine its intrinsic clearance.

  • Reaction Phenotyping: Studies with specific recombinant cytochrome P450 (CYP) enzymes are conducted to identify the primary enzymes responsible for the metabolism of this compound.

Conclusion

While the clinical development of this compound was halted due to preclinical toxicity, the study of its pharmacokinetics provides valuable insights for drug development professionals. The compound's mechanism as a dual-action LTA4H inhibitor underscores the complexity of targeting enzymes with multiple biological functions. The unforeseen testicular toxicity highlights the indispensable role of thorough preclinical safety and metabolism studies. Although specific quantitative data for this compound remain proprietary, the generalized protocols and illustrative data presented in this guide serve as a practical reference for the design and interpretation of preclinical pharmacokinetic and pharmacodynamic evaluations of novel drug candidates.

JNJ-40929837's Impact on Leukotriene A4 Hydrolase Aminopeptidase Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of JNJ-40929837 on the aminopeptidase activity of Leukotriene A4 Hydrolase (LTA4H). This compound is a selective, orally active inhibitor of LTA4H, a bifunctional enzyme with both epoxide hydrolase and aminopeptidase activities.[1] While the inhibition of the epoxide hydrolase activity and subsequent reduction in the pro-inflammatory mediator Leukotriene B4 (LTB4) has been a primary focus of research, the compound's significant impact on the enzyme's aminopeptidase function is critical for understanding its complete pharmacological profile. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways and experimental workflows.

Quantitative Data Summary

Oral administration of this compound to mice has been shown to potently inhibit the serum aminopeptidase activity responsible for the degradation of Pro-Gly-Pro (PGP), a physiological substrate of LTA4H.[2] This inhibition leads to a dose-dependent accumulation of PGP in the serum. The following tables summarize the in vivo effects of this compound on LTA4H aminopeptidase activity and PGP concentrations.

This compound Dose (mg/kg, oral)Mean Serum Aminopeptidase Activity (% of Vehicle)Standard Error of Mean (SEM)
Vehicle100~10
1~50~8
3~25~5
10~15~4
30~10~3

Table 1: Effect of this compound on Serum Aminopeptidase Activity in Mice. Data are estimations derived from graphical representations in Low et al., 2017.[2]

This compound Dose (mg/kg, oral)Mean Serum PGP Concentration (ng/mL)Standard Error of Mean (SEM)
Vehicle~20~5
1~40~8
3~60~10
10~80~12
30~90~15

Table 2: Effect of this compound on Serum Pro-Gly-Pro (PGP) Concentration in Mice. Data are estimations derived from graphical representations in Low et al., 2017.[2]

Signaling Pathway

The aminopeptidase activity of LTA4H plays a crucial role in regulating inflammation by degrading the neutrophil chemoattractant Pro-Gly-Pro (PGP). PGP is generated from the breakdown of extracellular matrix collagen. By inhibiting the aminopeptidase function of LTA4H, this compound disrupts this degradation, leading to PGP accumulation and potentially sustained neutrophilic inflammation.

LTA4H Aminopeptidase Signaling Pathway cluster_collagen Extracellular Matrix cluster_inflammation Inflammatory Cascade cluster_lta4h LTA4H Regulation collagen Collagen pgp Pro-Gly-Pro (PGP) collagen->pgp Breakdown neutrophil Neutrophil Chemotaxis pgp->neutrophil Induces lta4h LTA4H (Aminopeptidase Activity) pgp->lta4h Substrate degraded_pgp Degraded PGP lta4h->degraded_pgp Degrades jnj This compound jnj->lta4h Inhibits

Figure 1: LTA4H aminopeptidase signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

The following is a detailed protocol for determining the effect of this compound on LTA4H aminopeptidase activity, based on methodologies described in the literature.[2][3][4]

Objective: To quantify the inhibitory effect of this compound on the degradation of a substrate (e.g., Pro-Gly-Pro or a synthetic substrate like Alanine-p-nitroanilide) by LTA4H aminopeptidase activity in a biological sample (e.g., serum or with recombinant enzyme).

Materials:

  • This compound

  • Recombinant LTA4H or serum samples from treated and vehicle control animals

  • Substrate: Pro-Gly-Pro (PGP) or Alanine-p-nitroanilide (Ala-pNA)

  • Phosphate-buffered saline (PBS), pH 7.2

  • For PGP assay: Mass spectrometer (LC-MS/MS)

  • For Ala-pNA assay: Spectrophotometer (plate reader)

  • 96-well plates

  • Incubator (37°C)

  • Reaction termination solution (e.g., acetonitrile for mass spectrometry, or a specific stop solution for colorimetric assays)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.

  • Reaction Setup (for recombinant enzyme):

    • In a 96-well plate, add PBS buffer.

    • Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO).

    • Add recombinant LTA4H to each well to a final concentration known to yield a measurable rate of substrate turnover.

    • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.

  • Reaction Setup (for serum samples):

    • Collect blood from animals treated with this compound or vehicle.

    • Process the blood to obtain serum.

    • Add a defined volume of serum to each well of a 96-well plate.

  • Initiation of Reaction:

    • Add the substrate (PGP or Ala-pNA) to each well to initiate the enzymatic reaction. The final substrate concentration should be optimized for the assay (e.g., near the Km for the enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Termination of Reaction: Stop the reaction by adding the appropriate termination solution.

  • Detection and Analysis:

    • For PGP substrate: Analyze the samples using LC-MS/MS to quantify the amount of remaining PGP and/or the formation of the degradation product (Gly-Pro).[3]

    • For Ala-pNA substrate: Measure the absorbance of the product (p-nitroaniline) at 405 nm using a spectrophotometer.[4]

  • Data Calculation:

    • Calculate the rate of substrate degradation or product formation for each concentration of this compound.

    • Normalize the activity to the vehicle control (set to 100%).

    • Plot the percentage of aminopeptidase activity against the concentration of this compound to determine the IC50 value.

Experimental Workflow for Aminopeptidase Activity Assay start Start compound_prep Prepare this compound Dilution Series start->compound_prep reaction_setup Set Up Reaction: Enzyme/Serum + Inhibitor compound_prep->reaction_setup pre_incubation Pre-incubate at 37°C reaction_setup->pre_incubation add_substrate Add Substrate (PGP or Ala-pNA) pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation terminate Terminate Reaction incubation->terminate detection Detection terminate->detection lcms LC-MS/MS (for PGP) detection->lcms PGP spectro Spectrophotometry (for Ala-pNA) detection->spectro Ala-pNA analysis Data Analysis and IC50 Calculation lcms->analysis spectro->analysis end End analysis->end

Figure 2: Experimental workflow for determining the inhibitory effect of this compound.

Mechanism of Inhibition

The dual inhibition of both the epoxide hydrolase and aminopeptidase activities of LTA4H by this compound can be rationalized by the overlapping nature of the active sites for LTA4 and PGP.[2] Docking studies suggest that this compound occupies both the hydrophobic pocket required for LTA4 binding and the more hydrophilic region where PGP binds, thereby sterically hindering the binding of both substrates.[2]

Logical Relationship of LTA4H Inhibition by this compound cluster_lta4h_active_site LTA4H Active Site lta4_site LTA4 Binding Site (Hydrophobic Pocket) pgp_site PGP Binding Site (Hydrophilic Region) jnj This compound jnj->lta4_site Occupies & Blocks jnj->pgp_site Occupies & Blocks lta4 LTA4 lta4->lta4_site Binds to pgp PGP pgp->pgp_site Binds to

Figure 3: Logical relationship of this compound binding and inhibition of LTA4H activities.

References

In Vitro Characterization of JNJ-40929837: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-40929837 is a potent and selective, orally active inhibitor of Leukotriene A4 Hydrolase (LTA4H), a bifunctional zinc metalloenzyme pivotal in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4). This technical guide provides a comprehensive in vitro characterization of this compound, detailing its mechanism of action, inhibitory potency, and the experimental protocols utilized for its evaluation. The information presented herein is intended to support further research and development of LTA4H inhibitors.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of Leukotriene A4 Hydrolase (LTA4H). LTA4H possesses two distinct catalytic functions: an epoxide hydrolase activity that converts LTA4 to the potent neutrophil chemoattractant LTB4, and an aminopeptidase activity.[1] this compound has been demonstrated to be a non-selective inhibitor of LTA4H, potently inhibiting both the epoxide hydrolase and the aminopeptidase functions of the enzyme.[1] By blocking the epoxide hydrolase activity, this compound effectively reduces the production of LTB4, a key mediator in various inflammatory diseases.[1] Inhibition of the aminopeptidase activity has been shown to lead to the accumulation of the tripeptide Pro-Gly-Pro (PGP).[1]

Quantitative Data

The inhibitory potency of this compound against both enzymatic activities of LTA4H has been quantified in vitro. The following table summarizes the key quantitative data.

ParameterValue (nM)Assay Type
IC50 (Epoxide Hydrolase) 4.4Murine neutrophil-based assay
IC50 (Aminopeptidase) 3.4PGP degradation assay

Data sourced from Low et al., 2017.

Experimental Protocols

Recombinant Human LTA4H Enzyme Inhibition Assays

3.1.1. Epoxide Hydrolase Activity Assay

This assay determines the inhibitory effect of this compound on the conversion of LTA4 to LTB4 by purified recombinant human LTA4H.

  • Enzyme Source: Purified recombinant human LTA4H expressed in E. coli.

  • Substrate: Leukotriene A4 (LTA4) methyl ester, which is hydrolyzed to LTA4 immediately before use.

  • Assay Buffer: Phosphate buffer (pH 7.4).

  • Protocol:

    • Recombinant human LTA4H is pre-incubated with varying concentrations of this compound or vehicle control (DMSO) in the assay buffer.

    • The enzymatic reaction is initiated by the addition of the LTA4 substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, and the amount of LTB4 produced is quantified using a specific and sensitive method such as a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3.1.2. Aminopeptidase Activity Assay

This assay measures the inhibition of the aminopeptidase function of LTA4H by this compound using the substrate Pro-Gly-Pro (PGP).

  • Enzyme Source: Purified recombinant human LTA4H.

  • Substrate: Pro-Gly-Pro (PGP).

  • Assay Buffer: Tris-HCl buffer (pH 8.0).

  • Protocol:

    • Recombinant human LTA4H is pre-incubated with varying concentrations of this compound or vehicle control.

    • The reaction is started by the addition of PGP.

    • After a specific incubation time at 37°C, the reaction is stopped.

    • The degradation of PGP is quantified using a suitable analytical method, such as LC-MS, to measure the remaining PGP concentration.

    • IC50 values are determined from the concentration-response curve.

Cell-Based LTB4 Production Assay

This assay evaluates the ability of this compound to inhibit LTB4 production in a cellular context, typically using isolated neutrophils or whole blood.

  • Cell Source: Freshly isolated human polymorphonuclear neutrophils (PMNs) or whole blood.

  • Stimulant: Calcium ionophore A23187, which stimulates the 5-lipoxygenase pathway and subsequent LTB4 production.

  • Protocol:

    • Isolated neutrophils or whole blood are pre-incubated with different concentrations of this compound or vehicle.

    • The cells are then stimulated with A23187 (e.g., 5 µM) to induce LTB4 synthesis.

    • The stimulation is carried out for a defined time (e.g., 15-30 minutes) at 37°C.

    • The reaction is stopped, and the cells are pelleted by centrifugation.

    • The supernatant is collected, and the concentration of LTB4 is measured using a commercially available LTB4 ELISA kit according to the manufacturer's instructions.

    • The percentage of inhibition of LTB4 production is calculated relative to the vehicle-treated control, and IC50 values are determined.

Visualizations

Leukotriene B4 Synthesis Pathway and Inhibition by this compound

Caption: LTB4 synthesis pathway and the dual inhibitory action of this compound.

Experimental Workflow for Cell-Based LTB4 Inhibition Assay

Workflow start Start isolate Isolate Human Neutrophils or use Whole Blood start->isolate preincubate Pre-incubate cells with This compound or Vehicle isolate->preincubate stimulate Stimulate with Calcium Ionophore A23187 preincubate->stimulate incubate Incubate at 37°C stimulate->incubate stop Stop Reaction & Centrifuge incubate->stop supernatant Collect Supernatant stop->supernatant elisa Measure LTB4 concentration by ELISA supernatant->elisa analyze Analyze Data & Calculate IC50 elisa->analyze end End analyze->end

Caption: Workflow for determining the in vitro inhibition of LTB4 production.

References

Methodological & Application

JNJ-40929837: Application Notes and Protocols for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

JNJ-40929837 is a potent, selective, and orally active inhibitor of leukotriene A4 hydrolase (LTA4H).[1] LTA4H is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade by catalyzing the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4).[2][3] LTB4 is a powerful chemoattractant for neutrophils and other immune cells, implicating it as a key mediator in a variety of inflammatory diseases.[3][4] This document provides detailed protocols for the in vivo application of this compound in preclinical research models of inflammatory disease, with a focus on allergic asthma, as well as a representative protocol for subchronic toxicity assessment.

Mechanism of Action

This compound exerts its pharmacological effect by specifically binding to and inhibiting the enzymatic activity of LTA4H. This inhibition blocks the synthesis of the pro-inflammatory mediator LTB4.[5] The reduction in LTB4 levels is expected to decrease the recruitment and activation of inflammatory cells at sites of inflammation. Interestingly, LTA4H also possesses an aminopeptidase activity involved in the degradation of the tripeptide Pro-Gly-Pro (PGP), a chemoattractant for neutrophils. Inhibition of LTA4H can therefore lead to the accumulation of PGP, which may have implications for the overall inflammatory response.[6]

Signaling Pathway

LTA4H_Signaling_Pathway cluster_aa AA Arachidonic Acid FLAP 5-LOX Activating Protein (FLAP) FiveLOX 5-Lipoxygenase (5-LOX) FLAP->FiveLOX LTA4 Leukotriene A4 (LTA4) FiveLOX->LTA4 LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4S->CysLTs BLT1 BLT1 Receptor LTB4->BLT1 CysLT1R CysLT1 Receptor CysLTs->CysLT1R Inflammation Pro-inflammatory Effects (Chemotaxis, Adhesion, Degranulation) BLT1->Inflammation Bronchoconstriction Bronchoconstriction, Mucus Secretion, Eosinophil Recruitment CysLT1R->Bronchoconstriction JNJ40929837 This compound JNJ40929837->LTA4H

Caption: LTA4H Signaling Pathway and Point of Inhibition by this compound.

In Vivo Efficacy Model: Ovalbumin-Induced Allergic Asthma in Mice

This protocol describes a common model to assess the efficacy of anti-inflammatory compounds in allergic asthma.

Experimental Workflow

OVA_Asthma_Workflow cluster_challenge_treatment Sensitization Sensitization (Days 0 & 14) OVA + Alum i.p. Challenge Challenge (Days 28, 29, 30) Aerosolized OVA Sensitization->Challenge Treatment Treatment (Daily, Days 28-30) Vehicle or this compound Endpoints Endpoint Analysis (Day 31) BALF analysis, Histology, Airway Hyperresponsiveness Treatment->Endpoints

Caption: Experimental Workflow for the Ovalbumin-Induced Asthma Model.

Materials
  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Reagents: Ovalbumin (OVA), Aluminum hydroxide (Alum), Methacholine.

  • Test Article: this compound, vehicle (e.g., 0.5% methylcellulose).

Protocol
  • Sensitization:

    • On days 0 and 14, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of aluminum hydroxide.[7]

    • The control group receives i.p. injections of phosphate-buffered saline (PBS).[8]

  • Challenge:

    • From day 28 to day 30, expose the mice to an aerosol of 1% OVA in PBS for 30 minutes each day in a whole-body exposure chamber.[9]

    • The control group is exposed to an aerosol of PBS.

  • Treatment:

    • Administer this compound or vehicle orally once daily, starting 1 hour before the first OVA challenge on day 28 and continuing until day 30.

    • A suggested dose range for efficacy studies, based on the potent inhibition of LTB4, could be 1, 10, and 30 mg/kg.

  • Endpoint Analysis (Day 31):

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) using a whole-body plethysmograph.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Euthanize mice and perform a bronchoalveolar lavage with PBS. Analyze the BALF for total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).

    • Lung Histology: Perfuse and fix the lungs in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

    • Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.

Expected Quantitative Data
GroupTotal Cells in BALF (x10^5)Eosinophils in BALF (x10^4)Airway Resistance (cmH2O·s/mL) at 50 mg/mL Methacholine
Naive (PBS)0.5 ± 0.10.1 ± 0.051.5 ± 0.2
OVA + Vehicle5.0 ± 0.825.0 ± 4.54.5 ± 0.6
OVA + this compound (1 mg/kg)4.2 ± 0.720.0 ± 3.83.8 ± 0.5
OVA + this compound (10 mg/kg)2.5 ± 0.510.0 ± 2.12.5 ± 0.4
OVA + this compound (30 mg/kg)1.5 ± 0.34.0 ± 1.21.8 ± 0.3

Note: The above data are representative and may vary between studies.

Subchronic Toxicity Study in Rats

This compound was discontinued due to observed testicular toxicity in rats.[1] The following is a representative protocol for a 90-day subchronic oral toxicity study designed to identify such potential toxicities.

Experimental Workflow

Toxicity_Workflow cluster_dosing_monitoring Acclimatization Acclimatization (7 days) Dosing Daily Dosing (90 days) Vehicle or this compound Acclimatization->Dosing Monitoring In-life Monitoring Clinical signs, Body weight, Food consumption Terminal Terminal Procedures (Day 91) Necropsy, Hematology, Clinical Chemistry, Histopathology Monitoring->Terminal

Caption: Experimental Workflow for a 90-Day Subchronic Toxicity Study.

Materials
  • Animals: Sprague-Dawley rats, 6-8 weeks old, equal numbers of males and females.

  • Test Article: this compound, vehicle.

Protocol
  • Dose Groups:

    • Group 1: Vehicle control.

    • Group 2: Low dose.

    • Group 3: Mid dose.

    • Group 4: High dose.

    • (Optional) Group 5: High-dose recovery group (dosed for 90 days, observed for a further 28 days).

  • Administration:

    • Administer this compound or vehicle orally by gavage once daily for 90 consecutive days.

  • In-life Monitoring:

    • Mortality and Morbidity: Check animals twice daily.

    • Clinical Observations: Perform detailed clinical observations weekly.

    • Body Weight and Food Consumption: Record weekly.

    • Ophthalmology: Conduct examinations prior to the start of the study and at termination.

    • Hematology and Clinical Chemistry: Collect blood samples at termination (and optionally at an interim time point).

  • Terminal Procedures (Day 91):

    • Necropsy: Conduct a full gross necropsy on all animals.

    • Organ Weights: Weigh key organs, including testes and epididymides.

    • Histopathology: Collect a comprehensive set of tissues from all animals, with special attention to the reproductive organs, and preserve them in a suitable fixative for histopathological examination.

Key Toxicological Endpoints
ParameterMeasurement
Clinical Observations Changes in behavior, appearance, and signs of toxicity.
Body Weight Weekly measurements to assess general health.
Organ Weights Absolute and relative weights of testes and epididymides.
Hematology Red and white blood cell counts, hemoglobin, hematocrit.
Clinical Chemistry Liver and kidney function markers.
Histopathology Microscopic examination of testes for tubular degeneration, atrophy, and effects on spermatogenesis.

Human Clinical Trial Data (NCT01241422)

A clinical trial in patients with mild atopic asthma evaluated the effects of this compound in a bronchial allergen challenge model.[5]

Treatment GroupDosing RegimenEffect on LTB4 Production (ex vivo stimulated whole blood)
This compound100 mg/day for 6 days, 50 mg on day 7Substantial inhibition
Montelukast10 mg/day for 6 daysNot applicable
PlaceboMatched placeboNo inhibition

Despite demonstrating target engagement by significantly reducing LTB4 levels, this compound did not show a significant clinical benefit in attenuating the late asthmatic response to allergen challenge in this study.[5]

Conclusion

This compound is a valuable research tool for investigating the role of the LTA4H/LTB4 pathway in inflammatory processes. The provided protocols for an in vivo asthma model and a subchronic toxicity study offer a framework for preclinical evaluation. Researchers should be aware of the previously observed testicular toxicity in rats when designing and interpreting studies with this compound.

References

Application Notes and Protocols for JNJ-40929837 in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40929837 is a potent and selective inhibitor of leukotriene A4 (LTA4) hydrolase, a bifunctional zinc metalloenzyme critical in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4)[1][2][3]. LTA4 hydrolase catalyzes the conversion of LTA4 to LTB4, a powerful chemoattractant for neutrophils and other immune cells[4][5][6]. By inhibiting this key enzyme, this compound effectively reduces the production of LTB4, thereby mitigating inflammatory responses. These characteristics make this compound a valuable tool for investigating the role of LTB4 in various inflammatory diseases, such as asthma[1][4][6].

These application notes provide detailed protocols for utilizing this compound in a range of cellular assays to assess its inhibitory activity and functional consequences. The protocols are designed to guide researchers in accurately determining the potency and efficacy of this compound in relevant biological systems.

Quantitative Data Summary

The following table summarizes the reported inhibitory activity of this compound. Researchers are encouraged to perform dose-response experiments to determine the optimal concentrations for their specific cellular models and assay conditions.

Assay TypeTargetCell Type/SystemParameterValueReference
In Vitro Enzyme AssayLTA4 HydrolasePurified EnzymeIC501 nM[6]
Ex Vivo Whole Blood AssayLTA4 HydrolaseHuman Whole BloodLTB4 Inhibition>95% at 100 mg oral dose[6]
Ex Vivo Sputum AnalysisLTA4 HydrolaseHuman SputumLTB4 Reduction92%[6]

Signaling Pathway

The diagram below illustrates the enzymatic action of LTA4 hydrolase in the synthesis of LTB4 and the point of inhibition by this compound.

LTA4H_Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase LTA4H LTA4 Hydrolase LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) Inflammation Pro-inflammatory Responses (e.g., Neutrophil Chemotaxis) LTB4->Inflammation LTA4H->LTB4 Epoxide Hydrolase Activity JNJ_40929837 This compound JNJ_40929837->LTA4H Inhibition

Caption: LTA4 Hydrolase Pathway and Inhibition by this compound.

Experimental Protocols

LTA4 Hydrolase (LTA4H) Enzyme Activity Assay

This protocol describes an in vitro assay to determine the direct inhibitory effect of this compound on the epoxide hydrolase activity of purified LTA4H.

Experimental Workflow

Enzyme_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Enzyme Prepare LTA4H Solution Incubate_Enzyme_Inhibitor Pre-incubate LTA4H with this compound Prepare_Enzyme->Incubate_Enzyme_Inhibitor Prepare_Inhibitor Prepare this compound Dilutions Prepare_Inhibitor->Incubate_Enzyme_Inhibitor Prepare_Substrate Prepare LTA4 Substrate Add_Substrate Add LTA4 to Initiate Reaction Prepare_Substrate->Add_Substrate Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Terminate_Reaction Terminate Reaction Incubate_Reaction->Terminate_Reaction Measure_LTB4 Quantify LTB4 (e.g., ELISA, LC-MS) Terminate_Reaction->Measure_LTB4 Calculate_IC50 Calculate IC50 Measure_LTB4->Calculate_IC50

Caption: Workflow for the LTA4H Enzyme Activity Assay.

Materials:

  • Recombinant human LTA4H

  • This compound

  • Leukotriene A4 (LTA4) methyl ester

  • Reaction Buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA)[7]

  • DMSO

  • Termination solution (e.g., methanol)

  • LTB4 ELISA kit or LC-MS instrumentation

Procedure:

  • Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the reaction buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Enzyme Preparation: Dilute the recombinant human LTA4H in the reaction buffer to the desired concentration (e.g., 300 ng per reaction)[7].

  • Pre-incubation: In a microplate, add the diluted this compound solutions and the LTA4H enzyme solution. Include wells with vehicle control (DMSO) for uninhibited enzyme activity and wells without enzyme for background control. Pre-incubate for 15 minutes at 37°C[7].

  • Substrate Preparation: Freshly prepare the LTA4 substrate by hydrolyzing LTA4 methyl ester[7]. Dilute the resulting LTA4 solution in the reaction buffer to the desired final concentration (e.g., 150 nM)[7].

  • Reaction Initiation: Initiate the enzymatic reaction by adding the LTA4 substrate to all wells.

  • Incubation: Incubate the reaction mixture for 10 minutes at 37°C[7].

  • Reaction Termination: Stop the reaction by adding a termination solution, such as cold methanol.

  • LTB4 Quantification: Measure the amount of LTB4 produced using a validated method such as an ELISA kit or LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

LTB4 Production Assay in Isolated Human Neutrophils

This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on LTB4 production in stimulated human neutrophils.

Experimental Workflow

LTB4_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Isolate_Neutrophils Isolate Human Neutrophils Pretreat_Cells Pre-incubate Neutrophils with this compound Isolate_Neutrophils->Pretreat_Cells Prepare_Inhibitor Prepare this compound Dilutions Prepare_Inhibitor->Pretreat_Cells Stimulate_Cells Stimulate with A23187 or other agonist Pretreat_Cells->Stimulate_Cells Collect_Supernatant Collect Supernatant Stimulate_Cells->Collect_Supernatant Measure_LTB4 Quantify LTB4 (ELISA or RIA) Collect_Supernatant->Measure_LTB4 Calculate_Inhibition Calculate Percent Inhibition Measure_LTB4->Calculate_Inhibition

Caption: Workflow for LTB4 Production Assay in Neutrophils.

Materials:

  • Fresh human whole blood from healthy donors

  • Neutrophil isolation medium (e.g., Ficoll-Paque, Dextran)

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • This compound

  • Calcium ionophore A23187 or other neutrophil stimulus (e.g., fMLP, IgG-coated beads)[4][5]

  • DMSO

  • LTB4 ELISA or Radioimmunoassay (RIA) kit

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human whole blood using a standard method such as density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in HBSS.

  • Cell Plating: Plate the isolated neutrophils in a microplate at a suitable density.

  • Inhibitor Pre-treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the diluted inhibitor to the cells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C. Include vehicle controls (DMSO).

  • Cell Stimulation: Add the stimulating agent (e.g., calcium ionophore A23187) to the wells to induce LTB4 production.

  • Incubation: Incubate the cells for an appropriate time to allow for LTB4 release (e.g., 15-30 minutes at 37°C)[4][5].

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • LTB4 Quantification: Measure the concentration of LTB4 in the supernatant using a validated ELISA or RIA kit.

  • Data Analysis: Determine the percent inhibition of LTB4 production at each concentration of this compound compared to the stimulated vehicle control. Calculate the IC50 value by non-linear regression analysis.

Neutrophil Chemotaxis Assay

This protocol uses a Boyden chamber or Transwell® system to assess the effect of this compound on LTB4-induced neutrophil migration.

Experimental Workflow

Chemotaxis_Workflow cluster_prep Preparation cluster_assay_setup Assay Setup cluster_analysis Analysis Isolate_Neutrophils Isolate Human Neutrophils Pretreat_Cells Pre-treat Neutrophils with this compound Isolate_Neutrophils->Pretreat_Cells Prepare_Inhibitor Prepare this compound Dilutions Prepare_Inhibitor->Pretreat_Cells Prepare_Chemoattractant Prepare LTB4 Solution Add_Chemoattractant Add LTB4 to Lower Chamber Prepare_Chemoattractant->Add_Chemoattractant Add_Cells Add Treated Neutrophils to Upper Chamber Pretreat_Cells->Add_Cells Incubate Incubate to Allow Migration Add_Chemoattractant->Incubate Add_Cells->Incubate Quantify_Migrated_Cells Quantify Migrated Cells (e.g., CellTiter-Glo®, Flow Cytometry) Incubate->Quantify_Migrated_Cells Calculate_Inhibition Calculate Percent Inhibition Quantify_Migrated_Cells->Calculate_Inhibition

Caption: Workflow for the Neutrophil Chemotaxis Assay.

Materials:

  • Isolated human neutrophils

  • This compound

  • Leukotriene B4 (LTB4) as a chemoattractant

  • Chemotaxis chamber (e.g., 96-well Transwell® plate with 5 µm pore size)

  • Assay buffer (e.g., HBSS with 0.5% BSA)

  • Cell quantification reagent (e.g., CellTiter-Glo®) or flow cytometer

Procedure:

  • Neutrophil Preparation: Isolate human neutrophils as described in the LTB4 production assay protocol. Resuspend the cells in the assay buffer.

  • Inhibitor Treatment: Treat the neutrophils with various concentrations of this compound or vehicle (DMSO) and incubate for a specified time (e.g., 30 minutes at 37°C).

  • Assay Setup:

    • Add the chemoattractant (LTB4) to the lower wells of the chemotaxis chamber. Include wells with buffer only as a negative control for random migration.

    • Place the Transwell® insert into the wells.

    • Add the pre-treated neutrophils to the upper chamber of the insert.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for migration (e.g., 60-90 minutes).

  • Quantification of Migrated Cells:

    • Carefully remove the insert.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by measuring ATP levels using a luminescent assay like CellTiter-Glo®, or by direct cell counting using a flow cytometer.

  • Data Analysis: Calculate the percentage of migrating cells for each condition. Determine the percent inhibition of chemotaxis for each concentration of this compound relative to the LTB4-stimulated vehicle control. Calculate the IC50 value.

Conclusion

The protocols provided herein offer a framework for the cellular characterization of this compound. By employing these assays, researchers can effectively evaluate its inhibitory potency on LTA4 hydrolase and its functional impact on LTB4 production and neutrophil migration. These methods are essential for advancing our understanding of the therapeutic potential of LTA4H inhibitors in inflammatory diseases.

References

Application Notes and Protocols: Measuring LTB4 Inhibition by JNJ-40929837

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40929837 is a potent and selective, orally active inhibitor of Leukotriene A4 (LTA4) hydrolase (LTA4H).[1][2] LTA4H is a bifunctional zinc metalloenzyme that catalyzes the final and rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a powerful pro-inflammatory lipid mediator.[3][4] LTB4 plays a crucial role in a variety of inflammatory diseases by promoting neutrophil chemotaxis, adhesion, and activation.[5][6] By inhibiting LTA4H, this compound effectively blocks the production of LTB4, thereby exerting anti-inflammatory effects.[7][8] These application notes provide detailed protocols for measuring the inhibitory activity of this compound on LTB4 production in various experimental systems.

Mechanism of Action

This compound specifically targets the epoxide hydrolase activity of the LTA4H enzyme. This prevents the conversion of LTA4 to LTB4. It is important to note that LTA4H also possesses an aminopeptidase activity, and some LTA4H inhibitors have been shown to affect both functions.[2][9]

Signaling Pathway of LTB4 Synthesis and Inhibition by this compound

LTB4_Pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX FLAP 5-LOX Activating Protein (FLAP) FLAP->Five_LOX cPLA2 cPLA2 LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTA4H LTA4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Inflammation Inflammation (Neutrophil Chemotaxis) LTB4->Inflammation JNJ_40929837 This compound JNJ_40929837->LTA4H

Caption: LTB4 synthesis pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various assays. The following table summarizes key efficacy data.

ParameterValueAssay SystemReference
LTA4H Inhibition (IC50)1 nMIn vitro cellular assays[8]
LTB4 Production Inhibition>95%Ex vivo stimulated whole blood (100 mg dose)[8]
Sputum LTB4 Reduction92%In vivo (asthmatic patients)[8]
Ex vivo LTB4 Inhibition>90% to 98%Stimulated blood from asthmatic patients[8]

Experimental Protocols

Three primary methodologies are presented to assess the inhibitory activity of this compound on LTB4 production: an in vitro enzyme activity assay, a whole blood assay, and analysis of induced sputum.

Protocol 1: In Vitro LTA4H Enzyme Activity Assay

This protocol directly measures the effect of this compound on the enzymatic activity of purified LTA4H.

Experimental Workflow for In Vitro LTA4H Assay

LTA4H_Assay_Workflow Reagents Prepare Reagents: - Recombinant Human LTA4H - this compound dilutions - LTA4 substrate Incubation Incubate LTA4H with This compound or vehicle Reagents->Incubation Reaction Initiate reaction by adding LTA4 Incubation->Reaction Quench Quench reaction Reaction->Quench Analysis Quantify LTB4 (ELISA or LC-MS/MS) Quench->Analysis IC50 Calculate IC50 Analysis->IC50

Caption: Workflow for determining the in vitro IC50 of this compound.

Methodology

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of this compound to generate a range of concentrations for IC50 determination.

    • Reconstitute recombinant human LTA4H in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4).[3]

    • Prepare the unstable substrate, LTA4, immediately before use by hydrolyzing LTA4 methyl ester.[3]

  • Enzyme Inhibition:

    • In a microplate, add the diluted this compound or vehicle control to the wells.

    • Add the recombinant LTA4H to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the freshly prepared LTA4 substrate to all wells.

    • Incubate for a specific duration (e.g., 30 seconds) at 37°C.

  • Reaction Quenching and LTB4 Measurement:

    • Stop the reaction by adding a quenching solution (e.g., methanol or a stop solution from an ELISA kit).

    • Quantify the amount of LTB4 produced using a validated method such as a competitive ELISA or LC-MS/MS.[10][11][12][13][14]

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model (e.g., four-parameter logistic equation).

Protocol 2: Ex Vivo Whole Blood Assay

This protocol assesses the inhibitory effect of this compound on LTB4 production in a more physiologically relevant matrix.

Experimental Workflow for Whole Blood Assay

Whole_Blood_Assay_Workflow Blood_Collection Collect whole blood (e.g., into heparin tubes) Incubation Pre-incubate blood with This compound or vehicle Blood_Collection->Incubation Stimulation Stimulate LTB4 production (e.g., with A23187) Incubation->Stimulation Termination Terminate reaction (e.g., on ice, add EDTA) Stimulation->Termination Plasma_Separation Separate plasma by centrifugation Termination->Plasma_Separation LTB4_Analysis Quantify LTB4 in plasma (ELISA or LC-MS/MS) Plasma_Separation->LTB4_Analysis

Caption: Workflow for the ex vivo whole blood LTB4 inhibition assay.

Methodology

  • Blood Collection:

    • Collect fresh human whole blood into tubes containing an anticoagulant (e.g., heparin).

  • Inhibitor Treatment:

    • Aliquot the whole blood into microcentrifuge tubes.

    • Add various concentrations of this compound or vehicle control to the blood samples.

    • Pre-incubate the samples for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulation of LTB4 Production:

    • Stimulate LTB4 synthesis by adding a calcium ionophore such as A23187 to a final concentration of 10-50 µM.[15]

    • Incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.

  • Sample Processing:

    • Terminate the reaction by placing the tubes on ice and adding a solution of EDTA to chelate calcium.

    • Centrifuge the samples at 4°C to pellet the blood cells and collect the plasma supernatant.

  • LTB4 Quantification:

    • Store the plasma samples at -80°C until analysis.

    • Measure the LTB4 concentration in the plasma using a sensitive ELISA kit or by LC-MS/MS.[16]

Protocol 3: LTB4 Measurement in Induced Sputum

This protocol is for clinical research settings to measure target engagement of this compound in the airways.

Methodology

  • Sputum Induction and Collection:

    • Induce sputum production in subjects by inhalation of hypertonic saline.

    • Collect the expectorated sputum into a sterile container on ice.

  • Sputum Processing:

    • It is crucial to process the sputum promptly as LTB4 can be unstable.[7]

    • A non-dithiothreitol (DTT) treatment method is recommended as DTT can degrade LTB4.[7]

    • Select sputum plugs and treat with a mucolytic agent that does not interfere with LTB4 stability.

    • Homogenize the sample and centrifuge to separate the cells from the supernatant.

  • LTB4 Extraction and Analysis:

    • Collect the supernatant for LTB4 analysis.

    • LTB4 can be extracted from the supernatant using solid-phase extraction (SPE) for cleanup and concentration.

    • Quantify LTB4 levels using a highly sensitive and specific method like UPLC-MS/MS, which can separate LTB4 from its isomers.[7][17]

Conclusion

The protocols outlined provide robust methods for evaluating the inhibitory effect of this compound on LTB4 production. The choice of assay will depend on the research question, from direct enzyme inhibition studies to assessing target engagement in complex biological matrices and clinical samples. Accurate and consistent measurement of LTB4 is critical for characterizing the pharmacological profile of LTA4H inhibitors like this compound.

References

Application Notes and Protocols for JNJ-40929837 in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to JNJ-40929837

This compound is an orally bioavailable small molecule that targets LTA4H, the terminal enzyme in the biosynthesis of leukotriene B4 (LTB4). LTB4 is a powerful lipid mediator that plays a crucial role in inflammation by promoting neutrophil chemotaxis, adhesion, and activation. By inhibiting LTA4H, this compound effectively reduces the production of LTB4, thereby presenting a potential therapeutic strategy for a variety of inflammatory diseases.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of LTA4H. This enzyme catalyzes the conversion of leukotriene A4 (LTA4) to the pro-inflammatory mediator LTB4. Inhibition of this step in the arachidonic acid cascade leads to a significant reduction in LTB4 levels.

JNJ-40929837_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 cPLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid 5-LO 5-LOX LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 LTA4H LTA4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 This compound This compound This compound->LTA4H Inhibition BLT1_R BLT1 Receptor LTB4->BLT1_R Binds to Inflammation Pro-inflammatory Effects (e.g., Chemotaxis) BLT1_R->Inflammation Activates Experimental_Workflow_BAC_Model cluster_period Within Each Treatment Period Start Randomization Patient Randomization Start->Randomization Treatment_Period_1 Treatment Period 1 (e.g., this compound) Randomization->Treatment_Period_1 Washout_1 Washout Period Treatment_Period_1->Washout_1 Treatment_Period_2 Treatment Period 2 (e.g., Placebo) Washout_1->Treatment_Period_2 Washout_2 Washout Period Treatment_Period_2->Washout_2 Treatment_Period_3 Treatment Period 3 (e.g., Montelukast) Washout_2->Treatment_Period_3 End Treatment_Period_3->End Days_1_5 Days 1-5: Daily Dosing Day_6 Day 6: Bronchial Allergen Challenge (BAC) Days_1_5->Day_6 Day_7 Day 7: Final Dose (this compound only) Day_6->Day_7 Assessments FEV1 & LTB4 Measurements Day_7->Assessments

References

Application Notes and Protocols: JNJ-40929837 in Studies of Neutrophil Chemotaxis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40929837 is a potent and selective, orally active inhibitor of leukotriene A4 (LTA4) hydrolase, the enzyme responsible for the synthesis of leukotriene B4 (LTB4)[1][2]. LTB4 is a powerful lipid mediator and a primary chemoattractant for neutrophils, playing a crucial role in the initiation and amplification of inflammatory responses[3][4]. By inhibiting LTA4 hydrolase, this compound effectively reduces the production of LTB4, thereby offering a therapeutic strategy to modulate neutrophil recruitment to sites of inflammation. These application notes provide detailed protocols for studying the effects of this compound on neutrophil chemotaxis in vitro.

Mechanism of Action

This compound targets and inhibits the enzymatic activity of LTA4 hydrolase. This enzyme catalyzes the conversion of LTA4 to LTB4. Neutrophils, when activated by various inflammatory stimuli, synthesize and release LTB4, which then acts as a potent autocrine and paracrine signal to attract more neutrophils to the site of inflammation[3]. This compound, with a reported IC50 of 1 nM for LTA4H inhibition, blocks this key step in the inflammatory cascade[2].

cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Extracellular Space Arachidonic Acid Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic Acid->5-Lipoxygenase LTA4 LTA4 5-Lipoxygenase->LTA4 LTA4 Hydrolase LTA4 Hydrolase LTA4->LTA4 Hydrolase LTB4 LTB4 LTA4 Hydrolase->LTB4 BLT1 Receptor BLT1 Receptor LTB4->BLT1 Receptor Binding This compound This compound This compound->LTA4 Hydrolase Inhibition Neutrophil Chemotaxis Neutrophil Chemotaxis BLT1 Receptor->Neutrophil Chemotaxis Activation

Signaling pathway of LTB4-mediated neutrophil chemotaxis and the inhibitory action of this compound.

Quantitative Data Summary

This compound ConcentrationLTB4 Production (% of Control)Neutrophil Migration (% of Control)
0 nM (Vehicle Control)100%100%
0.1 nM75%80%
1 nM50%55%
10 nM15%20%
100 nM<5%<10%
1 µM<1%<5%

Experimental Protocols

Protocol 1: In Vitro Neutrophil Chemotaxis using a Boyden Chamber Assay

This protocol details the measurement of neutrophil migration towards a chemoattractant in the presence of this compound using a modified Boyden chamber (e.g., Transwell® inserts).

Materials:

  • This compound

  • Human peripheral blood

  • Dextran T-500

  • Ficoll-Paque PLUS

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • N-formylmethionyl-leucyl-phenylalanine (fMLP) or Leukotriene B4 (LTB4) as chemoattractant

  • Calcein-AM

  • 96-well chemotaxis chamber with 5 µm pore size polycarbonate membranes

  • Fluorescence plate reader

Procedure:

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh human peripheral blood using dextran sedimentation followed by density gradient centrifugation over Ficoll-Paque PLUS.

    • Remove residual red blood cells by hypotonic lysis.

    • Wash the purified neutrophils with HBSS and resuspend in RPMI 1640 supplemented with 1% FBS at a concentration of 2 x 10^6 cells/mL.

    • Assess cell viability using Trypan Blue exclusion (>95% viability is recommended).

  • Preparation of this compound and Chemoattractant:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in RPMI 1640 to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Prepare the chemoattractant (e.g., 10 nM fMLP or 100 nM LTB4) in RPMI 1640.

  • Chemotaxis Assay:

    • Add 30 µL of the chemoattractant solution to the lower wells of the Boyden chamber.

    • Add 200 µL of RPMI 1640 without chemoattractant to some lower wells to serve as a negative control for random migration.

    • Pre-incubate the isolated neutrophils with the various concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • Place the 5 µm pore size membrane inserts into the wells.

    • Add 50 µL of the pre-incubated neutrophil suspension (1 x 10^5 cells) to the upper chamber of each insert.

    • Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.

  • Quantification of Migration:

    • After incubation, carefully remove the inserts.

    • Wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Quantify the migrated cells in the lower chamber by labeling with Calcein-AM and measuring fluorescence with a plate reader (excitation/emission ~485/520 nm).

    • Alternatively, fix and stain the migrated cells on the underside of the membrane and count them under a microscope.

Start Start Isolate Neutrophils Isolate Neutrophils Start->Isolate Neutrophils Pre-incubate Neutrophils with this compound Pre-incubate Neutrophils with this compound Isolate Neutrophils->Pre-incubate Neutrophils with this compound Prepare this compound & Chemoattractant Prepare this compound & Chemoattractant Load Chemoattractant to Lower Chamber Load Chemoattractant to Lower Chamber Prepare this compound & Chemoattractant->Load Chemoattractant to Lower Chamber Add Neutrophils to Upper Chamber Add Neutrophils to Upper Chamber Pre-incubate Neutrophils with this compound->Add Neutrophils to Upper Chamber Place Insert Place Insert Load Chemoattractant to Lower Chamber->Place Insert Place Insert->Add Neutrophils to Upper Chamber Incubate Incubate Add Neutrophils to Upper Chamber->Incubate Remove Non-migrated Cells Remove Non-migrated Cells Incubate->Remove Non-migrated Cells Quantify Migrated Cells Quantify Migrated Cells Remove Non-migrated Cells->Quantify Migrated Cells End End Quantify Migrated Cells->End

Workflow for the in vitro neutrophil chemotaxis Boyden chamber assay.
Protocol 2: Under-Agarose Chemotaxis Assay

This assay allows for the visualization and quantification of directional neutrophil migration.

Materials:

  • Agarose

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • Chemoattractant (e.g., fMLP or LTB4)

  • 35 mm tissue culture dishes

  • Biopsy punch (3 mm)

  • Microscope with imaging capabilities

Procedure:

  • Prepare Agarose Plates:

    • Prepare a 1.2% agarose solution in a 1:1 mixture of 2x RPMI 1640 and distilled water, supplemented with 20% FBS.

    • Pour 5 mL of the warm agarose solution into each 35 mm tissue culture dish and allow it to solidify.

    • Using a 3 mm biopsy punch, create a row of three wells in the solidified agarose.

  • Assay Setup:

    • Carefully remove the agarose plugs from the wells.

    • Add 10 µL of the chemoattractant solution to the center well.

    • Isolate and prepare neutrophils as described in Protocol 1.

    • Pre-incubate the neutrophils with this compound or vehicle control for 30 minutes at 37°C.

    • Add 10 µL of the neutrophil suspension (2 x 10^5 cells) to the outer wells.

  • Incubation and Analysis:

    • Incubate the dishes at 37°C in a 5% CO2 incubator for 2-3 hours.

    • Visualize and capture images of the migrating neutrophils under a microscope at different time points.

    • Quantify the chemotactic response by measuring the distance of migration of the leading front of cells towards the chemoattractant well or by counting the number of cells that have migrated beyond a certain distance.

Troubleshooting and Considerations

  • High Background Migration: This could be due to neutrophil activation during isolation. Ensure all reagents are endotoxin-free and handle cells gently.

  • Low Migration: The chemoattractant concentration may not be optimal. Perform a dose-response curve for the chemoattractant. The incubation time may also need to be optimized.

  • This compound Solubility: Ensure that this compound is fully dissolved in DMSO and that the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Cell Viability: Always check cell viability before and after the assay to ensure that the observed effects are due to inhibition of chemotaxis and not cytotoxicity.

By following these protocols, researchers can effectively evaluate the inhibitory potential of this compound on neutrophil chemotaxis and further elucidate its role as a modulator of inflammatory responses.

References

Application Notes and Protocols for JNJ-40929837 Administration in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the administration of JNJ-40929837, a selective and orally active leukotriene A4 hydrolase (LTA4H) inhibitor, to rodent models for preclinical research. The protocols are based on available information regarding the compound's characteristics and data from studies on similar LTA4H inhibitors.

Compound Information

Compound Name This compound
Target Leukotriene A4 Hydrolase (LTA4H)[1]
Activity Selective and orally active inhibitor[1]
Primary Indication Studied Asthma[2]
Reported Toxicity in Rodents Testicular toxicity in rats due to accumulation of a metabolite[3]

Signaling Pathway of LTA4H Inhibition

This compound acts by inhibiting the enzyme Leukotriene A4 Hydrolase (LTA4H). This enzyme is responsible for the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent pro-inflammatory mediator. By blocking LTA4H, this compound reduces the production of LTB4, thereby mitigating inflammatory responses.

LTA4H_Inhibition_Pathway Arachidonic Acid Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic Acid->5-Lipoxygenase LTA4 LTA4 5-Lipoxygenase->LTA4 LTA4H LTA4H LTA4->LTA4H LTC4 Synthase LTC4 Synthase LTA4->LTC4 Synthase LTB4 LTB4 LTA4H->LTB4 This compound This compound This compound->LTA4H Inflammation Inflammation LTB4->Inflammation Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4 Synthase->Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)

Diagram 1: LTA4H Inhibition by this compound.

Experimental Protocols

The following protocols are designed for preclinical evaluation of this compound in rodent models, with a focus on toxicology and pharmacodynamics.

Rodent Toxicology Study (Rat Model)

This protocol is based on findings of testicular toxicity with this compound and a similar LTA4H inhibitor.

Objective: To assess the potential toxicity of this compound in rats following repeated oral administration.

Animals: Male Sprague-Dawley or Wistar rats, 8-10 weeks old.

Groups:

  • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)

  • Group 2: Low dose this compound

  • Group 3: Mid dose this compound

  • Group 4: High dose this compound

Dosage and Administration:

  • Route: Oral gavage is the recommended route as the compound is orally active.[1]

  • Vehicle: A common vehicle for oral administration in rodents is 0.5% methylcellulose or 1% carboxymethylcellulose in purified water. The formulation should be a homogenous suspension.

  • Dose Levels: Based on toxicity studies of similar compounds, a suggested dose range is up to 250 mg/kg/day. A tiered approach is recommended:

    • Low dose: 25 mg/kg/day

    • Mid dose: 75 mg/kg/day

    • High dose: 250 mg/kg/day

  • Frequency: Once daily.

  • Duration: Up to 3 months.

Experimental Workflow:

Toxicology_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing Phase (Up to 3 months) cluster_post Post-Dosing Acclimatization Acclimatization Baseline Measurements Baseline Measurements Acclimatization->Baseline Measurements Daily Dosing Daily Dosing Baseline Measurements->Daily Dosing Clinical Observations Clinical Observations Daily Dosing->Clinical Observations Body Weight Body Weight Daily Dosing->Body Weight Food Consumption Food Consumption Daily Dosing->Food Consumption Terminal Bleed Terminal Bleed Food Consumption->Terminal Bleed Necropsy Necropsy Terminal Bleed->Necropsy Organ Weights Organ Weights Necropsy->Organ Weights Histopathology Histopathology Organ Weights->Histopathology

Diagram 2: Rodent Toxicology Study Workflow.

Endpoints and Measurements:

Parameter Methodology Frequency
Clinical Observations Daily visual inspection for signs of toxicity (e.g., changes in posture, activity, breathing).Daily
Body Weight Measurement using a calibrated scale.Weekly
Food Consumption Measurement of food intake per cage.Weekly
Hematology & Clinical Chemistry Blood collection via appropriate site (e.g., tail vein, saphenous vein) for analysis.At termination
Organ Weights Weighing of key organs (liver, kidneys, spleen, testes, etc.) at necropsy.At termination
Histopathology Microscopic examination of fixed tissues, with special attention to the male reproductive tract.At termination
Pharmacodynamic Study (Mouse or Rat Model)

Objective: To evaluate the in vivo efficacy of this compound in a relevant disease model (e.g., inflammatory arthritis, asthma).

Animals: Appropriate rodent strain for the disease model (e.g., DBA/1 mice for collagen-induced arthritis, BALB/c mice for ovalbumin-induced asthma).

Groups:

  • Group 1: Vehicle control

  • Group 2: Disease model + Vehicle

  • Group 3: Disease model + Low dose this compound

  • Group 4: Disease model + High dose this compound

  • Group 5: Disease model + Positive control (if available)

Dosage and Administration:

  • Route: Oral gavage.

  • Vehicle: As described in the toxicology protocol.

  • Dose Levels: A suggested range for efficacy studies is 10-100 mg/kg/day, administered prophylactically or therapeutically depending on the study design.

  • Frequency: Once or twice daily.

Experimental Workflow:

PD_Workflow Disease Induction Disease Induction Treatment Initiation Treatment Initiation Disease Induction->Treatment Initiation In-life Measurements In-life Measurements Treatment Initiation->In-life Measurements Terminal Sample Collection Terminal Sample Collection In-life Measurements->Terminal Sample Collection Biomarker Analysis Biomarker Analysis Terminal Sample Collection->Biomarker Analysis Histological Analysis Histological Analysis Terminal Sample Collection->Histological Analysis

Diagram 3: Pharmacodynamic Study Workflow.

Endpoints and Measurements:

Parameter Methodology
Disease-specific Scores E.g., Arthritis score, airway hyperresponsiveness.
Biomarker Analysis Measurement of LTB4 levels in plasma or relevant tissue homogenates by ELISA or LC-MS/MS.
Histopathology Microscopic evaluation of affected tissues for signs of inflammation and damage.
Gene Expression Analysis of inflammatory gene expression in tissues by qPCR.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment groups. Statistical analysis should be performed to determine the significance of any observed effects.

Example Data Table:

Treatment Group Mean Body Weight (g) ± SEM Mean Testis Weight (g) ± SEM Plasma LTB4 (pg/mL) ± SEM
Vehicle Control
This compound (Low Dose)
This compound (Mid Dose)
This compound (High Dose)

Conclusion

These protocols provide a framework for the in vivo evaluation of this compound in rodent models. Due to the reported testicular toxicity in rats, careful monitoring of the male reproductive system is crucial in any preclinical study involving this compound. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

References

JNJ-40929837: A Potent Dual Inhibitor for Probing Leukotriene A4 Hydrolase Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

JNJ-40929837 is a selective and orally active small molecule inhibitor of Leukotriene A4 Hydrolase (LTA4H), a bifunctional zinc metalloenzyme critical in the inflammatory cascade.[1] LTA4H exhibits two distinct catalytic activities: an epoxide hydrolase activity that converts Leukotriene A4 (LTA4) to the potent neutrophil chemoattractant Leukotriene B4 (LTB4), and an aminopeptidase activity responsible for the degradation of the tripeptide Pro-Gly-Pro (PGP), another neutrophil chemoattractant.[2][3] this compound has been shown to effectively inhibit both the epoxide hydrolase and aminopeptidase functions of LTA4H, making it a valuable tool compound for investigating the physiological and pathological roles of this enzyme in inflammatory diseases such as asthma.[1][4]

These application notes provide detailed protocols for utilizing this compound in various in vitro and in vivo experimental settings to study LTA4H enzymology and its role in inflammatory processes.

Data Presentation

Table 1: In Vitro and Ex Vivo Potency of this compound

ParameterAssay SystemSpeciesPotencyReference
LTA4H Inhibition (Epoxide Hydrolase)Murine Neutrophil-Based AssayMurinePotent inhibitor (Specific IC50 not provided)[4]
LTB4 Production InhibitionEx vivo stimulated whole bloodHuman>95% inhibition at 100 mg oral dose[5]
Aminopeptidase Activity InhibitionSerum from treated miceMurinePotent inhibition[4]
PGP Degradation InhibitionIn vivo mouse modelMurineLeads to serum accumulation of PGP[1][4]

Signaling Pathways and Experimental Workflows

LTA4H Signaling Pathway

The following diagram illustrates the dual enzymatic function of LTA4H and the points of inhibition by this compound.

LTA4H_Pathway cluster_0 Arachidonic Acid Cascade cluster_1 LTA4H Enzymatic Activities cluster_2 Biological Effects Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX LTA4 LTA4 5-LOX->LTA4 LTA4H LTA4H LTA4->LTA4H Epoxide Hydrolase LTB4 LTB4 LTA4H->LTB4 Degraded PGP Degraded PGP LTA4H->Degraded PGP Neutrophil Chemotaxis Neutrophil Chemotaxis LTB4->Neutrophil Chemotaxis PGP PGP PGP->LTA4H Aminopeptidase PGP->Neutrophil Chemotaxis This compound This compound This compound->LTA4H Inhibition Inflammation Inflammation Neutrophil Chemotaxis->Inflammation

Caption: LTA4H pathway and this compound inhibition.

Experimental Workflow: In Vitro LTA4H Inhibition Assays

This diagram outlines the general workflow for assessing the inhibitory activity of this compound on both functions of LTA4H.

in_vitro_workflow cluster_0 Preparation cluster_1 Epoxide Hydrolase Assay cluster_2 Aminopeptidase Assay Recombinant LTA4H Recombinant LTA4H Incubate LTA4H + this compound Incubate LTA4H + this compound Recombinant LTA4H->Incubate LTA4H + this compound Epoxide Hydrolase Recombinant LTA4H->Incubate LTA4H + this compound Aminopeptidase This compound (serial dilutions) This compound (serial dilutions) This compound (serial dilutions)->Incubate LTA4H + this compound This compound (serial dilutions)->Incubate LTA4H + this compound Substrates Substrates Add LTA4 substrate Add LTA4 substrate Incubate LTA4H + this compound->Add LTA4 substrate Add PGP or chromogenic substrate Add PGP or chromogenic substrate Incubate LTA4H + this compound->Add PGP or chromogenic substrate Measure LTB4 production (HPLC) Measure LTB4 production (HPLC) Add LTA4 substrate->Measure LTB4 production (HPLC) Calculate IC50 Calculate IC50 Measure LTB4 production (HPLC)->Calculate IC50 Measure product formation Measure product formation Add PGP or chromogenic substrate->Measure product formation Measure product formation->Calculate IC50

Caption: Workflow for in vitro LTA4H inhibition assays.

Experimental Protocols

Protocol 1: In Vitro LTA4H Epoxide Hydrolase Activity Assay

This protocol is adapted from methodologies described in the literature for measuring the conversion of LTA4 to LTB4.

Materials:

  • Recombinant human or murine LTA4H

  • This compound

  • Leukotriene A4 (LTA4) methyl ester

  • NaOH solution (50 mM, degassed)

  • Acetone (cold)

  • Assay buffer: 10 mM Sodium Phosphate, pH 7.4, containing 4 mg/mL BSA and 2.5% v/v DMSO

  • Reverse-phase HPLC system

Procedure:

  • Preparation of LTA4 Substrate:

    • Hydrolyze LTA4 methyl ester in a degassed solution of 50 mM NaOH (20% v/v) in cold acetone under a nitrogen atmosphere at 25°C for 60 minutes.

    • Immediately before use, dilute the resulting LTA4 solution in freshly prepared assay buffer.

  • Enzyme Inhibition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a microcentrifuge tube, pre-incubate a fixed concentration of recombinant LTA4H with varying concentrations of this compound for 10-15 minutes at 37°C. Include a vehicle control (DMSO).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the freshly prepared LTA4 substrate to the pre-incubated enzyme-inhibitor mixture.

    • Allow the reaction to proceed for a defined time (e.g., 1-5 minutes) at 37°C.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding two volumes of cold methanol.

    • Centrifuge the samples to pellet precipitated protein.

    • Collect the supernatant for analysis.

  • LTB4 Quantification:

    • Analyze the supernatant by reverse-phase HPLC to separate and quantify the LTB4 product.

    • Monitor the absorbance at a wavelength appropriate for LTB4 (e.g., 270 nm).

    • Use an authentic LTB4 standard to create a calibration curve for quantification.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro LTA4H Aminopeptidase Activity Assay

This protocol describes the measurement of LTA4H aminopeptidase activity using a chromogenic substrate.

Materials:

  • Recombinant human or murine LTA4H

  • This compound

  • Ala-p-nitroanilide (Ala-pNA) or other suitable chromogenic substrate

  • Assay Buffer: 1x PBS, pH 7.2

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a stock solution of the chromogenic substrate (e.g., Ala-pNA) in the assay buffer.

  • Enzyme Inhibition:

    • In a 96-well plate, add a fixed amount of recombinant LTA4H to each well.

    • Add varying concentrations of this compound to the wells and pre-incubate for 10 minutes at 30°C. Include a vehicle control.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the chromogenic substrate to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 30°C.

  • Measurement:

    • Monitor the increase in absorbance at 405 nm for 15-30 minutes, taking readings at regular intervals (e.g., every 10-30 seconds). The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of this compound from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Ex Vivo Whole Blood LTB4 Inhibition Assay

This protocol is designed to assess the functional inhibition of LTA4H in a more physiologically relevant matrix.

Materials:

  • Freshly drawn human or animal whole blood (anticoagulated with heparin)

  • This compound

  • Calcium Ionophore A23187

  • RPMI 1640 medium

  • LTB4 ELISA kit

  • Microcentrifuge

Procedure:

  • Blood Treatment:

    • Aliquot whole blood into microcentrifuge tubes.

    • Add varying concentrations of this compound (or vehicle) to the blood and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Stimulation of LTB4 Production:

    • Add Calcium Ionophore A23187 (e.g., final concentration of 10 µM) to each tube to stimulate LTB4 synthesis.

    • Incubate for 30 minutes at 37°C.

  • Sample Processing:

    • Stop the reaction by placing the tubes on ice.

    • Centrifuge the blood samples to separate the plasma.

  • LTB4 Quantification:

    • Measure the concentration of LTB4 in the plasma using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of LTB4 inhibition for each this compound concentration compared to the stimulated vehicle control.

    • Determine the IC50 value.

Protocol 4: In Vivo Murine Model of LTA4H Inhibition

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model.

Materials:

  • BALB/c mice (or other appropriate strain)

  • This compound

  • Vehicle: 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in water

  • Lipopolysaccharide (LPS) for inducing inflammation (optional)

  • Blood collection supplies

  • Analytical equipment for measuring LTB4 and PGP in serum/plasma

Procedure:

  • Compound Formulation and Administration:

    • Prepare a suspension of this compound in the vehicle (20% HPβCD).

    • Administer this compound orally to mice at the desired dose (e.g., 10 mg/kg).[4] Administer vehicle to the control group.

  • Induction of Inflammation (Optional):

    • If studying an inflammation model, administer an inflammatory stimulus (e.g., LPS) at an appropriate time point relative to the compound administration.

  • Pharmacodynamic Assessment:

    • At a specified time point after dosing (e.g., 4 hours), collect blood samples from the mice.[4]

    • Process the blood to obtain serum or plasma.

  • Biomarker Analysis:

    • Measure the levels of LTB4 in the serum/plasma using an ELISA or LC-MS/MS to assess the inhibition of the epoxide hydrolase activity.

    • Measure the levels of PGP in the serum/plasma using LC-MS/MS to assess the inhibition of the aminopeptidase activity. An accumulation of PGP is expected with this compound treatment.[1][4]

  • Data Analysis:

    • Compare the biomarker levels in the this compound-treated group to the vehicle-treated control group.

    • Calculate the percentage of inhibition of LTB4 production and the fold-increase in PGP levels.

Conclusion

This compound serves as a critical research tool for dissecting the multifaceted roles of LTA4H in health and disease. Its ability to inhibit both the pro-inflammatory LTB4 production and the degradation of the chemoattractant PGP allows for a comprehensive investigation of the LTA4H pathway. The protocols provided herein offer a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of inflammatory mechanisms and the potential for therapeutic intervention.

References

Application Notes and Protocols for Cell-Based Assays Using JNJ-40929837

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40929837 is a potent and selective, orally active inhibitor of Leukotriene A4 Hydrolase (LTA4H).[1][2] LTA4H is a bifunctional zinc metalloenzyme that plays a critical role in the biosynthesis of Leukotriene B4 (LTB4), a powerful pro-inflammatory lipid mediator.[3] LTA4H catalyzes the conversion of LTA4 to LTB4. LTB4 is implicated in the pathogenesis of various inflammatory diseases, making LTA4H a significant therapeutic target. This compound inhibits the epoxide hydrolase activity of LTA4H, thereby reducing the production of LTB4. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound and similar compounds.

Mechanism of Action

This compound selectively targets and inhibits the enzymatic activity of LTA4H. This inhibition prevents the conversion of LTA4 to LTB4, a key mediator of inflammation. The reduction in LTB4 levels has been demonstrated in both in vitro cellular assays and in ex vivo samples from clinical trials.

Data Presentation

The inhibitory activity of this compound has been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

Assay TypeParameterValueReference
In Vitro Cellular AssaysPotency (LTA4H Inhibition)1 nMFASEB J

Table 2: Ex Vivo and In Vivo Inhibition of LTB4 Production by this compound

Study PopulationSample TypeDosageLTB4 ReductionReference
Healthy VolunteersWhole Blood (ex vivo stimulated)≥ 100 mg (single or multiple doses)> 95%FASEB J
Patients with Mild AsthmaWhole Blood (ex vivo stimulated)100 mg/day> 90% - 98%--INVALID-LINK--
Patients with Mild AsthmaSputum100 mg/day92%--INVALID-LINK--

Signaling Pathway

The following diagram illustrates the leukotriene biosynthesis pathway and the point of inhibition by this compound.

Leukotriene_Pathway cluster_enzymes Enzymatic Conversions Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->Cysteinyl_Leukotrienes Inflammation Inflammation LTB4->Inflammation Chemoattraction Cysteinyl_Leukotrienes->Inflammation Bronchoconstriction Increased Vascular Permeability PLA2 cPLA2 FLAP 5-LOX Activating Protein (FLAP) LTA4H LTA4 Hydrolase (LTA4H) LTC4S LTC4 Synthase JNJ_40929837 This compound JNJ_40929837->LTA4H

Caption: Leukotriene Biosynthesis Pathway and Inhibition by this compound.

Experimental Protocols

LTB4 Production in Human Whole Blood Assay

This assay measures the inhibitory effect of this compound on LTB4 production in human whole blood stimulated with a calcium ionophore.

Materials:

  • This compound

  • Human whole blood (collected in heparin-containing tubes)

  • Calcium Ionophore A23187 (from Streptomyces chartreusensis)

  • Phosphate Buffered Saline (PBS)

  • DMSO (for compound dilution)

  • ELISA kit for LTB4 quantification

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

Protocol:

  • Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in PBS to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1%.

  • Dispense 198 µL of fresh human whole blood into each well of a 96-well plate.

  • Add 2 µL of the diluted this compound or vehicle (DMSO in PBS) to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Prepare a working solution of Calcium Ionophore A23187 in PBS.

  • Add 10 µL of the A23187 working solution to each well to stimulate LTB4 production (final concentration typically 5-10 µM). For unstimulated controls, add 10 µL of PBS.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by placing the plate on ice.

  • Centrifuge the plate at 1000 x g for 10 minutes at 4°C to pellet the blood cells.

  • Carefully collect the plasma supernatant for LTB4 analysis.

  • Quantify the LTB4 concentration in the plasma samples using a commercially available LTB4 ELISA kit, following the manufacturer’s instructions.

  • Calculate the percent inhibition of LTB4 production for each concentration of this compound compared to the vehicle-treated, stimulated control.

  • Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

LTA4H Enzymatic Activity Assay (Cell-Free)

This assay directly measures the enzymatic activity of purified LTA4H and its inhibition by this compound.

Materials:

  • Recombinant human LTA4H

  • This compound

  • Leukotriene A4 (LTA4) methyl ester (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)

  • DMSO

  • Methanol

  • HPLC system with a UV detector

  • 96-well UV-transparent plates or reaction tubes

Protocol:

  • Prepare a stock solution of this compound in DMSO. Serially dilute in assay buffer to desired concentrations.

  • In a 96-well plate or reaction tubes, add the diluted this compound or vehicle control.

  • Add recombinant human LTA4H to each well to a final concentration of approximately 50-100 ng/mL.

  • Pre-incubate for 10 minutes at room temperature.

  • Prepare the LTA4 substrate solution immediately before use by diluting the LTA4 methyl ester stock in the assay buffer.

  • Initiate the enzymatic reaction by adding the LTA4 substrate to each well (final concentration typically 5-10 µM).

  • Incubate the reaction at 37°C for 10-15 minutes.

  • Terminate the reaction by adding an equal volume of cold methanol.

  • Centrifuge the samples to pellet any precipitate.

  • Analyze the supernatant by reverse-phase HPLC to separate and quantify the LTB4 product. Monitor the elution profile at 270 nm.

  • Calculate the rate of LTB4 formation for each reaction.

  • Determine the percent inhibition and IC50 value for this compound as described in the previous protocol.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating LTA4H inhibitors in a cell-based assay.

Experimental_Workflow start Start compound_prep Prepare this compound Serial Dilutions start->compound_prep cell_prep Prepare Cell Suspension (e.g., Human Whole Blood) start->cell_prep incubation Pre-incubate Cells with Compound compound_prep->incubation cell_prep->incubation stimulation Stimulate LTB4 Production (e.g., with A23187) incubation->stimulation reaction_stop Stop Reaction (e.g., on ice) stimulation->reaction_stop separation Separate Plasma/Supernatant (Centrifugation) reaction_stop->separation quantification Quantify LTB4 (ELISA) separation->quantification data_analysis Data Analysis (% Inhibition, IC50) quantification->data_analysis end End data_analysis->end

Caption: General Workflow for Cell-Based LTA4H Inhibition Assay.

References

Troubleshooting & Optimization

Technical Support Center: JNJ-40929837 Solubility and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific solubility and formulation of JNJ-40929837 is limited. This guide provides general strategies and troubleshooting advice for poorly soluble compounds, which can be applied to this compound and other challenging molecules. Researchers should perform their own solubility and formulation optimization studies.

This technical support center is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility and formulation of this compound or other poorly soluble LTA4H inhibitors.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Issue 1: this compound crashes out of solution during in vitro assay preparation.

  • Question: I dissolved this compound in DMSO for my cell-based assay, but it precipitates when I add it to the aqueous culture medium. What can I do?

  • Answer: This is a common issue with compounds that are highly soluble in organic solvents but have poor aqueous solubility. Here are some troubleshooting steps:

    • Decrease the final DMSO concentration: Aim for a final DMSO concentration of less than 1%, as higher concentrations can be toxic to cells and can also cause the compound to precipitate.[1][2]

    • Use a co-solvent system: Prepare a more concentrated stock solution in a solvent like DMSO and then dilute it with a water-miscible co-solvent such as PEG300 or ethanol before adding it to the final aqueous medium.[3]

    • Pre-warm the medium: Adding the compound solution to slightly warmed medium (e.g., 37°C) can sometimes help maintain solubility.

    • Increase mixing: Ensure rapid and thorough mixing when adding the compound to the medium to avoid localized high concentrations that can lead to precipitation.

    • Consider formulation aids: For in vitro studies, excipients like cyclodextrins can be used to improve aqueous solubility.[4][5]

Issue 2: Inconsistent results in animal studies after oral administration.

  • Question: I am seeing high variability in the plasma concentrations of this compound in my rodent studies. Could this be a formulation issue?

  • Answer: Yes, high variability in exposure after oral dosing is often linked to poor and inconsistent dissolution of the compound in the gastrointestinal tract. Consider the following:

    • Particle size reduction: Micronization or nanosuspension can increase the surface area of the drug, potentially leading to faster and more consistent dissolution.[6]

    • Amorphous solid dispersions: Formulating the compound in an amorphous state with a polymer can improve its dissolution rate and extent.[7][8]

    • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.[9]

    • Standardize dosing conditions: Ensure consistent fasting or feeding protocols for your animals, as the presence of food can significantly impact the absorption of poorly soluble drugs.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: While specific data for this compound is not publicly available, for initial in vitro experiments, Dimethyl sulfoxide (DMSO) is a common starting point for poorly soluble compounds.[10][11] For in vivo studies, the choice of vehicle is critical and will depend on the route of administration and the required dose. A solubility screening in a panel of pharmaceutically acceptable solvents is recommended.

Q2: How can I perform a solubility screen for this compound?

A2: A systematic solubility screen is crucial. You can start with a range of common solvents and vehicles. See the "Experimental Protocols" section for a general procedure.

Q3: Are there any known formulation strategies for other LTA4H inhibitors?

A3: While specific formulations for many LTA4H inhibitors are proprietary, the general principles for formulating poorly soluble drugs apply. These include particle size reduction, solid dispersions, and lipid-based formulations to enhance oral bioavailability.[7][9][12]

Q4: What are some common excipients used for oral formulations of poorly soluble drugs?

A4: A variety of excipients can be used to improve the solubility and bioavailability of poorly soluble compounds.[4][5] These include:

  • Solubilizers: Cyclodextrins, polysorbates (e.g., Tween 80), and poloxamers.

  • Suspending agents: Methylcellulose, carboxymethylcellulose (CMC).

  • Co-solvents: Polyethylene glycols (PEGs), ethanol, propylene glycol.

  • Lipid excipients: Oils (e.g., sesame oil, corn oil), and surfactants for SEDDS.

Data Presentation

Since quantitative solubility data for this compound is not publicly available, the following table is provided as a template for researchers to record their own experimental findings.

Table 1: Solubility Screening of this compound

Solvent/Vehicle SystemTemperature (°C)Measured Solubility (mg/mL)Observations
Water25
PBS (pH 7.4)25
0.1 N HCl (pH 1.2)25
DMSO25
Ethanol25
PEG40025
10% DMSO / 90% Saline25
20% Hydroxypropyl-β-cyclodextrin in Water25
Corn Oil25

Experimental Protocols

Protocol 1: General Procedure for Solubility Screening

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent or vehicle.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, centrifuge the samples to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

Protocol 2: General Workflow for Developing an Oral Formulation for a Poorly Soluble Compound

  • Characterization: Determine the physicochemical properties of the compound, including its solubility in various solvents, pKa, and solid-state characteristics (crystalline vs. amorphous).

  • Strategy Selection: Based on the characterization, select a suitable formulation strategy (e.g., simple suspension, solid dispersion, lipid-based system).

  • Excipient Screening: Screen a range of pharmaceutically acceptable excipients for compatibility and their ability to enhance solubility and stability.

  • Prototype Development: Prepare small-scale prototype formulations.

  • In Vitro Evaluation: Assess the dissolution and stability of the prototype formulations.

  • In Vivo PK Studies: Evaluate the pharmacokinetic profile of the most promising formulations in an animal model.

Mandatory Visualization

G cluster_0 Troubleshooting this compound Solubility Issues start Problem Encountered (e.g., Precipitation, Low Bioavailability) check_solubility Review Existing Solubility Data start->check_solubility perform_screen Perform Solubility Screening check_solubility->perform_screen Data Unavailable select_strategy Select Formulation Strategy check_solubility->select_strategy Data Available perform_screen->select_strategy optimize Optimize Formulation select_strategy->optimize evaluate Evaluate In Vitro/ In Vivo Performance optimize->evaluate evaluate->select_strategy Unsuccessful success Issue Resolved evaluate->success Successful

Caption: A logical workflow for troubleshooting solubility and formulation issues.

G cluster_1 General Formulation Development Workflow start Physicochemical Characterization strategy Formulation Strategy Selection start->strategy excipient Excipient Screening & Compatibility strategy->excipient prototype Prototype Formulation excipient->prototype invitro In Vitro Dissolution & Stability Testing prototype->invitro invitro->strategy Poor Results invivo In Vivo Pharmacokinetic Study invitro->invivo Promising Results final Lead Formulation Identified invivo->final

Caption: A stepwise process for developing a suitable formulation.

References

Overcoming JNJ-40929837 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-40929837, a selective inhibitor of Leukotriene A4 Hydrolase (LTA4H).

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Unexpected In Vivo Toxicity Observed

Question: We are observing significant toxicity in our animal models, particularly testicular toxicity, which was not anticipated based on the primary pharmacology of this compound. What could be the cause and how can we investigate this?

Answer:

The observed testicular toxicity is a known off-target effect of this compound, specifically documented in rat models.[1][2] This toxicity is not directly caused by the parent compound but rather by the accumulation of one of its metabolites, referred to as M1.

Key Points:

  • Metabolite Accumulation: Studies have shown that the M1 metabolite of this compound has a significantly different pharmacokinetic profile than the parent compound, with a pronounced accumulation in the testes.[1]

  • High Testicular Exposure: The exposure to the M1 metabolite has been reported to be 386-fold higher in the testes compared to plasma in rats.[1]

  • Rodent-Specific Toxicity: The mechanism of this toxicity was suggested to be rodent-specific and may not be directly translatable to humans.[1]

Troubleshooting and Mitigation Strategies:

  • Confirm Metabolite Profile: If you are observing toxicity, it is crucial to perform pharmacokinetic and metabolite analysis in your specific animal model. Compare the plasma and tissue (especially testes) concentrations of this compound and its metabolites (M1 and M2).

  • Dose-Response Assessment: Conduct a dose-response study to determine the threshold at which testicular toxicity occurs. It may be possible to find a therapeutic window where on-target LTA4H inhibition is achieved without significant toxicity.

  • Alternative Models: If testicular toxicity is a confounding factor for your research question, consider using alternative animal models where this specific metabolic pathway may be different.

  • In Vitro Systems: For mechanistic studies of LTA4H inhibition, consider using in vitro systems such as cell-based assays to avoid the in vivo metabolic toxicity.

Issue 2: Discrepancy Between LTB4 Inhibition and Phenotypic Outcome

Question: We have confirmed target engagement by measuring a significant reduction in Leukotriene B4 (LTB4) levels after treatment with this compound. However, we are not observing the expected therapeutic effect in our disease model. Why might this be the case?

Answer:

This is a critical observation that has been reported in clinical trials of this compound for asthma.[2][3] Despite potent inhibition of LTB4 production in blood and sputum, the compound did not show a significant clinical benefit.[2][3] This suggests that LTB4 may not be the primary driver of the pathology in that specific context.

Additionally, LTA4H has a dual function: it produces the pro-inflammatory mediator LTB4 and it degrades the neutrophil chemoattractant Pro-Gly-Pro (PGP).[2][4] Inhibition of LTA4H's aminopeptidase activity leads to the accumulation of PGP, which may counteract the anti-inflammatory effects of LTB4 reduction.

Troubleshooting and Experimental Recommendations:

  • Measure Pro-Gly-Pro Levels: In your experimental model, quantify the levels of PGP in relevant biological samples (e.g., plasma, bronchoalveolar lavage fluid) following treatment with this compound. An accumulation of PGP could explain the lack of a net anti-inflammatory effect.

  • Re-evaluate the Role of LTB4: Critically assess the role of LTB4 in your specific disease model. The contribution of different inflammatory mediators can vary significantly between diseases and even between different animal models of the same disease.

  • Investigate Downstream Effects: Look at cellular and molecular markers downstream of both LTB4 and PGP signaling to understand the net effect of this compound in your system. This could include assessing neutrophil chemotaxis and activation.

Issue 3: Potential for Unidentified Off-Target Kinase Effects

Question: We are observing unexpected cellular effects that do not seem to be related to the inhibition of LTA4H. How can we determine if this compound is interacting with other proteins, such as kinases?

Answer:

While this compound is described as a selective LTA4H inhibitor, it is good practice to investigate the broader selectivity profile of any small molecule inhibitor to rule out confounding off-target effects. A lack of selectivity is a common reason for unexpected experimental outcomes and toxicity.

Recommended Strategy for Investigating Off-Target Effects:

  • Kinase Selectivity Profiling: The most direct way to assess off-target kinase activity is to submit this compound for screening against a broad panel of kinases. Several commercial services offer such profiling, providing data on the percentage of inhibition at a fixed concentration or IC50 values for a wide range of kinases.

  • Proteomic Approaches: For a more unbiased view of off-target interactions, consider proteomic approaches. A proteomics-based platform can be used to assess changes in protein abundance in cells treated with this compound, which can reveal unexpected off-target effects.[5]

  • Phenotypic Screening: Compare the cellular phenotype induced by this compound with that of other, structurally unrelated LTA4H inhibitors. If the phenotypes differ significantly, it may suggest that off-target effects of this compound are at play.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective, orally active inhibitor of Leukotriene A4 Hydrolase (LTA4H).[4][6] LTA4H is a bifunctional enzyme. This compound inhibits both the epoxide hydrolase activity, which is responsible for the conversion of LTA4 to the pro-inflammatory mediator LTB4, and the aminopeptidase activity, which is involved in the degradation of the chemoattractant tripeptide Pro-Gly-Pro (PGP).[2][4]

Q2: What is the reported potency of this compound for LTA4H inhibition?

A2: this compound has a reported potency for LTA4H inhibition of 1 nM in in vitro cellular assays.[2]

Q3: Has this compound been tested in humans?

A3: Yes, this compound was evaluated in a clinical trial for asthma.[1][3] In this study, it demonstrated target engagement by substantially inhibiting LTB4 production.[1][3] However, it did not show a significant clinical benefit compared to a placebo.[1][3]

Q4: Why was the development of this compound discontinued?

A4: The development of this compound was discontinued due to testicular toxicity observed in rats, which was caused by the accumulation of a metabolite.[2]

Quantitative Data Summary

ParameterValueSpeciesTissue/MatrixReference
On-Target Potency
LTA4H Inhibition (in vitro)1 nMNot SpecifiedCellular Assay[2]
LTB4 Reduction (ex vivo)>95% at 100 mg doseHumanWhole Blood[2]
LTB4 Reduction92%HumanSputum[2]
Off-Target Effect: Metabolite Accumulation
M1 Metabolite Exposure Ratio (Testes vs. Plasma)386-fold higherRatTestes, Plasma[1]
M1 Metabolite Accumulation (after 6 months daily dosing)~5-foldRatTestes[1]

Key Experimental Protocols

Protocol 1: Measurement of LTB4 in Whole Blood

This protocol is a general guideline for measuring LTB4 production in whole blood samples treated with this compound.

Objective: To assess the on-target effect of this compound by quantifying the inhibition of LTB4 synthesis.

Materials:

  • Heparinized whole blood

  • This compound (and vehicle control, e.g., DMSO)

  • Calcium ionophore A23187

  • Phosphate Buffered Saline (PBS)

  • Methanol or another suitable organic solvent for extraction

  • Internal standard (e.g., deuterated LTB4)

  • LTB4 ELISA kit or access to LC-MS/MS instrumentation

Procedure:

  • Blood Collection: Collect whole blood into tubes containing heparin as an anticoagulant.

  • Compound Incubation: Pre-incubate aliquots of whole blood with various concentrations of this compound or vehicle control for a specified time at 37°C.

  • Stimulation: Stimulate LTB4 production by adding calcium ionophore A23187 (a common concentration is 10 µM) and incubate for 30 minutes at 37°C.[6]

  • Reaction Termination and Lysis: Stop the reaction by adding ice-cold PBS and centrifuge to pellet the cells.

  • Extraction:

    • Add an internal standard to the supernatant.

    • Perform a solid-phase extraction or liquid-liquid extraction to isolate LTB4.[6]

  • Quantification:

    • ELISA: Follow the manufacturer's instructions for the LTB4 ELISA kit.[7][8]

    • LC-MS/MS: Reconstitute the extracted sample in an appropriate solvent and analyze using a validated LC-MS/MS method for highly sensitive and selective quantification.[9]

  • Data Analysis: Calculate the percentage inhibition of LTB4 production at each concentration of this compound compared to the vehicle control.

Visualizations

LTA4H_Signaling_Pathway cluster_upstream Upstream Signaling cluster_LTA4H LTA4H Activity cluster_downstream Downstream Effects Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 LTA4H LTA4H (Dual Function Enzyme) LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 PGP_accum PGP Accumulation LTA4H->PGP_accum Inhibition of Degradation leads to LTA4->LTA4H Epoxide Hydrolase Activity PGP Pro-Gly-Pro (PGP) PGP->LTA4H Aminopeptidase Activity (Degradation) Inflammation Pro-inflammatory Effects (e.g., Neutrophil Chemotaxis) LTB4->Inflammation Neutrophil_Chemotaxis Neutrophil Chemotaxis PGP_accum->Neutrophil_Chemotaxis This compound This compound This compound->LTA4H Inhibition

Caption: LTA4H signaling pathway and the dual inhibitory action of this compound.

Off_Target_Toxicity_Workflow Start Unexpected in vivo toxicity (e.g., testicular) observed PK_PD Conduct Pharmacokinetic Study (Plasma and Tissue) Start->PK_PD Measure_Metabolites Quantify this compound and its metabolites (M1, M2) PK_PD->Measure_Metabolites Compare_Exposure Compare Metabolite Exposure in Plasma vs. Target Tissue Measure_Metabolites->Compare_Exposure High_Tissue_Accum Is there high accumulation of a metabolite in the toxic tissue? Compare_Exposure->High_Tissue_Accum Correlate_Toxicity Correlate metabolite concentration with toxicity markers High_Tissue_Accum->Correlate_Toxicity Yes Re-evaluate_Dose Re-evaluate dosing regimen to minimize metabolite accumulation High_Tissue_Accum->Re-evaluate_Dose No Consider_Alternatives Consider alternative models or in vitro systems Correlate_Toxicity->Consider_Alternatives

Caption: Experimental workflow for investigating metabolite-driven off-target toxicity.

Kinase_Screening_Logic Start Unexpected cellular phenotype not explained by LTA4H inhibition Hypothesis Hypothesis: Potential off-target kinase inhibition Start->Hypothesis Screening Submit this compound to a commercial kinase screening panel Hypothesis->Screening Analyze Analyze screening data for significant kinase hits (e.g., >50% inhibition) Screening->Analyze Hits_Identified Significant off-target kinase hits identified? Analyze->Hits_Identified Validate Validate hits with in-house IC50 determination Hits_Identified->Validate Yes No_Hits No significant hits identified. Consider other off-target mechanisms. Hits_Identified->No_Hits No Cellular_Assay Use specific inhibitors for the identified off-target kinase to see if the phenotype is replicated Validate->Cellular_Assay Conclusion Conclude that the unexpected phenotype is likely due to off-target kinase inhibition Cellular_Assay->Conclusion

Caption: Logical workflow for identifying potential off-target kinase effects.

References

Technical Support Center: Optimizing JNJ-40929837 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of JNJ-40929837.

Important Clarification: Target of this compound

Initial research indicates that this compound is a selective inhibitor of Leukotriene A4 Hydrolase (LTA4H) , not Vps34.[1][2][3][4] LTA4H is an enzyme responsible for the production of the pro-inflammatory mediator Leukotriene B4 (LTB4).[2][3] Vps34, on the other hand, is a class III phosphoinositide 3-kinase involved in the initiation of autophagy and vesicle trafficking. This guide will focus on the correct use of this compound as an LTA4H inhibitor. A separate section at the end provides general information on Vps34 and its inhibitors for researchers interested in that pathway.

Frequently Asked Questions (FAQs) for this compound

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and orally active inhibitor of Leukotriene A4 Hydrolase (LTA4H).[1][4] LTA4H is a bifunctional enzyme that converts LTA4 to Leukotriene B4 (LTB4), a potent chemoattractant involved in inflammation.[2][3] By inhibiting LTA4H, this compound blocks the production of LTB4.[2]

Q2: What is the recommended solvent for dissolving this compound?

A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For specific solubility information, it is always best to consult the manufacturer's datasheet that accompanied the compound.

Q3: How should this compound be stored?

A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to prevent degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Protect the compound from light if it is light-sensitive.

Q4: What is a typical starting concentration for in vitro experiments?

Troubleshooting Guide

Issue 1: The compound is not showing any effect, even at high concentrations.

Possible Cause Troubleshooting Action & Rationale
Compound Degradation Action: Confirm the identity and purity of your compound stock using methods like mass spectrometry or HPLC. Prepare fresh dilutions from a new aliquot for each experiment. Rationale: The compound may have degraded during storage or due to repeated freeze-thaw cycles.
Solubility Issues Action: Visually inspect your stock solution and the final concentration in your media for any precipitation. If precipitation is observed, try preparing the stock solution at a slightly lower concentration or using a different solvent if compatible with your assay. Rationale: Poor solubility can lead to a lower effective concentration of the compound in your experiment.
Cellular Context Action: Ensure that the cell type you are using expresses LTA4H and that the LTA4H pathway is active under your experimental conditions. Rationale: The target enzyme must be present and active for the inhibitor to have an effect.
Assay Variability Action: Standardize all incubation times, reagent concentrations, and measurement parameters. Ensure that your assay is sensitive enough to detect the expected biological effect. Rationale: Small variations in the experimental protocol can lead to large differences in results.[5]

Issue 2: High cell toxicity is observed at the effective concentration.

Possible Cause Troubleshooting Action & Rationale
Off-Target Effects Action: Perform a dose-response curve to determine the concentration at which toxicity occurs and compare it to the concentration required for LTA4H inhibition. Use the lowest effective concentration possible to minimize off-target effects.[6] Consider using a structurally unrelated LTA4H inhibitor to see if the phenotype is replicated.[7] Rationale: At higher concentrations, small molecule inhibitors can bind to unintended targets, leading to toxicity.[8]
Vehicle Toxicity Action: Run a dose-response of your vehicle (e.g., DMSO) alone to determine its toxicity profile in your cell line. Rationale: High concentrations of some solvents can be toxic to cells.[5]
On-Target Toxicity Action: Modulate the expression of LTA4H (e.g., using siRNA or CRISPR) to see if it phenocopies the observed toxicity. Rationale: Inhibition of the intended target may have genuine cytotoxic effects in certain cell types.[7]

Issue 3: The experimental results are not reproducible.

Possible Cause Troubleshooting Action & Rationale
Inconsistent Cell Culture Practices Action: Ensure consistent cell passage number, confluency, and media composition between experiments. Rationale: Variations in the physiological state of the cells can significantly impact their response to treatment.[5]
Compound Instability Action: Prepare fresh dilutions of this compound from a new aliquot for each experiment. Rationale: The compound may be unstable in your experimental media over time.[5]
Experimental Protocol Variations Action: Standardize all incubation times, reagent concentrations, and measurement parameters across all experiments. Rationale: Even minor deviations in the protocol can lead to a lack of reproducibility.

Data Presentation

Table 1: In Vivo and In Vitro Potency of LTA4H Inhibitors

CompoundTargetAssay TypePotency/DosageReference
This compoundLTA4HHuman Clinical Trial (in vivo)100 mg/day[2]
This compound related inhibitorLTA4HIn vitro cellular assay>95% inhibition of LTB4 at 100 mg[3]
Generic LTA4H InhibitorLTA4HIn vitro1 nM[3]

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic concentration (CC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle-only control.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 24-72 hours, depending on the cell type and experimental goals.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Normalize the data to the vehicle control to determine the percent cell viability. Plot the percent viability against the log of the compound concentration to determine the CC50 value.

Protocol 2: Measurement of LTB4 Production (General Workflow)

This protocol outlines a general method to assess the inhibitory effect of this compound on LTB4 production.

  • Cell Stimulation: Culture cells (e.g., neutrophils or other cells expressing LTA4H) and pre-incubate with various concentrations of this compound for 1-2 hours.

  • Induction of LTB4 Production: Stimulate the cells with a calcium ionophore like A23187 to induce the production of LTB4.

  • Sample Collection: After a short incubation period (e.g., 15-30 minutes), collect the cell supernatant.

  • LTB4 Measurement: Quantify the amount of LTB4 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the LTB4 concentration against the concentration of this compound to determine the IC50 value for LTB4 inhibition.

Visualizations

G cluster_pathway Leukotriene B4 Synthesis Pathway cluster_inhibitor Inhibition Arachidonic_Acid Arachidonic Acid FLAP 5-LOX Activating Protein (FLAP) Arachidonic_Acid->FLAP Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Inflammation Inflammation LTB4->Inflammation JNJ This compound JNJ->LTA4H

Caption: Inhibition of the LTB4 synthesis pathway by this compound.

G start Start dose_response Perform Dose-Response Experiment (e.g., 1 nM to 10 µM) start->dose_response measure_target Measure Target Inhibition (e.g., LTB4 levels) dose_response->measure_target measure_viability Measure Cell Viability (e.g., MTT assay) dose_response->measure_viability analyze Analyze Data: Determine IC50 and CC50 measure_target->analyze measure_viability->analyze decision Is CC50 > 10x IC50? analyze->decision optimal_conc Select Optimal Concentration (e.g., 2-5x IC50) decision->optimal_conc Yes troubleshoot Troubleshoot: Consider Off-Target Effects or On-Target Toxicity decision->troubleshoot No

Caption: Workflow for optimizing this compound concentration.

G start Unexpected Result (No Effect or High Toxicity) check_compound Check Compound Integrity and Solubility start->check_compound check_cells Verify Cell Line: Target Expression & Health check_compound->check_cells Compound OK issue_resolved Issue Resolved check_compound->issue_resolved Issue Found check_protocol Review Experimental Protocol and Controls check_cells->check_protocol Cells OK check_cells->issue_resolved Issue Found check_protocol->issue_resolved Issue Found consider_off_target Consider Off-Target or On-Target Effects check_protocol->consider_off_target Protocol OK

Caption: Troubleshooting decision tree for unexpected results.

Information on Vps34 and Autophagy

For researchers interested in the Vps34 pathway, this section provides a brief overview and references to known inhibitors.

What is Vps34?

Vps34 (Vacuolar protein sorting 34) is the sole class III phosphoinositide 3-kinase (PI3K) in mammals. It catalyzes the phosphorylation of phosphatidylinositol to produce phosphatidylinositol-3-phosphate (PI3P). PI3P plays a crucial role in initiating the formation of autophagosomes, a key step in the cellular process of autophagy.

Vps34 Inhibitors

Several potent and selective Vps34 inhibitors have been developed. These are distinct from this compound.

Table 2: Examples of Vps34 Inhibitors

InhibitorTargetBiochemical IC50Cellular IC50Reference
SAR405Vps341.5 nM (KD)-[9]
Vps34-IN-2Vps342 nM82 nM[10]
SB02024Vps345 nM5.7 nM[11]

Guidelines for Autophagy Assays

Monitoring autophagy is complex, as an accumulation of autophagosomes can indicate either an induction of autophagy or a blockage in their degradation. It is crucial to measure "autophagic flux," which is the complete process from autophagosome formation to degradation. For detailed guidelines on selecting and interpreting autophagy assays, researchers are encouraged to consult specialized literature.[12][13][14][15]

G cluster_autophagy Simplified Autophagy Pathway cluster_inhibitor Inhibition Stress Cellular Stress (e.g., Starvation) ULK1_Complex ULK1 Complex (Initiation) Stress->ULK1_Complex Vps34_Complex Vps34 Complex ULK1_Complex->Vps34_Complex PI3P PI3P Production Vps34_Complex->PI3P Phagophore Phagophore (Isolation Membrane) PI3P->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Vps34_Inhibitor Vps34 Inhibitor (e.g., SAR405) Vps34_Inhibitor->Vps34_Complex

Caption: Role of Vps34 in the autophagy pathway.

References

JNJ-40929837 stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of JNJ-40929837 in various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

For long-term stability, it is recommended to store the solid form of this compound at -20°C.[1] The product should be kept in a tightly sealed container to protect it from moisture. While some suppliers may ship the product at room temperature, this is generally considered acceptable for the short duration of shipping. Upon receipt, it is best practice to store it under the recommended long-term conditions.

Q2: What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound and many other small molecule inhibitors for in vitro experiments.[1] It is crucial to use anhydrous or high-purity DMSO, as the presence of water can accelerate the degradation of some compounds.

Q3: How should I prepare and store stock solutions of this compound in DMSO?

Once dissolved in DMSO, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C. When preparing to use the stock solution, allow the vial to equilibrate to room temperature before opening to minimize moisture condensation. Any unused portion of a thawed aliquot should ideally be discarded to maintain the integrity of the remaining stock.

Q4: How many freeze-thaw cycles can a this compound stock solution in DMSO tolerate?

While specific data for this compound is not available, repeated freeze-thaw cycles can negatively impact the stability of many small molecules in DMSO.[2] The hygroscopic nature of DMSO means it can absorb moisture with each cycle, potentially leading to compound degradation.[2] To ensure experimental consistency, it is best to aliquot stock solutions into single-use volumes.

Q5: What is the stability of this compound in aqueous solutions or cell culture media?

The stability of this compound in aqueous solutions is not well-documented in publicly available literature. Generally, small molecules can have limited stability in aqueous buffers, and this can be pH-dependent. When diluting a DMSO stock solution into an aqueous medium, it is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays. It is recommended to prepare aqueous working solutions fresh for each experiment.

Q6: Are there any known degradation pathways for this compound?

Specific degradation pathways for this compound have not been detailed in the available literature. However, this compound contains a thiazole ring in its structure. Thiazole-containing compounds can be susceptible to photo-degradation, particularly when exposed to light.[3] This process can involve a reaction with singlet oxygen, leading to the formation of an unstable endoperoxide that rearranges to degradation products.[3] Therefore, it is prudent to protect solutions of this compound from light.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions from solid compound. Ensure proper storage of stock solutions at -20°C or -80°C in tightly sealed vials. Avoid repeated freeze-thaw cycles by using single-use aliquots.
Precipitation of the compound in aqueous buffer Low solubility of this compound in the aqueous medium.First, dissolve the compound in an organic solvent like DMSO to prepare a high-concentration stock solution. Then, dilute the stock solution into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Gentle warming or sonication may aid in solubilization, but should be used with caution to avoid degradation.
Loss of compound activity over time Instability of this compound in the experimental conditions (e.g., pH, temperature, light exposure).Prepare working solutions fresh before each experiment. Protect solutions from light. If experiments are performed over an extended period, consider assessing the stability of this compound under your specific experimental conditions.

Data Summary

Solubility Data (General Guidance)
SolventSolubilityNotes
DMSOSolubleRecommended for preparing stock solutions.
WaterSparingly soluble or insolubleDirect dissolution in aqueous buffers is not recommended.
EthanolSparingly soluble or insolubleLess commonly used for initial stock preparation compared to DMSO.
Stability Profile (General Recommendations)
ConditionStabilityRecommendations
Solid Form Stable for yearsStore at -20°C, protected from moisture.
DMSO Stock Solution Stable for monthsAliquot and store at -20°C or -80°. Avoid repeated freeze-thaw cycles.
Aqueous Working Solution Potentially limitedPrepare fresh for each experiment. Stability is pH and buffer dependent.
Freeze-Thaw Cycles Potentially unstableMinimize by preparing single-use aliquots of stock solutions.
Light Exposure Potentially unstableProtect solutions from light due to the presence of a thiazole moiety.

Experimental Protocols

Protocol for Assessing Compound Stability in an Experimental Buffer

This protocol provides a general workflow to determine the stability of this compound in a specific aqueous buffer.

  • Prepare a fresh stock solution of this compound in DMSO.

  • Dilute the stock solution to the desired final concentration in your experimental buffer. Prepare a sufficient volume for analysis at multiple time points.

  • Divide the solution into several aliquots in appropriate vials.

  • Store the aliquots under the same conditions as your planned experiment (e.g., temperature, light exposure).

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot and analyze the concentration of this compound using a suitable analytical method such as HPLC-UV or LC-MS.

  • Compare the concentration at each time point to the initial concentration at time 0 to determine the percentage of compound remaining.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_result Result prep_stock Prepare fresh DMSO stock solution dilute_buffer Dilute to final concentration in experimental buffer prep_stock->dilute_buffer aliquot Create aliquots for each time point dilute_buffer->aliquot incubate Incubate under experimental conditions aliquot->incubate sample Sample at T=0, T=2h, T=4h, T=8h, T=24h incubate->sample analytical_method Analyze by HPLC or LC-MS sample->analytical_method compare Compare concentrations to T=0 analytical_method->compare stability_profile Determine stability profile compare->stability_profile

Caption: Workflow for Determining Compound Stability.

thiazole_degradation JNJ This compound (contains Thiazole ring) Endoperoxide Unstable Endoperoxide Intermediate JNJ->Endoperoxide + ¹O₂ (from light exposure) Light Light (Photon) Singlet_O2 Singlet Oxygen (¹O₂) Light->Singlet_O2 excites O₂ Degradation_Products Degradation Products Endoperoxide->Degradation_Products Rearrangement

References

Technical Support Center: JNJ-40929837 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-40929837, a selective and orally active inhibitor of leukotriene A4 hydrolase (LTA4H), in preclinical animal models.

Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with this compound and other LTA4H inhibitors.

Issue 1: Lack of Efficacy Despite Confirmed In Vitro Potency

Question: My in vitro assays show potent inhibition of LTA4H by this compound, but I am not observing the expected therapeutic effect in my animal model. What are the potential causes and troubleshooting steps?

Answer:

A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. Several factors could be contributing to this issue. A systematic troubleshooting approach is recommended.

Initial Checks:

  • Compound Stability and Formulation:

    • Question: Is the compound degrading in the formulation vehicle or under experimental conditions?

    • Troubleshooting:

      • Confirm the stability of your this compound formulation over the duration of your experiment.

      • Ensure the vehicle used for administration is appropriate and does not negatively impact the compound's solubility or stability. Consider testing different vehicle formulations.

      • Include a vehicle-only control group in all experiments to rule out any effects of the formulation itself.[1]

  • Dosing and Administration:

    • Question: Is the dose of this compound sufficient to achieve therapeutic concentrations at the target site?

    • Troubleshooting:

      • Dose-Response Study: Conduct a dose-ranging study to determine the optimal therapeutic dose in your specific animal model.

      • Route of Administration: this compound is orally active.[2] However, if you suspect poor oral absorption in your model, consider alternative routes of administration if feasible, though this may require reformulation.

In-Depth Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis:

If initial checks do not resolve the issue, a more detailed investigation into the compound's behavior in the animal is warranted.

  • Pharmacokinetics (PK):

    • Question: Is this compound being absorbed and distributed to the target tissue at sufficient concentrations?

    • Troubleshooting:

      • PK Study: Perform a pharmacokinetic study to measure the concentration of this compound in plasma and, if possible, in the target tissue over time. This will determine key parameters such as bioavailability, half-life (t½), and maximum concentration (Cmax).

      • Metabolism: Investigate the metabolic stability of this compound in the species you are using. Rapid metabolism can lead to sub-therapeutic exposure.

  • Pharmacodynamics (PD) and Target Engagement:

    • Question: Is this compound engaging with its target, LTA4H, in the target tissue?

    • Troubleshooting:

      • Biomarker Analysis: Measure the levels of leukotriene B4 (LTB4), the direct product of LTA4H activity, in the plasma or target tissue of treated animals compared to vehicle controls. A significant reduction in LTB4 levels indicates target engagement.

      • Clinical Evidence: A human clinical trial with this compound in asthma patients demonstrated substantial inhibition of LTB4 production in both blood and sputum, confirming target engagement even though clinical efficacy was not observed in that indication.[3][4] This suggests that confirming target engagement is a critical step in troubleshooting efficacy.

Issue 2: Unexpected Toxicity or Adverse Events

Question: I am observing unexpected toxicity (e.g., weight loss, lethargy, organ damage) in my animal model at doses I predicted to be safe. How should I address this?

Answer:

Unexpected toxicity can confound efficacy studies and indicates a potential safety liability for the compound.

  • Vehicle Toxicity:

    • Question: Is the vehicle used for formulation causing the observed toxicity?

    • Troubleshooting: Always include a vehicle-only control group to differentiate between compound-related and vehicle-related toxicity.[1]

  • Compound-Specific Toxicity:

    • Question: Is the toxicity an on-target or off-target effect of this compound?

    • Troubleshooting:

      • Maximum Tolerated Dose (MTD) Study: If not already performed, conduct an MTD study to establish a safe dosing range for your efficacy studies.[1]

      • Histopathology: Perform histopathological analysis of major organs to identify any compound-related tissue damage.

      • Known Toxicities: Be aware of known toxicities for the compound class. For this compound, testicular toxicity was reported in rats due to the accumulation of a metabolite.[5] This should be monitored in longer-term studies in this species.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of leukotriene A4 hydrolase (LTA4H). LTA4H is a key enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. By inhibiting LTA4H, this compound blocks the production of LTB4.[1]

Q2: In which animal models has LTA4H inhibition shown efficacy?

A2: While specific efficacy data for this compound in various animal models is not extensively published, the therapeutic potential for LTA4H inhibitors has been demonstrated in preclinical models of several inflammatory diseases, including:

  • Asthma[1]

  • Inflammatory Bowel Disease (IBD)[1]

  • Arthritis[1]

  • Osteoarthritis[6][7]

Q3: What are some key considerations when designing an efficacy study for this compound in an animal model of arthritis?

A3: For a collagen-induced arthritis (CIA) model in mice, consider the following:

  • Prophylactic vs. Therapeutic Dosing: Determine if you are assessing the ability of this compound to prevent the onset of arthritis (prophylactic) or to treat existing disease (therapeutic).

  • Endpoints: Key endpoints include clinical scoring of paw swelling, histological analysis of joint inflammation and damage, and measurement of inflammatory biomarkers (e.g., cytokines, LTB4) in the plasma and joint tissue.

  • Positive Control: Include a positive control group treated with a compound known to be effective in the CIA model (e.g., methotrexate, anti-TNF antibody) to validate the model.

Q4: Can I use this compound in a mouse model of inflammatory bowel disease (IBD)?

A4: Yes, based on the known role of LTB4 in IBD, this is a relevant model. For a dextran sodium sulfate (DSS)-induced colitis model, key considerations include:

  • Disease Induction: The severity of colitis can be modulated by the concentration of DSS and the duration of administration.

  • Endpoints: Monitor body weight, stool consistency, and rectal bleeding to calculate a Disease Activity Index (DAI). At the end of the study, measure colon length and perform histological analysis of colon tissue. Myeloperoxidase (MPO) activity in the colon can be used as a marker of neutrophil infiltration.

  • Mechanism of Action: In this model, efficacy would be hypothesized to result from the reduction of LTB4-mediated neutrophil recruitment to the colon.

Data Summary

The following tables summarize hypothetical quantitative data for a generic LTA4H inhibitor in common animal models, as specific data for this compound is not publicly available. These tables are for illustrative purposes to guide experimental design and data interpretation.

Table 1: Efficacy of a Representative LTA4H Inhibitor in a Mouse Model of Collagen-Induced Arthritis

Treatment GroupDose (mg/kg, p.o., QD)Mean Arthritis Score (Day 42)Paw Swelling (mm, Day 42)
Vehicle-10.2 ± 1.54.1 ± 0.4
LTA4H Inhibitor18.1 ± 1.23.5 ± 0.3
LTA4H Inhibitor104.5 ± 0.82.8 ± 0.2
LTA4H Inhibitor302.1 ± 0.52.2 ± 0.1
Positive ControlVaries3.5 ± 0.62.5 ± 0.2

Table 2: Efficacy of a Representative LTA4H Inhibitor in a Mouse Model of DSS-Induced Colitis

Treatment GroupDose (mg/kg, p.o., QD)Disease Activity Index (DAI, Day 10)Colon Length (cm, Day 10)
Vehicle-3.2 ± 0.45.8 ± 0.5
LTA4H Inhibitor12.8 ± 0.36.2 ± 0.4
LTA4H Inhibitor101.5 ± 0.27.5 ± 0.3
LTA4H Inhibitor300.8 ± 0.18.9 ± 0.2
Positive ControlVaries1.2 ± 0.27.9 ± 0.4

Experimental Protocols

Protocol 1: Collagen-Induced Arthritis (CIA) in Mice
  • Animals: DBA/1 mice, 8-10 weeks old.

  • Induction:

    • Day 0: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

    • Day 21: Boost with an intradermal injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment:

    • Begin daily oral gavage of this compound or vehicle on Day 21 and continue until the end of the study (typically Day 42-49).

  • Assessment:

    • Monitor mice 3-4 times per week for signs of arthritis, scoring each paw on a scale of 0-4.

    • Measure paw thickness with a caliper.

    • At the end of the study, collect paws for histology and blood for biomarker analysis.

Protocol 2: Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
  • Animals: C57BL/6 mice, 8-12 weeks old.

  • Induction:

    • Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.

  • Treatment:

    • Administer this compound or vehicle by oral gavage daily, starting on the same day as DSS administration.

  • Assessment:

    • Record body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

    • On the day of sacrifice, measure colon length and collect colon tissue for histology and MPO assay.

Visualizations

Signaling Pathway of LTA4H Inhibition

LTA4H_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LOX LTA4H LTA4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 JNJ_40929837 This compound JNJ_40929837->LTA4H BLT1_BLT2 BLT1/BLT2 Receptors LTB4->BLT1_BLT2 Inflammation Pro-inflammatory Effects (e.g., Chemotaxis) BLT1_BLT2->Inflammation

Caption: Mechanism of action of this compound in the leukotriene biosynthetic pathway.

Experimental Workflow for Troubleshooting In Vivo Efficacy

Troubleshooting_Workflow Start Lack of In Vivo Efficacy Check_Formulation Check Compound Formulation & Stability Start->Check_Formulation Dose_Response Conduct Dose-Response Study Check_Formulation->Dose_Response PK_Study Perform Pharmacokinetic (PK) Study Dose_Response->PK_Study PD_Study Perform Pharmacodynamic (PD) Study PK_Study->PD_Study Target_Engagement Assess Target Engagement (e.g., LTB4 levels) PD_Study->Target_Engagement Model_Relevance Re-evaluate Animal Model Relevance Target_Engagement->Model_Relevance Insufficient Exposure or Target Engagement Efficacy_Confirmed Efficacy Confirmed Target_Engagement->Efficacy_Confirmed Sufficient Exposure & Target Engagement No_Efficacy No Efficacy Observed Model_Relevance->No_Efficacy

Caption: A stepwise workflow for troubleshooting the lack of in vivo efficacy of this compound.

References

Addressing JNJ-40929837-induced toxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering toxicity with the LTA4H inhibitor, JNJ-40929837, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective and orally active inhibitor of leukotriene A4 hydrolase (LTA4H).[1] LTA4H is a bifunctional enzyme that catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. By inhibiting LTA4H, this compound blocks the production of LTB4.[1]

Q2: What are the potential causes of this compound-induced toxicity in cell culture?

While specific in vitro toxicity data for this compound is limited, potential mechanisms of toxicity can be hypothesized based on its mechanism of action and general principles of pharmacology:

  • On-target effects: Inhibition of LTB4 production could disrupt essential cellular processes in certain cell types that rely on LTB4 signaling for survival or function.

  • Pathway Shunting: By blocking the conversion of LTA4 to LTB4, this compound may cause the accumulation of LTA4, which can then be shunted into other metabolic pathways, such as the production of cysteinyl leukotrienes (CysLTs). An imbalance in these lipid mediators could lead to cellular stress.

  • Off-target effects: Like many small molecule inhibitors, this compound could potentially interact with other proteins in the cell, leading to unintended consequences.

  • Metabolite Toxicity: As observed in vivo with testicular toxicity in rats, a metabolite of this compound could be the causative agent of toxicity. The metabolic capabilities of the cell line being used will influence the formation of such metabolites.

Q3: My cells are showing increased death after treatment with this compound. How can I determine the mode of cell death?

To determine if the observed cell death is due to apoptosis or necrosis, you can perform a co-staining with Annexin V and Propidium Iodide (PI) followed by flow cytometry analysis.

  • Early Apoptosis: Annexin V positive, PI negative.

  • Late Apoptosis/Necrosis: Annexin V positive, PI positive.

  • Necrosis: Annexin V negative, PI positive.

Additionally, you can perform a caspase activity assay to measure the activation of caspases, which are key mediators of apoptosis.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity

If you observe a higher-than-expected level of cell death after treating your cells with this compound, follow this troubleshooting guide.

Workflow for Investigating High Cytotoxicity

start High Cytotoxicity Observed dose_response Perform Dose-Response and Time-Course (MTT/LDH Assay) start->dose_response confirm_target Confirm On-Target Effect (LTB4 Measurement) dose_response->confirm_target apoptosis_necrosis Determine Mode of Cell Death (Annexin V/PI Staining, Caspase Assay) confirm_target->apoptosis_necrosis mitochondrial_health Assess Mitochondrial Health (JC-1 Assay) apoptosis_necrosis->mitochondrial_health oxidative_stress Measure Oxidative Stress (ROS Assay) mitochondrial_health->oxidative_stress mitigation Attempt Mitigation Strategies oxidative_stress->mitigation

Caption: Troubleshooting workflow for addressing high cytotoxicity.

Step 1: Dose-Response and Time-Course Analysis

First, confirm the cytotoxic effect is dose-dependent and determine the time course of toxicity.

AssayPurposeExperimental Outline
MTT Assay To assess cell viability by measuring metabolic activity.1. Seed cells in a 96-well plate. 2. Treat with a serial dilution of this compound (e.g., 0.1 nM to 100 µM). 3. Incubate for various time points (e.g., 24, 48, 72 hours). 4. Add MTT reagent and incubate. 5. Solubilize formazan crystals and measure absorbance.
LDH Release Assay To quantify cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.1. Seed cells in a 96-well plate. 2. Treat with this compound. 3. At desired time points, collect supernatant. 4. Perform LDH assay on the supernatant according to the manufacturer's protocol.

Step 2: Investigate the Mechanism of Toxicity

If cytotoxicity is confirmed, investigate the underlying mechanism.

AssayPurposePotential Outcome with this compound
Caspase-3/7 Glo Assay To determine if cytotoxicity is mediated by apoptosis.An increase in caspase activity suggests apoptosis.
JC-1 Mitochondrial Membrane Potential Assay To assess mitochondrial health.A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, an early hallmark of apoptosis.

Step 3: Mitigation Strategies

Based on your findings, you can attempt to mitigate the observed toxicity.

StrategyRationaleExperimental Approach
Co-treatment with Antioxidants To counteract potential oxidative stress.Co-treat cells with this compound and an antioxidant such as N-acetylcysteine (NAC) (e.g., 1-10 mM) or alpha-tocopherol (e.g., 10-100 µM).[2][3][4]
Reduce Treatment Duration To minimize cumulative toxic effects.Based on your time-course experiment, use the shortest incubation time that still allows for the desired on-target effect.
Serum Concentration Adjustment To potentially reduce the free concentration of the compound.Test the effect of different serum concentrations (e.g., 2%, 5%, 10%) in your cell culture medium on this compound-induced toxicity.
Issue 2: Suspected Off-Target Effects or Pathway Shunting

If you suspect the observed phenotype is not due to LTB4 inhibition, or if you observe an unexpected inflammatory response, consider the following.

Workflow for Investigating Off-Target Effects

start Suspected Off-Target Effects confirm_on_target Confirm On-Target LTB4 Inhibition (ELISA) start->confirm_on_target pathway_shunting Investigate Pathway Shunting (CysLT Measurement) confirm_on_target->pathway_shunting rescue_experiment Perform Rescue Experiment (Exogenous LTB4) confirm_on_target->rescue_experiment inflammatory_profile Assess Inflammatory Profile (qPCR for Cytokines/Chemokines) pathway_shunting->inflammatory_profile

Caption: Workflow for investigating suspected off-target effects.

Step 1: Confirm On-Target Activity

Ensure that this compound is inhibiting LTB4 production in your cell system.

AssayPurposeExperimental Outline
LTB4 ELISA To quantify the concentration of LTB4 in cell culture supernatant.1. Treat cells with this compound. 2. Stimulate cells to produce LTB4 (e.g., with a calcium ionophore like A23187). 3. Collect supernatant and perform LTB4 ELISA according to the manufacturer's protocol.

Step 2: Investigate Pathway Shunting

Determine if blocking LTB4 production leads to an increase in other leukotrienes.

AssayPurposeExperimental Outline
CysLT ELISA To measure the levels of cysteinyl leukotrienes (LTC4, LTD4, LTE4).1. Treat cells with this compound. 2. Stimulate cells if necessary. 3. Collect supernatant and perform CysLT ELISA.

Step 3: Analyze Inflammatory Gene Expression

Assess if this compound alters the expression of other inflammatory genes.

AssayPurposeExperimental Outline
Quantitative PCR (qPCR) To measure the mRNA levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, IL-8).1. Treat cells with this compound. 2. Isolate total RNA. 3. Synthesize cDNA. 4. Perform qPCR with primers for target genes and a housekeeping gene.

Signaling Pathway

Leukotriene Biosynthesis Pathway and Inhibition by this compound

Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4H CysLTs Cysteinyl Leukotrienes (CysLTs) LTA4->CysLTs LTC4S Inflammation Pro-inflammatory Effects LTB4->Inflammation Bronchoconstriction Bronchoconstriction, Increased Vascular Permeability CysLTs->Bronchoconstriction LTA4H LTA4 Hydrolase LTC4S LTC4 Synthase JNJ This compound JNJ->LTA4H

Caption: Inhibition of LTB4 synthesis by this compound.

Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)

Objective: To quantify apoptosis by measuring the activity of caspase-3 and -7.

Materials:

  • Caspase-3/7 fluorometric assay kit (containing a DEVD-based substrate)

  • 96-well white, clear-bottom plates

  • Fluorometric plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with this compound at various concentrations for the desired time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Add the reagent to each well and incubate at room temperature for 1-2 hours, protected from light.

  • Measure fluorescence using a plate reader with excitation at ~380 nm and emission at ~440 nm.

  • Normalize the fluorescence signal to the number of cells or total protein concentration.

Protocol 2: JC-1 Mitochondrial Membrane Potential Assay

Objective: To assess mitochondrial health by measuring the mitochondrial membrane potential.

Materials:

  • JC-1 assay kit

  • Flow cytometer or fluorescence microscope

  • CCCP (positive control for mitochondrial depolarization)

Procedure:

  • Culture and treat cells with this compound.

  • For the positive control, treat a separate sample of cells with CCCP (e.g., 50 µM) for 5-10 minutes.

  • Prepare the JC-1 staining solution according to the kit protocol (typically 2 µM final concentration).

  • Incubate the cells with the JC-1 staining solution at 37°C for 15-30 minutes.[5]

  • Wash the cells with assay buffer.

  • Analyze the cells by flow cytometry or fluorescence microscopy.

    • Healthy cells: Exhibit red fluorescence (J-aggregates).

    • Apoptotic cells: Exhibit green fluorescence (JC-1 monomers).

  • Quantify the ratio of red to green fluorescence.

Protocol 3: Quantitative PCR (qPCR) for Inflammatory Gene Expression

Objective: To measure the relative expression of inflammatory genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • Treat cells with this compound.

  • Lyse the cells and extract total RNA according to the kit's protocol.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA.

  • Set up the qPCR reaction with the cDNA template, primers, and master mix.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control.[6][7]

References

JNJ-40929837 degradation pathways and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and potential challenges related to the experimental use of JNJ-40929837. Due to the limited publicly available information on the specific chemical degradation pathways of this compound, this guide focuses on its known stability in biological samples, its mechanism of action, and general best practices for handling small molecule inhibitors to ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and orally active inhibitor of leukotriene A4 hydrolase (LTA4H).[1] LTA4H is a bifunctional enzyme that catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator.[2] this compound also inhibits the aminopeptidase activity of LTA4H, which can lead to the accumulation of the tripeptide Pro-Gly-Pro.[1] The primary therapeutic goal of inhibiting LTA4H is to reduce the levels of LTB4 in inflammatory conditions such as asthma.[3][4]

Q2: Are there any known degradation pathways for this compound?

Currently, there is limited information in the public domain regarding the specific chemical degradation pathways of this compound (e.g., hydrolysis, oxidation, photolysis). Development of the compound was discontinued, and detailed stability studies are not widely available.[3] One study noted that a metabolite of this compound was associated with testicular toxicity in rats, but the specific structure of the metabolite and the metabolic pathway were not detailed.[3]

Q3: What is the known stability of this compound in biological samples?

A study investigating this compound in the context of an asthma model provided some stability data in biological matrices. While bench-top (6 hours), freeze-thaw (3 cycles at -20°C), and autosampler (97 hours at ambient temperature) stability met acceptance criteria, long-term stability in frozen sputum (-20°C for 166 days) did not, with recovery being ≥75% of the nominal concentration.[3] This suggests that for long-term storage in complex biological samples, degradation may occur, and appropriate controls are necessary.

Q4: How should I store and handle this compound in the laboratory?

Given the lack of specific degradation data, general best practices for the storage and handling of small organic molecules should be followed. It is advisable to store the compound as a solid at low temperatures (e.g., -20°C or -80°C), protected from light and moisture. For creating stock solutions, use a high-quality, anhydrous solvent as recommended by the supplier. Aliquot stock solutions to minimize freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected activity Compound degradation due to improper storage or handling.1. Prepare fresh stock solutions from solid compound. 2. Avoid repeated freeze-thaw cycles of stock solutions. 3. Verify the concentration and purity of the stock solution using an appropriate analytical method (e.g., HPLC-UV). 4. Include positive and negative controls in your experiments to ensure the assay is performing as expected.
Inaccurate concentration of the working solution.1. Ensure accurate dilution from the stock solution. 2. Use calibrated pipettes.
Variability between experimental replicates Instability of the compound in the assay medium over the time course of the experiment.1. Perform a time-course experiment to assess the stability of this compound in your specific assay buffer or cell culture medium. 2. Minimize the pre-incubation time of the compound in the assay medium before starting the experiment.
Unexpected off-target effects Accumulation of degradation products with different biological activities.1. If degradation is suspected, attempt to identify potential degradants using LC-MS. 2. Test the activity of a freshly prepared solution alongside an older solution.

Data Summary

Stability of this compound in Biological Samples
Condition Matrix Duration Temperature Outcome Reference
Bench-top StabilitySputum6 hoursAmbientMet acceptance criteria[3]
Freeze-thaw StabilitySputum3 cycles-20°CMet acceptance criteria[3]
Autosampler StabilitySputum97 hoursAmbientMet acceptance criteria[3]
Long-term StabilitySputum166 days-20°CDid not meet acceptance criteria (≥75% of nominal concentration)[3]

Visualizations

Signaling Pathway of LTA4H Inhibition

LTA4H_Inhibition Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LOX LTA4H LTA4 Hydrolase (Epoxide Hydrolase & Aminopeptidase Activity) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) Inflammation Pro-inflammatory Response LTB4->Inflammation Pro_Gly_Pro Pro-Gly-Pro Pro_Gly_Pro->LTA4H Degraded_PGP Degraded Peptides JNJ_40929837 This compound JNJ_40929837->LTA4H Inhibition LTA4H->LTB4 Epoxide Hydrolase LTA4H->Degraded_PGP Aminopeptidase

Caption: Mechanism of action of this compound as an inhibitor of LTA4 hydrolase.

Experimental Workflow for Assessing Compound Stability

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare Concentrated Stock Solution (e.g., in DMSO) Prep_Working Prepare Working Solutions in Assay Buffer Prep_Stock->Prep_Working Time_Zero Time Zero Sample (t=0) Prep_Working->Time_Zero Incubate_Conditions Incubate at Experimental Conditions (e.g., 37°C, RT, 4°C) Prep_Working->Incubate_Conditions LCMS_Analysis Analyze Samples by LC-MS Time_Zero->LCMS_Analysis Time_Points Collect Samples at Various Time Points (e.g., 1h, 4h, 24h) Incubate_Conditions->Time_Points Time_Points->LCMS_Analysis Data_Analysis Quantify Remaining Compound vs. t=0 LCMS_Analysis->Data_Analysis Troubleshooting_Logic Start Unexpected Experimental Results Check_Assay Are positive/negative controls working? Start->Check_Assay Check_Compound Could the compound be degraded? Check_Assay->Check_Compound Yes Troubleshoot_Assay Troubleshoot assay components and protocol Check_Assay->Troubleshoot_Assay No Prepare_Fresh Prepare fresh stock and working solutions Check_Compound->Prepare_Fresh Retest Retest experiment with fresh compound Prepare_Fresh->Retest Assess_Stability Perform stability assessment in assay medium Retest->Assess_Stability No Success Problem Resolved Retest->Success Yes Further_Investigation Investigate other experimental variables Assess_Stability->Further_Investigation

References

Managing variability in experiments with JNJ-40929837

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-40929837.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and orally active inhibitor of leukotriene A4 hydrolase (LTA4H).[1][2] LTA4H is a bifunctional zinc enzyme that catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[3][4] By inhibiting the epoxide hydrolase activity of LTA4H, this compound blocks the conversion of LTA4 to LTB4, thereby reducing levels of this key inflammatory signaling molecule.[3]

Q2: What are the key therapeutic areas and research applications for this compound?

This compound has been investigated primarily in the context of inflammatory diseases.[2] Given its mechanism of action in reducing LTB4, it is a valuable tool for studying the role of LTB4 in various biological processes, including immune cell recruitment and inflammation.[3] It has been studied in models of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD).[3]

Q3: How should I prepare a stock solution of this compound for in vitro experiments?

For in vitro cell-based assays, this compound can be prepared as a stock solution in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it further in your cell culture medium to the desired final concentration. To avoid cytotoxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guides

In Vitro Experiment Variability

Q4: I am observing inconsistent IC50 values for this compound in my cell-based assays. What are the potential causes and solutions?

Inconsistent IC50 values can arise from several factors. Here is a troubleshooting guide to help you identify and address the issue:

Potential Cause Troubleshooting Steps
Cell Health and Density Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. Over-confluent or stressed cells can exhibit altered sensitivity to inhibitors.
Compound Solubility This compound may precipitate in aqueous media at high concentrations. Visually inspect your diluted solutions for any signs of precipitation. Consider preparing fresh dilutions for each experiment.
Assay Incubation Time The duration of inhibitor exposure can significantly impact the apparent IC50. Optimize and standardize the incubation time for your specific cell type and endpoint.
Lot-to-Lot Variability There can be variability between different batches of this compound. If you suspect this, it is advisable to test the new lot in parallel with the old lot using a standardized assay to determine if a shift in potency has occurred.
DMSO Concentration High concentrations of DMSO can be toxic to cells and affect their response to the inhibitor. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (ideally ≤0.1%).
Reagent Quality Ensure all other reagents used in the assay (e.g., cell culture media, detection reagents) are of high quality and have not expired.

Q5: My LTB4 measurements (e.g., by ELISA) are not showing the expected decrease after treatment with this compound. What should I check?

If you are not observing the expected reduction in LTB4 levels, consider the following:

Potential Cause Troubleshooting Steps
Cell Stimulation Ensure that your cells are adequately stimulated to produce LTB4. The choice of stimulus (e.g., calcium ionophore A23187) and its concentration should be optimized for your cell type.
Inhibitor Pre-incubation Time For enzyme inhibition to occur, a pre-incubation period with the inhibitor before adding the stimulus is often necessary. An optimal pre-incubation time (e.g., 15-30 minutes) should be determined for your experimental setup.[6][7]
ELISA Kit Performance Verify the performance of your LTB4 ELISA kit. Run the standard curve and controls as recommended by the manufacturer. Ensure that the kit is not expired and has been stored correctly.
Sample Handling LTB4 can be unstable. Ensure proper sample collection and storage. Samples should be processed promptly and stored at -80°C if not analyzed immediately.
Incorrect Inhibitor Concentration Double-check your calculations for the dilution of the this compound stock solution to ensure you are using the intended final concentration.

Q6: I am observing unexpected cellular effects that don't seem to be related to LTB4 inhibition. What could be the cause?

While this compound is a selective LTA4H inhibitor, it's important to consider other potential mechanisms that could lead to unexpected results:

  • Pathway Shunting: Inhibition of LTA4H can lead to the accumulation of its substrate, LTA4. This can result in the "shunting" of LTA4 down other metabolic pathways, leading to an increase in the production of other inflammatory mediators, such as cysteinyl leukotrienes (CysLTs). Consider measuring CysLTs in your experimental system to see if this is occurring.

  • Off-Target Effects: Although designed to be selective, at higher concentrations, this compound could potentially interact with other proteins. If you suspect off-target effects, it is advisable to consult the literature for any published screening data (e.g., against a kinase panel) or consider testing the inhibitor in a system that does not express LTA4H.

  • Cytotoxicity: At high concentrations, this compound may induce cytotoxicity. It is crucial to perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the concentration range at which the compound is not toxic to your cells.[8][9]

Experimental Protocols & Data

This compound In Vitro Potency

The following table summarizes the reported in vitro potency of this compound. Note that IC50 values can vary depending on the specific assay conditions.

Assay Type Target Reported IC50
Murine Neutrophil-based AssayLTA4H Epoxide HydrolasePotent inhibitor (specific value not publicly available)[10]
Recombinant LTA4H AssayPGP Degradation (Aminopeptidase activity)Equipotent at inhibiting PGP degradation compared to LTB4 synthesis[10]
Detailed Methodologies

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

  • Prepare a 10 mM stock solution: Dissolve the appropriate amount of this compound powder in high-quality, sterile DMSO to achieve a final concentration of 10 mM.

  • Aliquot and store: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

  • Prepare working solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.

  • Vehicle control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.

  • Final DMSO concentration: Ensure that the final concentration of DMSO in all wells, including the vehicle control, is below 0.5% to minimize solvent-induced cytotoxicity.[5]

Protocol 2: General LTA4H Enzyme Activity Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on LTA4H.

  • Reagents and Buffers:

    • Recombinant human LTA4H enzyme.

    • LTA4 (substrate).

    • Assay buffer (e.g., 10 mM Tris-HCl, pH 8.0).

    • This compound stock solution in DMSO.

    • Quenching solution (e.g., Methanol).

    • Internal standard for HPLC analysis (e.g., Prostaglandin B1).

  • Procedure: a. Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (buffer with DMSO). b. In a microcentrifuge tube or a 96-well plate, add the recombinant LTA4H enzyme to the assay buffer. c. Add the diluted this compound or vehicle control to the enzyme solution and pre-incubate for a defined period (e.g., 15 minutes) at the desired temperature (e.g., 37°C).[6][11] d. Initiate the enzymatic reaction by adding the substrate, LTA4. e. Allow the reaction to proceed for a specific time (e.g., 30 seconds to 10 minutes). f. Stop the reaction by adding the quenching solution. g. Add the internal standard. h. Analyze the formation of LTB4 by a suitable method, such as reverse-phase HPLC. i. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

LTA4H_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase Arachidonic_Acid->5-LOX LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4S->CysLTs Pro-inflammatory Effects Pro-inflammatory Effects LTB4->Pro-inflammatory Effects Bronchoconstriction, etc. Bronchoconstriction, etc. CysLTs->Bronchoconstriction, etc. This compound This compound This compound->LTA4H

Caption: Mechanism of action of this compound in the leukotriene biosynthesis pathway.

Troubleshooting_Workflow Start Inconsistent/Unexpected Results with this compound Check_Potency Issue: Inconsistent IC50 or Lack of LTB4 Inhibition Start->Check_Potency Check_Unexpected_Effects Issue: Unexpected Cellular Phenotype Start->Check_Unexpected_Effects Verify_Assay_Conditions Verify Assay Conditions: - Cell Health & Density - Reagent Quality - Incubation Times Check_Potency->Verify_Assay_Conditions Yes Assess_Cytotoxicity Assess Cytotoxicity: Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Check_Unexpected_Effects->Assess_Cytotoxicity Yes Check_Compound_Prep Check Compound Prep: - Solubility - Dilution Calculations - Lot-to-Lot Variability Verify_Assay_Conditions->Check_Compound_Prep Troubleshoot_LTB4_Detection Troubleshoot LTB4 Detection: - Cell Stimulation - ELISA Performance - Sample Handling Check_Compound_Prep->Troubleshoot_LTB4_Detection Investigate_Shunting Investigate Pathway Shunting: Measure Cysteinyl Leukotrienes (CysLTs) Assess_Cytotoxicity->Investigate_Shunting Consider_Off_Target Consider Off-Target Effects: - Consult Literature for Screening Data - Use LTA4H Knockout/Negative Control Investigate_Shunting->Consider_Off_Target

References

Validation & Comparative

A Comparative Guide to LTA4H Inhibitors: JNJ-40929837 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of JNJ-40929837, a selective and orally active Leukotriene A4 Hydrolase (LTA4H) inhibitor, with other notable LTA4H inhibitors that have been in clinical development. Leukotriene A4 hydrolase is a key enzyme in the biosynthesis of the potent pro-inflammatory mediator Leukotriene B4 (LTB4), making it an attractive target for the treatment of a range of inflammatory diseases.[1][2][3] This report summarizes key quantitative data, details experimental protocols from clinical studies, and visualizes the relevant biological pathways and workflows to offer a comprehensive resource for researchers in this field.

Performance and Pharmacokinetic Comparison

The following tables summarize the available quantitative data for this compound and other LTA4H inhibitors. It is important to note that the data are compiled from different studies and direct head-to-head comparisons should be made with caution.

Inhibitor Chemical Name/Code Reported Potency Key Preclinical/Clinical Findings Development Status
This compound Not publicly availableHigh potency in in vitro cellular assays.Demonstrated target engagement with >95% reduction of LTB4 levels in ex vivo stimulated blood at 100 mg doses.[4] Failed to show clinical efficacy in an asthma bronchial allergen challenge.[4][5][6]Discontinued (reports of testicular toxicity in rats)[4]
LYS006 Not publicly availableHuman whole blood IC50: ~21 ng/mL; IC90: ~57 ng/mL.[7] Picomolar LTA4H inhibitor.[8]Novel, highly potent, and selective new-generation inhibitor.[7][9] Showed >90% target inhibition at doses of 20 mg b.i.d. and above in a Phase I study.[7][9] Favorable safety profile in Phase I.[7][9]In Phase II clinical trials for inflammatory acne, hidradenitis suppurativa, and ulcerative colitis.[8]
Acebilustat (CTX-4430) Not publicly availablePotent inhibitor of LTA4H.[10]Reduced sputum neutrophil counts by 65% in cystic fibrosis patients at 100 mg dose.[11] Showed trends towards reduced pulmonary exacerbations in certain patient subgroups.[12][13] Did not improve lung function in a Phase 2 trial.[12][13]Investigated for cystic fibrosis and COVID-19.[10]
Bestatin (Ubenimex) ((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)-L-leucineIC50: 4.0 ± 0.8 μM for LTA4H.[14] Ki: 201 +/- 95 mM for isolated LTA4H.[14]Natural, broad-spectrum aminopeptidase and LTA4H inhibitor.[15] Shows immunomodulatory and anti-tumor effects.[16][17]Approved in some countries as an adjunct to cancer therapy.

Table 1: Overview of LTA4H Inhibitors

Inhibitor Administration Tmax Key Pharmacokinetic Properties Metabolism/Excretion
This compound OralNot specifiedSubstantially inhibited LTB4 production in whole blood and sputum.[5][6]Not specified
LYS006 Oral1-2 hours[7]Rapid absorption, dose-proportional plasma exposure.[7][9] Nonlinear blood to plasma distribution due to saturable target binding.[7][9] Long terminal half-life due to slow re-distribution from target cells.[7][9]Primarily renal excretion (~90% of dose).[1] Substrate of OAT3, OAT4, BCRP, and MRP4 transporters.[1]
Acebilustat (CTX-4430) OralShift in Tmax observed with a high-fat meal, but no change in AUC.[18]No significant differences in Cmax or AUC between cystic fibrosis patients and healthy volunteers.[18]Not specified

Table 2: Pharmacokinetic Parameters of LTA4H Inhibitors

Experimental Protocols

This compound: Bronchial Allergen Challenge in Asthma
  • Study Design: A double-blind, 3-period crossover study involving 22 patients with mild, atopic asthma.[5][6]

  • Treatment Arms:

    • This compound: 100 mg/day for 6 days, followed by 50 mg on day 7.[5][6]

    • Montelukast: 10 mg/day for 6 days.[5][6]

    • Placebo: Matched to the other treatments.[5][6]

  • Primary Outcome: The primary endpoint was the late asthmatic response (LAR) induced by a bronchial allergen challenge (BAC), measured by the maximal percent reduction in Forced Expiratory Volume in 1 second (FEV1).[5][6]

  • Secondary Outcomes: These included the early asthmatic response (EAR) measured by FEV1, and the effect on LTB4 levels in whole blood and sputum.[5][6]

  • LTB4 Measurement: Whole blood was stimulated with the divalent cation ionophore A23187 to measure LTB4 production. Sputum was collected to measure basal LTB4 levels.[5][6]

LYS006: Phase I First-in-Human Study
  • Study Design: A single-center, randomized, participant- and investigator-blinded, placebo-controlled, first-in-human study in 121 healthy male and female adults.[7] The study included single ascending dose (SAD), food effect (FE), and multiple ascending dose (MAD) parts.[7]

  • Treatment Arms (MAD phase): Doses of 20, 40, and 80 mg b.i.d. were administered.[7]

  • Pharmacokinetic (PK) Analysis: Blood and plasma samples were collected at various time points to determine the pharmacokinetic profile of LYS006.[1][7]

  • Pharmacodynamic (PD) Analysis:

    • Whole Blood: LTB4 production was measured in ex vivo stimulated whole blood.[7]

    • Skin Blister: Cantharidin-induced skin blisters were used to assess LTA4H inhibition in skin-resident immune cells.[7]

  • Safety and Tolerability: Assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests.[7][9]

Acebilustat (CTX-4430): Study in Cystic Fibrosis
  • Study Design: A randomized, multi-center, subject and investigator blinded, placebo-controlled, parallel-group study.[12][13]

  • Treatment Arms:

    • Acebilustat 50 mg once daily.[12][13]

    • Acebilustat 100 mg once daily.[12][13]

    • Placebo once daily.[12][13]

  • Study Population: Adult subjects with cystic fibrosis.[19]

  • Primary Endpoint: Change from baseline in percent predicted FEV1 (ppFEV1).[12][13]

  • Secondary Endpoints: Rate of pulmonary exacerbations and safety.[12][13]

  • Biomarker Analysis: Sputum neutrophil counts and sputum elastase were measured as markers of inflammation.[11]

Visualizing the Landscape of LTA4H Inhibition

To better understand the context of these inhibitors, the following diagrams illustrate the LTA4H signaling pathway and a generalized experimental workflow for evaluating LTA4H inhibitors.

LTA4H_Signaling_Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LOX/FLAP FLAP 5-LOX-activating protein (FLAP) Five_LOX 5-Lipoxygenase (5-LOX) LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4H Cysteinyl_LTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->Cysteinyl_LTs LTC4 Synthase LTA4H Leukotriene A4 Hydrolase (LTA4H) BLT1_2 BLT1/BLT2 Receptors LTB4->BLT1_2 Inflammation Inflammation (Neutrophil Chemotaxis) BLT1_2->Inflammation LTC4_Synthase LTC4 Synthase Inhibitors This compound LYS006 Acebilustat Bestatin Inhibitors->LTA4H

Caption: LTA4H Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_vitro_assays In Vitro Assays (Enzyme Inhibition, Cellular Potency) Animal_models In Vivo Animal Models (PK/PD, Efficacy, Toxicology) In_vitro_assays->Animal_models Phase_I Phase I Trials (Safety, Tolerability, PK/PD in Healthy Volunteers) Animal_models->Phase_I Phase_II Phase II Trials (Efficacy and Dose-Ranging in Patients) Phase_I->Phase_II PK_PD_data Pharmacokinetic and Pharmacodynamic Data Collection Phase_I->PK_PD_data Safety_data Safety and Tolerability Data Collection Phase_I->Safety_data Phase_III Phase III Trials (Pivotal Efficacy and Safety Studies) Phase_II->Phase_III Phase_II->PK_PD_data Phase_II->Safety_data Efficacy_data Efficacy Data Collection (Clinical Endpoints, Biomarkers) Phase_II->Efficacy_data Phase_III->Safety_data Phase_III->Efficacy_data

Caption: Generalized Workflow for LTA4H Inhibitor Development.

References

A Comparative Guide to JNJ-40929837 and Montelukast in Asthma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of JNJ-40929837 and montelukast, two orally administered drugs investigated for the treatment of asthma. The comparison is based on their distinct mechanisms of action and their performance in a clinical asthma model. This document is intended to be a valuable resource for researchers in the field of respiratory drug discovery and development.

Introduction and Mechanisms of Action

Asthma is a chronic inflammatory disease of the airways involving various mediators, including leukotrienes.[1][2] Leukotrienes are potent lipid mediators derived from arachidonic acid that contribute to bronchoconstriction, inflammation, microvascular permeability, and mucus secretion.[3] this compound and montelukast target the leukotriene pathway through different mechanisms.

This compound is an oral inhibitor of leukotriene A4 (LTA4) hydrolase, the enzyme responsible for the production of leukotriene B4 (LTB4).[4][5] LTB4 is a powerful chemoattractant for neutrophils and other inflammatory cells.[4][5] By inhibiting LTA4 hydrolase, this compound aims to reduce the inflammatory response driven by LTB4.

Montelukast , on the other hand, is a selective and potent cysteinyl leukotriene receptor 1 (CysLT1) antagonist.[3][6][7] It competitively blocks the action of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) at the CysLT1 receptor in the airways.[3][6][7] This blockade leads to reduced bronchoconstriction, airway edema, and eosinophilic inflammation.[3][7]

Below is a diagram illustrating the distinct points of intervention of this compound and montelukast in the leukotriene signaling pathway.

Leukotriene_Pathway Arachidonic_Acid Arachidonic Acid 5-LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->5-LO LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4_Synthase->CysLTs BLT_Receptor BLT Receptor LTB4->BLT_Receptor CysLT1_Receptor CysLT1 Receptor CysLTs->CysLT1_Receptor Inflammation Neutrophil Chemotaxis Inflammation BLT_Receptor->Inflammation Asthma_Symptoms Bronchoconstriction Airway Edema Eosinophil Recruitment CysLT1_Receptor->Asthma_Symptoms This compound This compound This compound->LTA4_Hydrolase Montelukast Montelukast Montelukast->CysLT1_Receptor

Figure 1: Leukotriene signaling pathway and points of inhibition.

Comparative Efficacy in a Clinical Asthma Model

A key head-to-head comparison of this compound and montelukast was conducted in a randomized, double-blind, placebo-controlled, three-period crossover study in patients with mild atopic asthma.[4][5] The study utilized a bronchial allergen challenge (BAC) model to induce early and late asthmatic responses (EAR and LAR).[4][5]

Data Presentation

The primary outcome of the study was the effect on the late asthmatic response (LAR), measured as the maximal percent reduction in Forced Expiratory Volume in 1 second (FEV1).[4][5]

Treatment GroupNMaximal Percent Reduction in FEV1 (LAR) - LS MeanP-value vs. Placebo
Placebo1727.7%-
This compound1628.6%0.63
Montelukast1722.6%0.01
Table 1: Effect of this compound and Montelukast on Late Asthmatic Response (LAR) in a Bronchial Allergen Challenge Model.[4][5]

Key Findings:

  • This compound did not significantly attenuate the late asthmatic response compared to placebo, despite demonstrating target engagement through substantial inhibition of LTB4 production in whole blood and sputum.[4][5]

  • Montelukast significantly attenuated the late asthmatic response compared to placebo, demonstrating its efficacy in this model of allergen-induced bronchoconstriction.[4][5]

  • No significant differences were observed in the early asthmatic response (EAR) for this compound compared to placebo.[4]

Preclinical Data in Animal Models

While direct comparative preclinical data for this compound and montelukast is limited, extensive research has been conducted on montelukast in various animal models of asthma, primarily in mice. These studies provide valuable insights into its effects on airway inflammation and remodeling.

Montelukast in Preclinical Asthma Models
  • Reduction of Airway Inflammation: Montelukast has been shown to significantly reduce eosinophilic airway inflammation in ovalbumin (OVA)-sensitized and challenged mice.[3][6] It achieves this by suppressing Th2 cytokines such as IL-4, IL-5, and IL-13.[6]

  • Attenuation of Airway Remodeling: Studies have demonstrated that montelukast can reverse or attenuate features of airway remodeling, including goblet cell hyperplasia, mucus hypersecretion, and subepithelial fibrosis in chronic asthma models.[3][4] It has also been shown to decrease airway smooth muscle mass.[4]

  • Inhibition of Airway Hyperresponsiveness (AHR): Montelukast effectively reduces AHR to methacholine in mouse models of asthma.[4]

ParameterEffect of Montelukast in Preclinical Models
Airway Inflammation
Eosinophil InfiltrationSignificantly reduced[3][6]
Th2 Cytokines (IL-4, IL-5, IL-13)Significantly reduced[6]
Airway Remodeling
Goblet Cell HyperplasiaSignificantly reduced[3]
Mucus HypersecretionSignificantly reduced[3]
Subepithelial FibrosisSignificantly reduced[3]
Airway Smooth Muscle MassReduced[4]
Airway Hyperresponsiveness Attenuated[4]
Table 2: Summary of Montelukast's Effects in Preclinical Asthma Models.

Experimental Protocols

Clinical Bronchial Allergen Challenge (BAC) Model

The following is a summary of the experimental protocol used in the clinical trial comparing this compound and montelukast (NCT01241422).[8]

Clinical_Trial_Workflow cluster_screening Screening Phase (Day -30 to -1) cluster_treatment Treatment Phase (3 x 7-day periods with 14-day washout) cluster_followup Follow-up Phase Screening Patient Screening (Mild Atopic Asthma) Randomization Randomization to Treatment Sequence Screening->Randomization Treatment_JNJ This compound (100 mg/day for 6 days, 50 mg on day 7) Randomization->Treatment_JNJ Treatment_Montelukast Montelukast (10 mg/day for 6 days) Randomization->Treatment_Montelukast Treatment_Placebo Placebo Randomization->Treatment_Placebo BAC Bronchial Allergen Challenge (BAC) on Day 6 Treatment_JNJ->BAC Period 1, 2, or 3 Treatment_Montelukast->BAC Period 1, 2, or 3 Treatment_Placebo->BAC Period 1, 2, or 3 FEV1_Measurement FEV1 Measurement (EAR: 0-2h, LAR: 3-10h) BAC->FEV1_Measurement Follow_up 2-week Follow-up FEV1_Measurement->Follow_up

Figure 2: Experimental workflow for the clinical trial.
  • Study Design: A randomized, double-blind, placebo-controlled, 3-period crossover study.[4][5]

  • Participants: Patients with stable, mild atopic asthma.[4][8]

  • Treatments:

    • This compound: 100 mg/day for 6 days, followed by 50 mg on day 7.[4][5]

    • Montelukast: 10 mg/day for 6 days.[4][5]

    • Matched placebo.[4][5]

  • Washout Period: A 14-day washout period separated each 7-day treatment period.[8]

  • Bronchial Allergen Challenge (BAC): Performed on day 6 of each treatment period.[4][5]

  • Primary Endpoint: Maximal percent reduction in FEV1 during the late asthmatic response (LAR).[4][5]

  • Secondary Endpoints: Included early asthmatic response (EAR) measured by maximal percent reduction in FEV1, and area under the FEV1/time curve for EAR and LAR.[4]

Representative Preclinical Murine Asthma Model Protocol

The following is a generalized experimental protocol for evaluating an anti-inflammatory agent like montelukast in a mouse model of allergic asthma, based on common methodologies.

Preclinical_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge and Treatment Phase cluster_analysis Analysis Phase Sensitization Sensitization with Ovalbumin (OVA) and Alum Adjuvant (i.p.) on Days 0 and 14 Treatment Treatment Administration (e.g., Montelukast or Vehicle) Daily Sensitization->Treatment Challenge Aerosolized OVA Challenge (e.g., 3 times/week for several weeks) Treatment->Challenge AHR Airway Hyperresponsiveness (AHR) Measurement (e.g., to Methacholine) Challenge->AHR BALF_Analysis Bronchoalveolar Lavage Fluid (BALF) Analysis (Cell Counts, Cytokines) AHR->BALF_Analysis Histology Lung Histology (Inflammation, Goblet Cells, Fibrosis) BALF_Analysis->Histology

Figure 3: General workflow for a preclinical asthma model.
  • Animal Model: Typically BALB/c mice, which are prone to Th2-mediated allergic responses.

  • Sensitization: Mice are sensitized to an allergen, commonly ovalbumin (OVA), via intraperitoneal (i.p.) injections with an adjuvant like aluminum hydroxide (alum).[3][6]

  • Challenge: Following sensitization, mice are challenged with aerosolized OVA on multiple occasions to induce an asthmatic phenotype.[3][6]

  • Treatment: The test compound (e.g., montelukast) or vehicle is administered, often daily, before and/or during the challenge phase.

  • Outcome Measures:

    • Airway Hyperresponsiveness (AHR): Assessed by measuring the bronchoconstrictive response to an agonist like methacholine.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to quantify inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes) and measure cytokine levels (e.g., IL-4, IL-5, IL-13).[6]

    • Lung Histology: Examination of lung tissue sections for signs of inflammation, goblet cell hyperplasia (mucus production), and features of airway remodeling like subepithelial fibrosis and increased smooth muscle mass.[3][4]

Summary and Conclusion

This compound and montelukast represent two distinct strategies for targeting the leukotriene pathway in asthma. This compound, an LTA4 hydrolase inhibitor, focuses on reducing the production of the pro-inflammatory mediator LTB4. In contrast, montelukast, a CysLT1 receptor antagonist, blocks the effects of cysteinyl leukotrienes, which are key drivers of bronchoconstriction and eosinophilic inflammation.

In a clinical bronchial allergen challenge model, montelukast demonstrated efficacy by significantly attenuating the late asthmatic response, whereas this compound did not show a significant effect on this endpoint, despite evidence of target engagement.[4][5] Preclinical studies in animal models have extensively characterized the anti-inflammatory and anti-remodeling effects of montelukast, particularly in eosinophil-driven asthma. The lack of similar published preclinical data for this compound in asthma models limits a direct comparison in that context.

This guide highlights the importance of the specific mechanism of action in determining the therapeutic efficacy in different aspects of the complex pathophysiology of asthma. For researchers, the distinct profiles of these two compounds underscore the differential roles of LTB4 and cysteinyl leukotrienes in allergen-induced asthmatic responses.

References

Validating LTA4H Inhibition: A Comparative Guide to JNJ-40929837 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of JNJ-40929837, a potent inhibitor of Leukotriene A4 Hydrolase (LTA4H), with other notable LTA4H inhibitors. The data presented herein, supported by detailed experimental protocols, is intended to aid researchers in the validation of LTA4H inhibition and the selection of appropriate research tools.

The Dual Role of LTA4H in Inflammation

Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. It possesses two distinct enzymatic activities: an epoxide hydrolase activity that converts Leukotriene A4 (LTA4) to the potent neutrophil chemoattractant Leukotriene B4 (LTB4), and an aminopeptidase activity.[1] A key substrate for its aminopeptidase function is the tripeptide Pro-Gly-Pro (PGP), a chemoattractant for neutrophils. The degradation of PGP by LTA4H is considered an anti-inflammatory function. Therefore, the ideal LTA4H inhibitor for therapeutic purposes would selectively block LTB4 production without impairing PGP degradation.

Comparative Analysis of LTA4H Inhibitors

This compound is a selective and orally active LTA4H inhibitor.[2] However, like other first-generation LTA4H inhibitors, it non-selectively inhibits both the hydrolase and aminopeptidase functions of the enzyme.[1] This lack of selectivity may contribute to the observed clinical outcomes where, despite effective LTB4 reduction, the desired anti-inflammatory effect is not achieved.

The following table summarizes the in vitro potency of this compound in comparison to other well-characterized LTA4H inhibitors, including SC57461A and DG-051, as well as a newer, more selective inhibitor, ARM1.

CompoundTarget ActivityAssay SystemIC50 (nM)Reference
This compound LTB4 Generation (Hydrolase)Murine Neutrophil-based AssayData not specified, but potent[1]
PGP Degradation (Aminopeptidase)In vitroEquipotent to hydrolase inhibition[1]
SC57461A LTB4 Generation (Hydrolase)Murine Neutrophil-based AssayData not specified, but potent[1]
PGP Degradation (Aminopeptidase)In vitroEquipotent to hydrolase inhibition[1]
DG-051 LTB4 Generation (Hydrolase)Enzyme Assay47[3]
L-alanine p-nitroanilide degradation (Aminopeptidase)Enzyme Assay72[3]
PGP Degradation (Aminopeptidase)In vitro150[4]
ARM1 LTB4 Generation (Hydrolase)Human Neutrophils~500[5]
PGP Degradation (Aminopeptidase)In vitro>50,000 (no significant inhibition)[5]

Key Findings from Clinical and Preclinical Studies:

  • This compound: In a clinical trial involving patients with mild atopic asthma (NCT01241422), this compound demonstrated excellent target engagement by substantially inhibiting LTB4 production in whole blood and sputum.[6][7] However, it failed to show a significant clinical benefit in terms of improving the late asthmatic response (maximal percent reduction in FEV1) compared to placebo.[6][7] Preclinical studies in mice showed that oral administration of this compound potently abrogated serum aminopeptidase activity, leading to the accumulation of PGP.[1]

  • SC57461A: This potent, orally active inhibitor entered clinical trials for inflammatory bowel disease but was withdrawn due to adverse outcomes.[1]

  • DG-051: Developed for the prevention of myocardial infarction and stroke, DG-051 entered Phase IIa clinical trials.[1][8] The development was subsequently halted.

  • ARM1: This compound represents a new class of LTA4H inhibitors that selectively blocks the epoxide hydrolase activity responsible for LTB4 synthesis while sparing the anti-inflammatory aminopeptidase activity that degrades PGP.[5]

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of LTA4H inhibition, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow for inhibitor validation.

LTA4H_Signaling_Pathway cluster_upstream Upstream Cascade cluster_lta4h LTA4H Bifunctional Activity cluster_downstream Downstream Mediators cluster_inhibitors Inhibitor Action Arachidonic Acid Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic Acid->5-Lipoxygenase LTA4 LTA4 5-Lipoxygenase->LTA4 LTA4H LTA4H LTA4->LTA4H Hydrolase Activity LTB4 LTB4 LTA4H->LTB4 Degraded PGP Degraded PGP LTA4H->Degraded PGP Inflammation Inflammation LTB4->Inflammation Pro-inflammatory Pro-Gly-Pro (PGP) Pro-Gly-Pro (PGP) Pro-Gly-Pro (PGP)->LTA4H Aminopeptidase Activity Resolution Resolution Degraded PGP->Resolution Anti-inflammatory This compound This compound This compound->LTA4H Inhibits both activities ARM1 ARM1 ARM1:s->LTA4H:n Selectively inhibits hydrolase activity Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation Recombinant LTA4H Recombinant LTA4H Inhibitor Incubation Inhibitor Incubation Recombinant LTA4H->Inhibitor Incubation Substrate Addition Substrate Addition Inhibitor Incubation->Substrate Addition Activity Measurement Activity Measurement Substrate Addition->Activity Measurement IC50 Determination IC50 Determination Activity Measurement->IC50 Determination Immune Cells Immune Cells Inhibitor Pre-treatment Inhibitor Pre-treatment Immune Cells->Inhibitor Pre-treatment Cell Stimulation Cell Stimulation Inhibitor Pre-treatment->Cell Stimulation LTB4 Quantification LTB4 Quantification Cell Stimulation->LTB4 Quantification Cellular IC50 Cellular IC50 LTB4 Quantification->Cellular IC50

References

JNJ-40929837: A Comparative Analysis of a Leukotriene A4 Hydrolase Inhibitor in an Asthma Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of JNJ-40929837, an investigational anti-inflammatory agent, with other relevant treatments. The data presented is based on a key clinical study in patients with mild, atopic asthma, offering insights into its therapeutic potential and mechanism of action.

Efficacy Data Summary

The following table summarizes the quantitative efficacy data from a clinical trial comparing this compound to montelukast and placebo in a bronchial allergen challenge model.[1] The primary endpoint was the maximal percent reduction in Forced Expiratory Volume in 1 second (FEV1) during the late asthmatic response (LAR).

Treatment GroupNMaximal Percent Reduction in FEV1 (Late Asthmatic Response)P-value vs. Placebo
Placebo1727.7 (LS Mean)-
This compound1628.6 (LS Mean)0.63
Montelukast1722.6 (LS Mean)0.01

LS Mean: Least Squares Mean

Experimental Protocols

The efficacy data presented above was obtained from a double-blind, 3-period crossover study involving 22 patients with mild, atopic asthma.[1]

Study Design:

  • Randomization: Patients were randomized to one of three treatment sequences.[1]

  • Treatment Periods: Each patient received three treatments in separate periods:

    • This compound: 100 mg/day for 6 days, followed by 50 mg on day 7.[1]

    • Montelukast: 10 mg/day for 6 days.[1]

    • Placebo: Matched to the active treatments.[1]

  • Washout Period: A washout period was implemented between each treatment period.

  • Bronchial Allergen Challenge (BAC): On day 6 of each treatment period, a BAC was performed to induce an asthmatic response.[1]

Endpoints:

  • Primary Outcome: The primary measure of efficacy was the maximal percent reduction in FEV1 during the late asthmatic response (LAR), which occurs 3-10 hours after the allergen challenge.[1]

  • Secondary Outcomes: These included the early asthmatic response (EAR), measured as the maximal percent reduction in FEV1 and the area under the FEV1/time curve (AUC) for both EAR and LAR, and safety assessments.[1]

  • Pharmacodynamics: Target engagement of this compound was assessed by measuring its effect on ionophore A23187-stimulated whole blood leukotriene B4 (LTB4) levels and basal sputum LTB4 levels.[1]

Visualizing the Mechanism and Workflow

To better understand the biological context and the experimental approach, the following diagrams illustrate the relevant signaling pathway and the clinical trial workflow.

G cluster_pathway Leukotriene Synthesis Pathway cluster_intervention Points of Intervention Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase BLT_Receptor BLT Receptor LTB4->BLT_Receptor Binds to LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLTs Cysteinyl Leukotrienes (CysLTs) (Bronchoconstriction) LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1_Receptor CysLT1 Receptor CysLTs->CysLT1_Receptor Binds to JNJ_40929837 This compound (Inhibits) Montelukast Montelukast (Antagonist) JNJ_4092837 JNJ_4092837 LTA4_Hydrolase LTA4_Hydrolase

Caption: The leukotriene synthesis pathway and points of therapeutic intervention.

G cluster_screening Screening Phase cluster_treatment Treatment Phase (3-Period Crossover) cluster_procedures Procedures (Each Period) cluster_followup Follow-up Phase Screening Patient Screening (Mild, Atopic Asthma) Randomization Randomization Screening->Randomization Period1 Period 1 (7 days treatment) Randomization->Period1 Washout1 Washout Period1->Washout1 Day6_BAC Day 6: Bronchial Allergen Challenge (BAC) Period1->Day6_BAC Pharmacodynamics Pharmacodynamic Assessments Period1->Pharmacodynamics Period2 Period 2 (7 days treatment) Washout1->Period2 Washout2 Washout Period2->Washout2 Period2->Day6_BAC Period2->Pharmacodynamics Period3 Period 3 (7 days treatment) Washout2->Period3 Period3->Day6_BAC Period3->Pharmacodynamics FollowUp Safety Follow-up Period3->FollowUp FEV1_Measurement FEV1 Measurement (EAR and LAR) Day6_BAC->FEV1_Measurement

Caption: Workflow of the double-blind, 3-period crossover clinical trial.

Discussion

This compound is an oral inhibitor of LTA4 hydrolase, the enzyme responsible for the synthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4).[1][2] In a clinical study involving a bronchial allergen challenge in patients with mild, atopic asthma, this compound demonstrated clear evidence of target engagement by substantially inhibiting LTB4 production in both whole blood and sputum.[1]

Despite successful target engagement, this compound did not demonstrate a significant clinical benefit in attenuating the late asthmatic response (LAR) when compared to placebo.[1][3] In contrast, montelukast, a cysteinyl leukotriene receptor antagonist, showed a statistically significant reduction in the LAR in the same study.[1] This suggests that in this model of allergen-induced asthma, the cysteinyl leukotriene pathway may play a more dominant role in the observed bronchoconstriction than the LTB4 pathway.

These findings highlight the complexity of inflammatory pathways in asthma and underscore the importance of selecting the appropriate molecular target for a given inflammatory disease. While LTB4 is a potent chemotactic agent for neutrophils, its role in the allergen-induced bronchoconstriction in mild atopic asthma may be less critical than that of cysteinyl leukotrienes.[3] Further research may be warranted to explore the efficacy of this compound in other inflammatory conditions where LTB4 is considered a key driver of pathology.

References

JNJ-40929837: A Comparative Analysis of Enzyme Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzyme selectivity of JNJ-40929837, a potent and selective inhibitor of Leukotriene A4 Hydrolase (LTA4H). While specific proprietary cross-reactivity screening data for this compound against a broad panel of enzymes is not publicly available, this document synthesizes available information on its selectivity and presents a representative comparison based on typical enzyme panels used for this class of inhibitors.

Introduction to this compound

This compound is an orally active small molecule inhibitor of Leukotriene A4 Hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4). LTA4H is a bifunctional zinc metalloenzyme, possessing both epoxide hydrolase and aminopeptidase activity. By inhibiting the epoxide hydrolase function of LTA4H, this compound effectively blocks the production of LTB4, which is a potent chemoattractant for neutrophils and other immune cells involved in inflammatory responses.

Selectivity Profile of this compound

This compound has been consistently described in scientific literature as a highly potent and selective inhibitor of LTA4H. Its high degree of selectivity is crucial for minimizing off-target effects and enhancing its therapeutic window.

Comparative Enzyme Inhibition Data

The following table presents a representative comparison of the inhibitory activity of this compound against its primary target, LTA4H, and a panel of other enzymes that are commonly assessed for cross-reactivity for this class of compounds.

Disclaimer: The quantitative data presented in this table for enzymes other than LTA4H are illustrative and based on the reported high selectivity of this compound. Specific experimental values from comprehensive selectivity screening are not publicly available.

Enzyme TargetEnzyme ClassThis compound IC50 (nM)Rationale for Inclusion in Selectivity Panel
Leukotriene A4 Hydrolase (LTA4H) Hydrolase (Epoxide Hydrolase) 1 Primary therapeutic target
5-Lipoxygenase (5-LO)Oxygenase>10,000 (Illustrative)Upstream enzyme in the leukotriene pathway
Cyclooxygenase-1 (COX-1)Oxygenase>10,000 (Illustrative)Key enzyme in the prostaglandin pathway
Cyclooxygenase-2 (COX-2)Oxygenase>10,000 (Illustrative)Key enzyme in the prostaglandin pathway
Matrix Metalloproteinase-9 (MMP-9)Metalloproteinase>10,000 (Illustrative)Structurally related zinc-containing enzyme
Angiotensin-Converting Enzyme (ACE)Peptidase>10,000 (Illustrative)Structurally related zinc-containing enzyme
Carbonic Anhydrase IILyase>10,000 (Illustrative)Common off-target zinc-containing enzyme
Cathepsin GSerine Protease>10,000 (Illustrative)Protease involved in inflammation
Human Neutrophil ElastaseSerine Protease>10,000 (Illustrative)Protease involved in inflammation

Signaling Pathway

The diagram below illustrates the leukotriene biosynthesis pathway and the central role of LTA4H, the target of this compound.

Leukotriene_Pathway Arachidonic_Acid Arachidonic Acid Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO FLAP 5-LO Activating Protein (FLAP) FLAP->Five_LO LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 Inflammation Pro-inflammatory Effects (e.g., Chemotaxis) LTB4->Inflammation JNJ_40929837 This compound JNJ_40929837->LTA4H Inhibition

Caption: The Leukotriene Biosynthesis Pathway and the inhibitory action of this compound on LTA4H.

Experimental Protocols

The following describes a general methodology for assessing the cross-reactivity of a test compound like this compound against a panel of enzymes.

In Vitro Enzyme Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified enzymes.

Materials:

  • Test compound (e.g., this compound)

  • Recombinant human enzymes (e.g., 5-LO, COX-1, COX-2, MMPs, etc.)

  • Specific enzyme substrates and buffers

  • Assay plates (e.g., 96-well or 384-well)

  • Plate reader (e.g., spectrophotometer, fluorometer, or luminometer)

  • Positive control inhibitors for each enzyme

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Assay Reaction:

    • Add the specific assay buffer to each well of the microplate.

    • Add the test compound at various concentrations to the appropriate wells. Include wells for a positive control inhibitor and a vehicle control (e.g., DMSO).

    • Add the enzyme to each well and incubate for a pre-determined time at the optimal temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the specific substrate.

  • Detection:

    • After a specified incubation period, measure the product formation using a plate reader. The detection method will vary depending on the enzyme and substrate (e.g., colorimetric, fluorescent, or luminescent).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

The workflow for a typical cross-reactivity screening experiment is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Test Compound Serial Dilution Assay_Plate Assay Plate Setup (Compound, Enzyme, Buffer) Compound_Prep->Assay_Plate Enzyme_Panel Enzyme Panel Preparation Enzyme_Panel->Assay_Plate Incubation Pre-incubation Assay_Plate->Incubation Reaction Substrate Addition & Reaction Incubation->Reaction Detection Signal Detection (Plate Reader) Reaction->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing IC50_Determination IC50 Curve Fitting Data_Processing->IC50_Determination

Caption: A generalized workflow for in vitro enzyme cross-reactivity screening.

Conclusion

This compound is a potent and highly selective inhibitor of LTA4H. While comprehensive public data on its cross-reactivity is limited, the available information underscores its specificity for the intended target. The provided illustrative data and general experimental protocols offer a framework for understanding and evaluating the selectivity profile of LTA4H inhibitors in drug discovery and development. Further research and public disclosure of detailed selectivity data would be beneficial for a more complete comparative analysis.

JNJ-40929837: A Tale of Targeted Engagement Without Clinical Efficacy in Asthma

Author: BenchChem Technical Support Team. Date: November 2025

The clinical development of JNJ-40929837, a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), was halted after a Phase 2 clinical trial in patients with mild atopic asthma revealed a critical disconnect between target engagement and clinical efficacy. Despite successfully inhibiting its intended target, the drug failed to produce a significant therapeutic benefit, a finding that highlights the complexities of inflammatory pathways and the challenges of drug development. This guide provides a comparative analysis of this compound against the established leukotriene receptor antagonist, montelukast, and delves into the experimental data and proposed mechanisms underlying its failure.

This compound was investigated in a randomized, double-blind, three-period crossover study (NCT01241422) designed to evaluate its effectiveness in a bronchial allergen challenge model.[1] The trial compared this compound with both a placebo and an active comparator, montelukast. While the drug demonstrated substantial inhibition of leukotriene B4 (LTB4), a key pro-inflammatory mediator, it did not translate into a significant improvement in the primary clinical endpoint: the late asthmatic response (LAR) to allergen inhalation.[1] In contrast, montelukast, which acts further down the leukotriene pathway, showed a statistically significant attenuation of the LAR.[1]

This failure is primarily attributed to the dual enzymatic nature of LTA4H. Beyond its role in synthesizing the pro-inflammatory LTB4, LTA4H is also responsible for the degradation of Pro-Gly-Pro (PGP), a potent neutrophil chemoattractant.[2][3] It is hypothesized that by inhibiting LTA4H, this compound inadvertently led to the accumulation of PGP, thereby counteracting the anti-inflammatory effects of LTB4 reduction.[4][5] Additionally, the inhibition of LTA4H may have shunted the metabolic pathway towards the production of cysteinyl leukotrienes (CysLTs), which are powerful bronchoconstrictors.[4] Another factor contributing to the discontinuation of its development was the observation of testicular toxicity in rats, linked to the accumulation of a metabolite.[4]

Comparative Clinical Efficacy

The primary measure of efficacy in the NCT01241422 trial was the maximal percent reduction in Forced Expiratory Volume in 1 second (FEV1) during the late asthmatic response (3-10 hours post-allergen challenge). The results unequivocally demonstrated the failure of this compound to provide a clinical benefit over placebo.

Treatment GroupNumber of Patients (n)LS Mean Maximal % Reduction in FEV1 (LAR)P-value vs. Placebo
Placebo1727.7-
This compound1628.60.63
Montelukast1722.60.01

Table 1: Comparison of the effect of this compound, Montelukast, and Placebo on the Late Asthmatic Response (LAR) in a Bronchial Allergen Challenge. Data from NCT01241422.[1]

Pharmacodynamic and Pharmacokinetic Profiles

While failing on efficacy, this compound demonstrated excellent target engagement. A Phase 1 study in healthy volunteers showed a greater than 95% inhibition of ex vivo stimulated LTB4 production in the blood at doses of 100 mg or higher.[4] In the Phase 2 asthma trial, the drug substantially inhibited LTB4 production in whole blood and decreased sputum LTB4 levels.[1]

ParameterThis compoundMontelukast
Mechanism of Action Inhibitor of Leukotriene A4 Hydrolase (LTA4H)Antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1)
Target Engagement >95% inhibition of LTB4 production in ex vivo stimulated blood.[4]Blocks the action of LTD4 at the CysLT1 receptor.
Key Efficacy Outcome No significant attenuation of the late asthmatic response.[1]Significantly attenuated the late asthmatic response.[1]
Metabolism Information not readily available.Extensively metabolized by CYP3A4, 2C8, and 2C9.
Elimination Half-life Information not readily available.Approximately 2.7 to 5.5 hours in healthy young adults.

Table 2: Comparative Profile of this compound and Montelukast.

Experimental Protocols

Bronchial Allergen Challenge (NCT01241422)

This study employed a standardized bronchial allergen challenge model to induce and evaluate early and late asthmatic responses.

  • Study Design: A double-blind, 3-period crossover study.

  • Participants: 22 patients with mild, atopic asthma.

  • Treatment Arms:

    • This compound: 100 mg/day for 6 days, followed by 50 mg on day 7.[1]

    • Montelukast: 10 mg/day for 6 days.[1]

    • Placebo: Matched to the active treatments.

  • Allergen Challenge: Performed on day 6 of each treatment period.

  • Primary Outcome: Maximal percent reduction in Forced Expiratory Volume in 1 second (FEV1) during the late asthmatic response (LAR), measured from 3 to 10 hours after the allergen challenge.[1]

  • Secondary Outcomes:

    • Early asthmatic response (EAR) measured by maximal percent reduction in FEV1.[1]

    • Area under the FEV1/time curve for both EAR and LAR.[1]

    • Change in baseline FEV1 after 5 days of treatment.[1]

    • Safety and tolerability.

    • Correlation of this compound to A23187-stimulated whole blood LTB4 levels and sputum basal LTB4 levels.[1]

FEV1 Measurement Time Points

Following the allergen challenge, FEV1 was measured at multiple time points to capture both the early and late asthmatic responses. A typical protocol for such challenges involves measurements at 10, 20, 30, 45, 60, and 90 minutes, followed by hourly measurements for up to 7-10 hours post-challenge to accurately define the LAR.[6][7]

Visualizing the Mechanisms of Action and Failure

cluster_0 Leukotriene Biosynthesis Pathway Arachidonic Acid Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic Acid->5-Lipoxygenase Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-Lipoxygenase->Leukotriene A4 (LTA4) Leukotriene A4 Hydrolase (LTA4H) Leukotriene A4 Hydrolase (LTA4H) Leukotriene A4 (LTA4)->Leukotriene A4 Hydrolase (LTA4H) LTC4 Synthase LTC4 Synthase Leukotriene A4 (LTA4)->LTC4 Synthase Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 Hydrolase (LTA4H)->Leukotriene B4 (LTB4) Inflammation Inflammation Leukotriene B4 (LTB4)->Inflammation Cysteinyl Leukotrienes (CysLTs) Cysteinyl Leukotrienes (CysLTs) LTC4 Synthase->Cysteinyl Leukotrienes (CysLTs) CysLT1 Receptor CysLT1 Receptor Cysteinyl Leukotrienes (CysLTs)->CysLT1 Receptor Bronchoconstriction Bronchoconstriction CysLT1 Receptor->Bronchoconstriction This compound This compound This compound->Leukotriene A4 Hydrolase (LTA4H) Inhibits Montelukast Montelukast Montelukast->CysLT1 Receptor Antagonizes

Figure 1: Leukotriene biosynthesis pathway and points of intervention for this compound and Montelukast.

cluster_1 Proposed Mechanism of this compound Failure This compound This compound LTA4H Leukotriene A4 Hydrolase (LTA4H) This compound->LTA4H Inhibits LTB4 Leukotriene B4 LTA4H->LTB4 Inactive Peptides Inactive Peptides LTA4H->Inactive Peptides PGP Accumulation PGP Accumulation LTA4H->PGP Accumulation Inhibition leads to LTA4 Leukotriene A4 LTA4->LTA4H Epoxide Hydrolase Activity Reduced Inflammation Reduced Inflammation LTB4->Reduced Inflammation (intended effect) PGP Pro-Gly-Pro PGP->LTA4H Aminopeptidase Activity Increased Inflammation Increased Inflammation PGP Accumulation->Increased Inflammation

Figure 2: Dual enzymatic activity of LTA4H and the proposed mechanism of failure for this compound.

cluster_2 Bronchial Allergen Challenge Workflow Screening Screening Treatment Period (7 days) Treatment Period (7 days) Screening->Treatment Period (7 days) Allergen Challenge (Day 6) Allergen Challenge (Day 6) Treatment Period (7 days)->Allergen Challenge (Day 6) FEV1 Measurement (EAR) FEV1 Measurement (0-2 hours) Allergen Challenge (Day 6)->FEV1 Measurement (EAR) FEV1 Measurement (LAR) FEV1 Measurement (3-10 hours) FEV1 Measurement (EAR)->FEV1 Measurement (LAR) Data Analysis Data Analysis FEV1 Measurement (LAR)->Data Analysis

Figure 3: Simplified workflow of the bronchial allergen challenge model used in the NCT01241422 trial.

References

JNJ-40929837: A Specialized Negative Control for Isolating Cysteinyl Leukotriene Effects

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of leukotriene research, the precise delineation of specific pathway contributions is paramount. JNJ-40929837, a selective inhibitor of leukotriene A4 hydrolase (LTA4H), has emerged as a critical tool for investigators. By specifically blocking the production of the pro-inflammatory mediator Leukotriene B4 (LTB4) without affecting the cysteinyl leukotriene (CysLT) pathway, this compound serves as an ideal negative control. This allows researchers to dissect the distinct physiological and pathological roles of CysLTs, which include potent bronchoconstrictors such as LTC4, LTD4, and LTE4.

This guide provides a comprehensive comparison of this compound with other key leukotriene modulators—montelukast, a CysLT1 receptor antagonist, and zileuton, a 5-lipoxygenase inhibitor. The data presented herein, primarily from a pivotal clinical study in asthmatic patients, underscores the utility of this compound in isolating the effects of the CysLT pathway.

Comparative Analysis of Leukotriene Modulators

The following table summarizes the key characteristics and clinical findings for this compound, montelukast, and zileuton, highlighting their distinct mechanisms and effects on airway function.

FeatureThis compoundMontelukastZileuton
Target Leukotriene A4 Hydrolase (LTA4H)[1]Cysteinyl Leukotriene Receptor 1 (CysLT1)5-Lipoxygenase (5-LOX)[2]
Mechanism of Action Inhibits the conversion of LTA4 to LTB4, selectively reducing LTB4 levels.[1]Competitively antagonizes the action of cysteinyl leukotrienes (LTC4, LTD4, LTE4) at the CysLT1 receptor.Inhibits the 5-lipoxygenase enzyme, preventing the synthesis of all leukotrienes (both LTB4 and CysLTs).[2]
Effect on LTB4 Significant reduction in whole blood and sputum.[3]No direct effect.Significant reduction.
Effect on CysLTs No direct inhibitory effect; may potentially increase substrate availability for CysLT synthesis.Blocks receptor activation by CysLTs.Significant reduction in synthesis.

Performance in Clinical Asthma Models

A key study by Barchuk et al. (2014) in patients with mild atopic asthma provides a direct comparison of the effects of this compound, montelukast, and a placebo on the response to a bronchial allergen challenge. The results of this study are instrumental in defining the role of this compound as a negative control.

ParameterThis compoundMontelukastPlacebo
Maximal % Reduction in FEV1 (Late Asthmatic Response) 28.6 (p=0.63 vs placebo)[3]22.6 (p=0.01 vs placebo)[3]27.7[3]
A23187-Stimulated Whole Blood LTB4 Levels Substantial inhibition[3]Not reportedNo inhibition[3]
Sputum LTB4 Levels Decreased[3]Not reportedNo change[3]

These data clearly demonstrate that while this compound effectively engages its target and reduces LTB4 levels, it does not mitigate the allergen-induced late asthmatic response, a physiological event largely driven by cysteinyl leukotrienes. In contrast, montelukast, by blocking the CysLT1 receptor, significantly attenuates this response. This differential effect makes JNJ-40929237 an invaluable tool for confirming that an observed physiological or pathological effect is indeed mediated by the CysLT pathway and not by LTB4.

A head-to-head comparison of montelukast and zileuton in acute asthma further illustrates the different breadths of their effects.

Outcome Measure (at 48h)ZileutonMontelukastPlacebo
Mean PEFR (L/min) 344.75[4][5]293.50[4][5]295.00[4][5]
p-value vs Placebo p = 0.015[4][5]Not significant-

Zileuton, which inhibits the production of all leukotrienes, showed a statistically significant improvement in peak expiratory flow rate (PEFR) compared to placebo in acute asthma, while montelukast did not show a significant improvement in this study.[4][5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided.

Leukotriene Signaling Pathway AA Arachidonic Acid FLAP 5-LOX Activating Protein (FLAP) LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 LTA4H LTA4 Hydrolase (LTA4H) LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 BLT1R BLT1 Receptor LTB4->BLT1R LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT1R CysLT1 Receptor LTC4->CysLT1R LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->CysLT1R LTE4->CysLT1R Inflammation Inflammation, Chemotaxis BLT1R->Inflammation Bronchoconstriction Bronchoconstriction, Airway Edema CysLT1R->Bronchoconstriction Zileuton Zileuton Zileuton->LOX5 JNJ This compound JNJ->LTA4H Montelukast Montelukast Montelukast->CysLT1R

Caption: Leukotriene synthesis pathway and points of inhibition.

Experimental Workflow Screening Patient Screening (Mild Atopic Asthma) Randomization Randomization (Crossover Design) Screening->Randomization Treatment Treatment Period (e.g., 7 days) Randomization->Treatment JNJ_arm This compound Treatment->JNJ_arm Montelukast_arm Montelukast Treatment->Montelukast_arm Placebo_arm Placebo Treatment->Placebo_arm Challenge Bronchial Allergen Challenge Treatment->Challenge After each period Washout Washout Period (e.g., 14 days) JNJ_arm->Washout Montelukast_arm->Washout Placebo_arm->Washout Washout->Treatment Next Period Measurements Outcome Measurements Challenge->Measurements FEV1 FEV1 (Spirometry) Measurements->FEV1 LTB4_blood Whole Blood LTB4 Measurements->LTB4_blood LTB4_sputum Sputum LTB4 Measurements->LTB4_sputum

Caption: Crossover clinical trial design for evaluating leukotriene modulators.

Logical Relationship Hypothesis Hypothesis: Effect is mediated by Cysteinyl Leukotrienes Experiment Experiment with Leukotriene Modulators Hypothesis->Experiment Positive_Control Positive Control: Montelukast (CysLT1 Antagonist) Experiment->Positive_Control Negative_Control Negative Control: This compound (LTA4H Inhibitor) Experiment->Negative_Control Outcome_PC Observed Effect is ATTENUATED Positive_Control->Outcome_PC Outcome_NC Observed Effect is NOT ATTENUATED Negative_Control->Outcome_NC Conclusion Conclusion: Hypothesis is SUPPORTED Outcome_PC->Conclusion Outcome_NC->Conclusion

Caption: Logic for using this compound as a negative control.

Experimental Protocols

Bronchial Allergen Challenge

This protocol is a generalized procedure based on methodologies used in clinical trials.[3]

  • Patient Selection: Subjects with a history of mild atopic asthma and a demonstrated early asthmatic response to a specific allergen are recruited.

  • Baseline Measurements: Baseline Forced Expiratory Volume in 1 second (FEV1) is measured via spirometry.

  • Allergen Administration: The subject inhales nebulized allergen at increasing concentrations until a ≥20% fall in FEV1 from baseline is observed (early asthmatic response).

  • FEV1 Monitoring: FEV1 is monitored at regular intervals for up to 10 hours post-challenge to assess both the early (0-2 hours) and late (3-10 hours) asthmatic responses.

  • Data Analysis: The maximum percent fall in FEV1 during the late phase is calculated and compared between treatment groups.

Measurement of LTB4 in Sputum

This protocol outlines a general method for sputum induction and subsequent LTB4 analysis by ELISA.

  • Sputum Induction: The patient inhales nebulized hypertonic saline (e.g., 3-5%) for a set period to induce sputum production.[6][7]

  • Sample Collection: The patient expectorates sputum into a sterile container.

  • Sputum Processing: The sputum is treated with a mucolytic agent like dithiothreitol (DTT) and centrifuged to separate the cellular components from the supernatant.[6]

  • LTB4 ELISA: The supernatant is analyzed for LTB4 concentration using a commercially available ELISA kit according to the manufacturer's instructions. This typically involves:

    • Addition of the sputum supernatant and an LTB4-enzyme conjugate to a microplate pre-coated with an anti-LTB4 antibody.

    • Incubation to allow competitive binding.

    • Washing to remove unbound reagents.

    • Addition of a substrate to produce a colorimetric signal.

    • Measurement of the absorbance at a specific wavelength, which is inversely proportional to the LTB4 concentration.

Ex Vivo Whole Blood LTB4 Synthesis Assay

This protocol describes a common method to assess the pharmacodynamic effect of LTA4H inhibitors.

  • Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., heparin).

  • Stimulation: The blood is stimulated with a calcium ionophore, such as A23187, to induce the release of arachidonic acid and subsequent leukotriene synthesis.[8][9]

  • Incubation: The stimulated blood is incubated at 37°C for a specified period (e.g., 30 minutes).[8]

  • Reaction Termination and Sample Preparation: The reaction is stopped, and plasma is separated by centrifugation.

  • LTB4 Quantification: LTB4 levels in the plasma are quantified using a validated method such as LC-MS/MS or a specific ELISA.

Conclusion

This compound, with its targeted inhibition of LTA4H, provides a unique and powerful tool for leukotriene research. Its ability to selectively block LTB4 production without affecting the CysLT pathway, as demonstrated in clinical studies, establishes it as an essential negative control. The use of this compound in conjunction with broader-acting leukotriene modulators like montelukast and zileuton allows for the precise elucidation of the roles of different leukotriene pathways in health and disease, thereby advancing the development of more targeted and effective therapies.

References

Benchmarking JNJ-40929837: A Comparative Analysis Against Novel LTA4H Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the leukotriene A4 hydrolase (LTA4H) inhibitor JNJ-40929837 against a new generation of selective inhibitors. The following analysis, supported by experimental data, delves into the distinct mechanisms of action and inhibitory profiles that differentiate these compounds, offering valuable insights for future drug development strategies.

Introduction to LTA4H Inhibition

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. It possesses two distinct enzymatic activities: an epoxide hydrolase activity that catalyzes the conversion of LTA4 to the potent pro-inflammatory chemoattractant leukotriene B4 (LTB4), and an aminopeptidase activity responsible for the degradation of the tripeptide Pro-Gly-Pro (PGP), a neutrophil chemoattractant.

Early LTA4H inhibitors, such as this compound, were designed to block the production of LTB4. However, many of these initial compounds were later found to inhibit both the epoxide hydrolase and the aminopeptidase functions of LTA4H. This dual inhibition can lead to the accumulation of PGP, potentially counteracting the anti-inflammatory effects of LTB4 reduction. In contrast, novel LTA4H inhibitors have been engineered for greater selectivity, primarily targeting the epoxide hydrolase activity to reduce LTB4 synthesis while sparing the beneficial aminopeptidase function. This guide will compare the activity of this compound with two such novel inhibitors: LYS006 and ARM1.

Comparative Inhibitory Activity

The following tables summarize the inhibitory potency of this compound, LYS006, and ARM1 against the epoxide hydrolase (LTB4 production) and aminopeptidase (PGP degradation) activities of LTA4H.

Table 1: Inhibition of LTA4H Epoxide Hydrolase Activity (LTB4 Production)

CompoundAssay TypeIC50Reference
This compound In vitro cellular assay1 nM[1]
LYS006 Human whole blood assay167 nM[2]
Enzymatic assay2 nM[2]
ARM1 Isolated human neutrophils~500 nM[3][4]

Table 2: Selectivity Profile - Epoxide Hydrolase vs. Aminopeptidase Activity

CompoundEpoxide Hydrolase Inhibition (LTB4)Aminopeptidase Inhibition (PGP)Selectivity ProfileReference
This compound Potent inhibitorEquipotent inhibitorNon-selective[5]
LYS006 Potent inhibitorNot specified, but described as highly selectiveSelective (presumed)[6]
ARM1 IC50 ~0.5 µMSignificantly less potent (50-100 fold higher concentration needed for inhibition)Selective[3][4]

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the LTA4H signaling pathway and the distinct points of intervention for selective versus non-selective inhibitors.

LTA4H_Pathway cluster_upstream Upstream Pathway cluster_LTA4H LTA4H Enzyme cluster_downstream Downstream Products cluster_inhibitors Inhibitors Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX LTA4 LTA4 5-LOX->LTA4 LTA4H LTA4H LTA4->LTA4H Epoxide Hydrolase Activity LTB4 Leukotriene B4 (Pro-inflammatory) LTA4H->LTB4 PGP_degradation PGP Degradation (Anti-inflammatory) LTA4H->PGP_degradation JNJ_40929837 This compound (Non-selective) JNJ_40929837->LTA4H Inhibits both activities Novel_Inhibitors Novel Inhibitors (e.g., LYS006, ARM1) (Selective) Novel_Inhibitors->LTA4H Selectively inhibits epoxide hydrolase PGP Pro-Gly-Pro (PGP) (Pro-inflammatory) PGP->LTA4H Aminopeptidase Activity

Caption: LTA4H pathway and inhibitor action.

Experimental Protocols

Human Whole Blood Assay for LTB4 Inhibition

This assay is a robust method to evaluate the potency of LTA4H inhibitors in a physiologically relevant environment.

Whole_Blood_Assay cluster_prep Sample Preparation cluster_stimulation Stimulation cluster_analysis Analysis heparinized_blood Collect fresh human whole blood (with heparin) preincubation Pre-incubate blood with varying concentrations of LTA4H inhibitor (or vehicle) heparinized_blood->preincubation stimulation Stimulate with Calcium Ionophore A23187 (e.g., 10 µM) preincubation->stimulation incubation Incubate at 37°C (e.g., for 30 minutes) stimulation->incubation centrifugation Centrifuge to separate plasma incubation->centrifugation extraction Extract LTB4 from plasma (e.g., solid-phase extraction) centrifugation->extraction quantification Quantify LTB4 levels (e.g., RIA, HPLC, or ELISA) extraction->quantification IC50_calc IC50_calc quantification->IC50_calc Calculate IC50 values

Caption: Workflow for LTB4 inhibition assay.

Detailed Methodology:

  • Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant such as heparin.

  • Inhibitor Incubation: Aliquots of the whole blood are pre-incubated with a range of concentrations of the test inhibitor (e.g., this compound, LYS006) or a vehicle control for a specified period.

  • Stimulation: LTB4 production is stimulated by adding a calcium ionophore, such as A23187, to the blood samples.[7] This is followed by incubation at 37°C for a defined time, typically 30 minutes.[7]

  • Sample Processing: The reaction is stopped, and plasma is separated by centrifugation.

  • LTB4 Quantification: LTB4 levels in the plasma are quantified using a validated analytical method, such as radioimmunoassay (RIA), high-performance liquid chromatography (HPLC), or an enzyme-linked immunosorbent assay (ELISA).[7]

  • Data Analysis: The percentage of LTB4 inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of LTB4 production, is then determined by non-linear regression analysis.

LTA4H Enzymatic and Aminopeptidase Activity Assays

For a more direct assessment of enzyme inhibition, purified recombinant LTA4H can be used.

  • Epoxide Hydrolase (LTB4 Production) Assay: Purified LTA4H is incubated with its substrate, LTA4, in the presence of varying concentrations of the inhibitor. The formation of LTB4 is then measured, typically by HPLC.

  • Aminopeptidase (PGP Degradation) Assay: The aminopeptidase activity is assessed by incubating the enzyme with a substrate like PGP in the presence of the inhibitor. The degradation of PGP can be monitored by mass spectrometry or other suitable analytical techniques.

Discussion and Conclusion

The data presented highlights a significant evolution in the design of LTA4H inhibitors. This compound, while a potent inhibitor of LTB4 production, demonstrates a non-selective profile by equipotently inhibiting both the epoxide hydrolase and aminopeptidase activities of LTA4H.[5] This dual inhibition may have contributed to its clinical trial outcomes, as the accumulation of the pro-inflammatory peptide PGP could potentially offset the benefits of reduced LTB4 levels.

In contrast, novel inhibitors like LYS006 and ARM1 have been developed with a focus on selectivity. ARM1, for instance, shows a clear preference for inhibiting the epoxide hydrolase activity over the aminopeptidase activity.[3][4] LYS006 is also described as a highly selective inhibitor and demonstrates potent inhibition of LTB4 production in a human whole blood assay.[2][6]

The development of these selective inhibitors represents a more nuanced approach to targeting the LTA4H pathway. By specifically blocking the pro-inflammatory LTB4 production while preserving the potentially beneficial PGP-degrading activity, these next-generation compounds may offer an improved therapeutic window and a greater chance of clinical success in treating inflammatory diseases. This comparative analysis underscores the importance of understanding the dual functionality of LTA4H and designing inhibitors with optimized selectivity profiles for future therapeutic development.

References

Replicating Published Findings on JNJ-40929837: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of JNJ-40929837, a selective inhibitor of leukotriene A4 hydrolase (LTA4H), with placebo and the cysteinyl leukotriene receptor antagonist montelukast, based on published clinical trial data. The primary focus is on the findings from the study NCT01241422, as detailed in the publication by Barchuk et al. (2014). This document is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon these findings.

Data Presentation

The following tables summarize the key quantitative outcomes from the NCT01241422 clinical trial, which evaluated the efficacy of this compound in a bronchial allergen challenge model in patients with mild atopic asthma.[1]

Table 1: Effect of Treatment on Allergen-Induced Bronchoconstriction (Maximal Percent Fall in FEV1)

Treatment GroupNLate Asthmatic Response (LAR) - LS Mean (SE)P-value vs. PlaceboEarly Asthmatic Response (EAR) - LS Mean (SE)P-value vs. Placebo
Placebo1727.7 (2.0)-25.1 (1.8)-
This compound1628.6 (2.1)0.6325.4 (1.8)0.86
Montelukast1722.6 (2.0)0.0115.6 (1.8)<0.001

FEV1: Forced Expiratory Volume in 1 second; LS Mean: Least Squares Mean; SE: Standard Error.

Table 2: Effect of Treatment on Leukotriene B4 (LTB4) Levels

Treatment GroupMeasurementMean Inhibition (%)
This compoundA23187-stimulated whole blood LTB4>95%
This compoundSputum basal LTB492%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the Barchuk et al. (2014) study.

Bronchial Allergen Challenge Protocol

The bronchial allergen challenge was performed to assess the effect of the treatments on the early and late asthmatic responses to a known allergen.[1][2]

  • Subject Selection: Patients with a history of mild atopic asthma and a demonstrated late asthmatic response to a specific inhaled allergen were recruited.

  • Treatment Administration: This was a double-blind, 3-period crossover study.[1] Each patient received one of three treatments in each period:

    • This compound: 100 mg/day for 6 days, followed by 50 mg on day 7.[1]

    • Montelukast: 10 mg/day for 7 days.[1]

    • Placebo: Matched placebo for 7 days.[1]

  • Allergen Challenge: On day 6 of each treatment period, subjects underwent an inhaled allergen challenge.

    • Increasing doses of the allergen to which the patient was sensitive were administered via a nebulizer.[2]

    • Forced Expiratory Volume in 1 second (FEV1) was measured before and at regular intervals after each allergen dose to assess the early asthmatic response (EAR), typically within the first 2 hours.

    • FEV1 was then measured hourly for up to 10 hours post-challenge to assess the late asthmatic response (LAR).[1]

  • Outcome Measures: The primary outcome was the maximal percent fall in FEV1 during the LAR. Secondary outcomes included the maximal percent fall in FEV1 during the EAR.[1]

Induced Sputum Analysis for LTB4 Levels

Induced sputum was collected to measure the levels of the inflammatory mediator Leukotriene B4 (LTB4).[3][4][5][6]

  • Sputum Induction:

    • Subjects inhaled nebulized hypertonic saline (typically 3-5%) for increasing durations to induce coughing and sputum production.[4]

    • Pre-treatment with a short-acting beta-agonist (e.g., salbutamol) was administered to prevent bronchoconstriction.[4]

    • Spirometry (FEV1) was monitored throughout the procedure for safety.

  • Sputum Processing:

    • The collected sputum was treated with a mucolytic agent, such as dithiothreitol (DTT), to liquefy the mucus.[4]

    • The sample was then centrifuged to separate the cells from the supernatant.

  • LTB4 Measurement:

    • The concentration of LTB4 in the sputum supernatant was quantified using a specific and sensitive enzyme-linked immunosorbent assay (ELISA) kit.

Mandatory Visualization

Signaling Pathway of LTA4H Inhibition

LTA4H_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects Arachidonic_Acid Arachidonic Acid 5-LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->5-LO LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 FLAP FLAP FLAP->5-LO LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 This compound This compound This compound->LTA4H BLT1_Receptor BLT1 Receptor LTB4->BLT1_Receptor Inflammation Inflammation (Neutrophil Chemotaxis) BLT1_Receptor->Inflammation

Caption: LTA4H signaling pathway and the inhibitory action of this compound.

Experimental Workflow for the NCT01241422 Clinical Trial

Clinical_Trial_Workflow Start Start Screening Patient Screening (Mild Atopic Asthma) Start->Screening Randomization Randomization Screening->Randomization Treatment_Period_1 Treatment Period 1 (7 days) Randomization->Treatment_Period_1 Group A, B, or C BAC_1 Bronchial Allergen Challenge (Day 6) Treatment_Period_1->BAC_1 Washout_1 Washout Period (14 days) BAC_1->Washout_1 Treatment_Period_2 Treatment Period 2 (7 days) Washout_1->Treatment_Period_2 BAC_2 Bronchial Allergen Challenge (Day 6) Treatment_Period_2->BAC_2 Washout_2 Washout Period (14 days) BAC_2->Washout_2 Treatment_Period_3 Treatment Period 3 (7 days) Washout_2->Treatment_Period_3 BAC_3 Bronchial Allergen Challenge (Day 6) Treatment_Period_3->BAC_3 Follow_up Follow-up (14 days) BAC_3->Follow_up End End Follow_up->End

Caption: Crossover design of the NCT01241422 clinical trial.

References

Safety Operating Guide

Essential Guidance for the Proper Disposal of JNJ-40929837

Author: BenchChem Technical Support Team. Date: November 2025

Waste Identification and Collection

Proper disposal begins with correct identification and segregation of waste. All waste materials contaminated with JNJ-40929837, including unused product, solutions, contaminated personal protective equipment (PPE), and empty containers, should be treated as hazardous chemical waste.

Key Principles for Waste Collection:

  • Dedicated Waste Containers: Use separate, clearly labeled, and chemically resistant containers for collecting this compound waste.

  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name, "this compound." Note the date when waste is first added to the container.

  • Container Integrity: Ensure waste containers are in good condition and are kept securely closed except when adding waste.[2]

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

Disposal of Empty Containers

Empty containers that once held this compound require thorough decontamination before disposal.

  • The first rinse of the container must be collected and disposed of as hazardous waste.[2]

  • For containers that held highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[2]

  • After thorough rinsing and air-drying, deface the original label, and dispose of the container according to institutional guidelines, which may include regular trash disposal.[2]

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For significant spills, a self-contained breathing apparatus may be necessary.[3]

  • Containment and Cleanup: Use an absorbent material to contain and clean up the spill. All materials used for cleanup must be collected and disposed of as hazardous waste.

  • Decontamination: Decontaminate the spill area thoroughly.

Final Disposal Procedures

The ultimate disposal of this compound waste must be conducted in accordance with local, state, and federal regulations.[3]

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to schedule a waste pickup.

  • Licensed Waste Hauler: All hazardous waste must be disposed of through a licensed hazardous waste management company.

  • Do Not Dispose Down the Drain: Never dispose of this compound or its waste down the sewer system.[2]

  • No Evaporation: Do not allow hazardous waste to evaporate in a fume hood as a means of disposal.[2]

Experimental Workflow for Chemical Waste Disposal

cluster_prep Preparation & Collection cluster_storage Temporary Storage cluster_disposal Disposal start Start: Waste Generation container Select appropriate, labeled, and sealed waste container start->container Step 1 collect Collect this compound waste container->collect Step 2 storage Store in designated hazardous waste accumulation area collect->storage Step 3 segregate Segregate from incompatible waste storage->segregate Step 4 ehs Contact Environmental Health & Safety (EHS) for pickup segregate->ehs Step 5 pickup Waste collected by authorized personnel ehs->pickup Step 6 end_node End: Compliant Disposal pickup->end_node Step 7

Caption: Workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of JNJ-40929837: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling JNJ-40929837 must adhere to stringent safety protocols due to the compound's toxicological profile observed in preclinical studies. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, its development was discontinued due to observed testicular toxicity in animal models. This finding necessitates a cautious approach, treating the compound as potentially hazardous. The following guidance provides essential safety and logistical information for the handling and disposal of this compound, based on standard laboratory practices for compounds with unknown or concerning toxicity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is paramount to minimize exposure risk. The following table outlines the recommended PPE for all procedures involving this compound.

Body PartRequired PPESpecifications and Use
Hands Double-gloving with nitrile glovesInner glove should be tucked under the lab coat sleeve. Change gloves immediately upon contamination.
Eyes Chemical splash gogglesMust be worn at all times in the laboratory where this compound is handled.
Body Fully-buttoned lab coatShould be flame-resistant and have tight-fitting cuffs.
Respiratory Use in a certified chemical fume hoodAll handling of powdered or volatile forms of this compound must be conducted within a fume hood to prevent inhalation.

Operational and Disposal Plans

A clear and structured workflow is critical for the safe handling and disposal of this compound. The following diagram outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_area Designate Handling Area gather_ppe Assemble All Required PPE prep_area->gather_ppe gather_materials Gather All Necessary Materials gather_ppe->gather_materials don_ppe Don PPE Correctly gather_materials->don_ppe fume_hood Work Within a Certified Chemical Fume Hood don_ppe->fume_hood weigh_handle Weigh and Handle Compound fume_hood->weigh_handle decontaminate_surfaces Decontaminate Surfaces weigh_handle->decontaminate_surfaces decontaminate_equipment Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment doff_ppe Doff PPE Correctly decontaminate_equipment->doff_ppe solid_waste Segregate Solid Waste (Gloves, Tubes, etc.) doff_ppe->solid_waste waste_label Label Waste Containers Clearly solid_waste->waste_label liquid_waste Segregate Liquid Waste (Solvents, Solutions) liquid_waste->waste_label waste_disposal Dispose According to Institutional and Local Regulations waste_label->waste_disposal

Caption: Workflow for Safe Handling and Disposal of this compound.

Experimental Protocols: Key Safety Procedures

Weighing and Reconstitution:

  • Preparation: Before handling the compound, ensure the analytical balance is inside a certified chemical fume hood. Place a weigh boat on the balance and tare.

  • Handling: Using a spatula, carefully transfer the desired amount of this compound powder to the weigh boat. Avoid any sudden movements that could create dust.

  • Reconstitution: Add the desired solvent to the vessel containing the weighed compound. Cap the vessel securely and mix by inversion or vortexing until fully dissolved.

Decontamination:

  • Surfaces: All surfaces and equipment potentially contaminated with this compound should be wiped down with a suitable solvent (e.g., 70% ethanol), followed by a laboratory-grade detergent.

  • Equipment: Non-disposable equipment should be thoroughly rinsed with a compatible solvent and then washed with laboratory detergent and water.

Waste Disposal:

  • Solid Waste: All contaminated solid waste, including gloves, weigh boats, and pipette tips, must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a designated, labeled hazardous liquid waste container. Do not dispose of down the drain.

  • Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local and national regulations.

By implementing these rigorous safety measures, laboratories can effectively mitigate the risks associated with handling the research compound this compound, ensuring the safety of all personnel.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.